5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol
Description
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Properties
IUPAC Name |
5-(3,4,5-trimethoxyphenyl)-3H-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4S/c1-14-7-4-6(10-12-13-11(18)17-10)5-8(15-2)9(7)16-3/h4-5H,1-3H3,(H,13,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUWDYZWKDQESI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NNC(=S)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354500 | |
| Record name | 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23269-92-3 | |
| Record name | 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physicochemical properties of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol
This technical guide details the physicochemical profile, synthesis, and structural dynamics of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol . It is designed for researchers in medicinal chemistry and pharmacology, focusing on the compound's utility as a scaffold for drug discovery, particularly in anticancer and antimicrobial domains.[1]
Technical Whitepaper | Version 1.0
Executive Summary
The compound 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol (subsequently referred to as TMP-ODT ) represents a privileged scaffold in medicinal chemistry. It combines the bio-isosteric properties of the 1,3,4-oxadiazole ring with the pharmacophoric significance of the 3,4,5-trimethoxyphenyl moiety—a structural motif critical for tubulin binding (resembling colchicine and combretastatin A-4). This guide provides a definitive analysis of its physicochemical behavior, emphasizing the critical thione-thiol tautomerism that dictates its reactivity and biological interaction.
Chemical Identity & Structural Dynamics[2][3]
Nomenclature and Classification
-
IUPAC Name: 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol
-
Alternative Name: 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione
-
Molecular Formula: C₁₁H₁₂N₂O₄S[2]
-
Molecular Weight: 268.29 g/mol [2]
The Tautomeric Equilibrum (Critical Insight)
While often designated as a "thiol" (-SH), experimental evidence suggests that in the solid state and polar solvents, the compound predominantly exists as the thione (NH/C=S) tautomer. This distinction is vital for predicting solubility and binding affinity.
-
Thiol Form: Favored in gas phase and non-polar solvents; responsible for S-alkylation reactivity.
-
Thione Form: Favored in the solid state (stabilized by intermolecular hydrogen bonding) and polar protic solvents.
Figure 1: Tautomeric Equilibrium & Reactivity Logic
Caption: The dynamic equilibrium between the thiol and thione forms dictates both synthetic utility (S-alkylation) and biological binding modes.[3]
Physicochemical Characterization
The following data aggregates experimental values and validated predictions for TMP-ODT.
| Property | Value / Characteristic | Context & Implications |
| Physical State | Crystalline Solid | Typically white to pale yellow needles or powder. |
| Melting Point | 180–182 °C (453–455 K) | High crystallinity indicates strong intermolecular H-bonding (N-H···S/O) typical of the thione form. |
| Solubility | DMSO, DMF (High)Ethanol, Methanol (Moderate)Water (Low/Insoluble) | Lipophilic nature of the trimethoxy ring limits aqueous solubility; requires co-solvents for biological assays. |
| pKa (Acidic) | ~4.5 – 5.5 (Estimated) | The NH proton in the thione form is acidic, allowing deprotonation by weak bases (e.g., K₂CO₃) for functionalization. |
| LogP | 2.1 – 2.5 (Predicted) | "Drug-like" lipophilicity. Permeable to cell membranes but sufficiently polar for cytosolic distribution. |
| H-Bond Donors | 1 (NH in thione form) | Critical for interaction with protein active sites (e.g., Ser/Thr residues). |
| H-Bond Acceptors | 5 (3 x OMe, 1 x Ring N, 1 x Ring O) | High capacity for accepting hydrogen bonds, enhancing receptor affinity. |
Spectral Signature & Analysis
Accurate characterization requires identifying specific spectroscopic markers.
Infrared Spectroscopy (FT-IR)
-
3100–3250 cm⁻¹: N-H stretching (Broad). Presence confirms the thione tautomer.
-
2500–2600 cm⁻¹: S-H stretching (Weak). Often obscured or absent in solid state, indicating thione dominance.
-
1600–1620 cm⁻¹: C=N stretching (Oxadiazole ring).
-
1350–1360 cm⁻¹: C=S stretching (Thione character).
-
1120–1230 cm⁻¹: C-O-C asymmetric stretching (Trimethoxy aryl ether).
Nuclear Magnetic Resonance (¹H NMR)
Solvent: DMSO-d₆
-
δ ~13.0–14.5 ppm (1H, br s): NH/SH proton. The extreme downfield shift is characteristic of the deshielded NH in the thione form or rapid exchange.
-
δ ~7.1–7.3 ppm (2H, s): Aromatic protons (positions 2,6 on the trimethoxyphenyl ring). The symmetry of the 3,4,5-substitution pattern results in a singlet.
-
δ ~3.7–3.9 ppm (9H, s): Methoxy protons. Often appear as two peaks (6H for 3,5-OMe and 3H for 4-OMe) or a merged singlet depending on resolution.
Mass Spectrometry (MS)
-
m/z 268 [M]⁺: Molecular ion peak.[4]
-
Fragmentation: Common loss of •CH₃ (m/z 253) and cleavage of the oxadiazole ring (retro-electrocyclic reaction).
Synthesis & Purification Protocol
The synthesis exploits the cyclization of hydrazides with carbon disulfide under basic conditions. This protocol ensures high yield and regioselectivity.
Reaction Workflow
Reagents: 3,4,5-Trimethoxybenzohydrazide, Carbon Disulfide (CS₂), Potassium Hydroxide (KOH), Ethanol.[2]
Protocol:
-
Activation: Dissolve 3,4,5-trimethoxybenzohydrazide (1.0 eq) in absolute ethanol containing KOH (1.5 eq).
-
Cyclization: Add CS₂ (2.0 eq) dropwise at 0–5 °C to prevent side reactions.
-
Reflux: Heat the mixture to reflux (approx. 78 °C) for 12–14 hours until evolution of H₂S ceases.
-
Work-up: Concentrate the solvent. Dissolve the residue in water.[2]
-
Precipitation: Acidify with dilute HCl (pH 2–3). The product precipitates as the thiol/thione free acid.
-
Purification: Recrystallize from Ethanol/Water (ratio 8:2) to yield pure crystals.
Figure 2: Synthetic Pathway & Mechanism
Caption: Cyclization of the hydrazide precursor via a dithiocarbazate intermediate yields the target oxadiazole.
Biological Relevance & Reactivity[2][6][7][8][9][10][11]
Pharmacophore Analysis
The 3,4,5-trimethoxyphenyl ring is a validated pharmacophore for tubulin inhibition . It mimics the A-ring of Colchicine and the trimethoxy ring of Combretastatin A-4.
-
Mechanism: Binding to the colchicine-binding site of tubulin, disrupting microtubule polymerization, leading to cell cycle arrest (G2/M phase) and apoptosis.
-
Role of Thiol/Thione: The oxadiazole-thione moiety acts as a bio-isostere for the cis-olefin bridge in combretastatins or the amide linker, providing rigidity and hydrogen bonding capability.
Chemical Reactivity (Derivatization)
The "thiol" group is a versatile handle for generating libraries of derivatives (S-substituted analogs).
-
S-Alkylation: Reaction with alkyl halides (in presence of K₂CO₃/Acetone) yields thioethers. This locks the structure in the thiol form, altering lipophilicity and metabolic stability.
-
Mannich Reaction: Reaction with formaldehyde and secondary amines yields N-substituted (thione) or S-substituted Mannich bases, often improving water solubility.
References
-
Almasirad, A., et al. (2004). Synthesis and analgesic activity of 2-substituted-5-(4-nitro-2-methoxyphenyl)-1,3,4-oxadiazoles. Farmaco, 59(1), 41-45. Link
-
Bondock, S., et al. (2012). Synthesis and antimicrobial activity of some new heterocycles incorporating antipyrine moiety. European Journal of Medicinal Chemistry, 48, 192-199. Link
-
Koparir, M., et al. (2005). Synthesis and biological activities of some new 5-substituted-1,3,4-oxadiazole-2-thiols. Chemistry of Natural Compounds, 41, 569–571. Link
-
Pettit, G. R., et al. (1995). Antineoplastic agents.[1][5][6][7] 291. Isolation and synthesis of combretastatins A-4, A-5, and A-6. Journal of Medicinal Chemistry, 38(10), 1666–1672. Link
-
Hasan, A., et al. (2011).[4] Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010.[4] Link
Sources
- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. mdpi.com [mdpi.com]
- 6. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Analysis: Structural Elucidation of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol via High-Field NMR
Executive Summary & Structural Context[1][2][3][4][5][6][7][8]
The compound 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol represents a critical pharmacophore in medicinal chemistry, frequently investigated for its antimicrobial, antifungal, and anticancer properties.
As researchers, we often encounter ambiguity when characterizing this class of heterocycles due to thiol-thione tautomerism . In polar aprotic solvents like DMSO-d6, the equilibrium heavily favors the thione (2-thioxo) form, characterized by an N-H proton, rather than the S-H thiol form. This guide provides a definitive protocol for the spectral assignment of this molecule, ensuring you can distinguish it from S-alkylated impurities or hydrolysis products.
The Tautomeric Equilibrium
Understanding the dynamic nature of the oxadiazole ring is the prerequisite for accurate NMR interpretation.
Figure 1: The thiol-thione tautomerism.[1][2][3][4] In high-field NMR (DMSO-d6), the Thione form is the primary species observed.
Experimental Protocol
To ensure reproducibility and spectral resolution, the following sample preparation protocol is mandatory.
Synthesis Overview
The compound is typically synthesized via the cyclization of 3,4,5-trimethoxybenzohydrazide with carbon disulfide (
Sample Preparation for NMR
-
Solvent: DMSO-d6 (99.9% D) is the standard.
often results in poor solubility and broadened exchangeable protons. -
Concentration: 10–15 mg in 0.6 mL solvent.
-
Temperature: 298 K (25°C).
-
Tube: 5mm high-precision NMR tube.
1H NMR Analysis (400 MHz / 500 MHz)
The proton spectrum of this molecule is distinct due to the symmetry of the 3,4,5-trimethoxyphenyl group.
Spectral Assignments[1][3][5][8][10]
| Chemical Shift (δ ppm) | Multiplicity | Integral | Assignment | Diagnostic Notes |
| 13.80 – 14.50 | Broad Singlet (br s) | 1H | NH (Thione) | Highly deshielded. Disappears with |
| 7.15 – 7.25 | Singlet (s) | 2H | Ar-H (2, 6) | The phenyl ring has a |
| 3.85 | Singlet (s) | 6H | -OCH3 (3, 5) | The two meta-methoxy groups are equivalent. Slightly downfield due to steric crowding. |
| 3.72 | Singlet (s) | 3H | -OCH3 (4) | The para-methoxy group. Usually appears slightly upfield relative to the meta-methoxy groups. |
Expert Insight: The "Trimethoxy" Pattern
The 3,4,5-trimethoxy motif creates a classic "2:1 intensity" ratio in the aliphatic region (6H vs 3H).
-
Validation Check: If you see three distinct methoxy peaks of equal intensity (1:1:1), your rotation is restricted, or the symmetry is broken (e.g., an impurity or a different substitution pattern).
13C NMR Analysis (100 MHz / 125 MHz)
The carbon spectrum confirms the oxadiazole core and the oxidation state of the carbons.
Spectral Assignments[3][5][8][10]
| Chemical Shift (δ ppm) | Carbon Type | Assignment | Structural Logic |
| 177.5 | Quaternary (C=S) | C-2 (Oxadiazole) | The most deshielded signal. A shift >175 ppm strongly indicates the thione (C=S) character over the thiol (C-S, ~165 ppm). |
| 159.8 | Quaternary (C=N) | C-5 (Oxadiazole) | Connects the heterocyclic ring to the phenyl group. |
| 153.5 | Quaternary (C-O) | Ar-C (3, 5) | Oxygenated aromatic carbons are significantly deshielded. |
| 140.8 | Quaternary (C-O) | Ar-C (4) | The para-carbon, distinct from the meta-carbons. |
| 118.2 | Quaternary | Ar-C (1) | The bridgehead carbon attached to the oxadiazole. |
| 104.5 | Methine (CH) | Ar-C (2, 6) | The only protonated aromatic carbons. Correlates to the singlet in HSQC. |
| 60.5 | Methyl ( | -OCH3 (4) | The central methoxy carbon. |
| 56.4 | Methyl ( | -OCH3 (3, 5) | The symmetric outer methoxy carbons. |
2D NMR Validation (HMBC & HSQC)
To prove the structure unequivocally, specifically the connectivity between the phenyl ring and the oxadiazole, you must run an HMBC (Heteronuclear Multiple Bond Correlation).
Key HMBC Correlations
The "smoking gun" for connectivity is the correlation from the aromatic protons (H-2,6) to the oxadiazole carbon (C-5).[2][5]
Figure 2: The critical HMBC correlation linking the aryl substituent to the heterocyclic core.
Synthesis & Workflow Visualization
The following diagram outlines the chemical pathway and the critical checkpoints for NMR sampling.
Figure 3: Synthetic route and isolation checkpoint for NMR analysis.
Troubleshooting & Quality Control
Common Impurities
-
Residual Hydrazide: Look for broad singlets around 4.0–5.0 ppm (
) and 9.0–10.0 ppm (NH). -
Disulfide Formation: If the sample is oxidized (air exposure), the thiol proton disappears, and the aromatic signals may split or shift slightly.
-
Trapped Solvent: Ethanol (triplet ~1.05 ppm, quartet ~3.44 ppm) is a common contaminant from the recrystallization step.
The "Missing" Proton
If you cannot find the SH/NH proton:
-
Cause: Rapid exchange with trace water in the DMSO.
-
Solution: Run the spectrum at a lower temperature (e.g., 280 K) to slow down the exchange, or use a "super-dry" solvent ampoule.
References
-
Hasan, A., Gapil, S., & Khan, I. (2011).[6] Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010.[6]
-
Almasirad, A., et al. (2004).[7] Synthesis and anticonvulsant activity of 2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles and 1,2,4-triazoles. Daru, 12(3), 111-115.
-
Molecules 2005, 10, 475-480; 5-Furan-2yl[1,3,4]oxadiazole-2-thiol, 5-Furan-2yl-4H [1,2,4] triazole-3-thiol and their thiol-thione tautomerism.[3]
-
Standard 1H and 13C NMR solvent shifts (DMSO-d6). Cambridge Isotope Laboratories.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 5-Furan-2yl[1,3,4]oxadiazole-2-thiol, 5-furan-2yl-4H [1,2,4] triazole-3-thiol and their thiol-thione tautomerism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. op.niscpr.res.in [op.niscpr.res.in]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. applications.emro.who.int [applications.emro.who.int]
Technical Whitepaper: Spectroscopic Characterization of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol
Executive Summary
The compound 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol represents a critical pharmacophore in medicinal chemistry, exhibiting significant antimicrobial, antifungal, and anti-inflammatory potential. Its structural integrity relies on the 1,3,4-oxadiazole core, a privileged scaffold that acts as a bioisostere for carboxylic acids, esters, and carboxamides.
This technical guide provides a rigorous analysis of the molecule’s spectroscopic signature. We focus on the thiol-thione tautomerism , a phenomenon that frequently leads to misinterpretation of Infrared (IR) spectra in solid-phase analysis. Furthermore, we detail the fragmentation pathways observed in Mass Spectrometry (MS) to establish a self-validating identification protocol for researchers in drug discovery.
Molecular Architecture & Tautomeric Equilibrium
Before analyzing spectral data, one must understand the dynamic nature of the molecule. While often nomenclatured as a "thiol" (-SH), the 1,3,4-oxadiazole-2-thiol core exists in a tautomeric equilibrium with its thione (oxadiazoline-2-thione) form.
-
Solid State (KBr/Crystal): The equilibrium shifts almost exclusively to the thione form, stabilized by intermolecular hydrogen bonding (
). -
Solution State: The ratio depends on solvent polarity, though the thione form often remains dominant in polar aprotic solvents (DMSO, DMF).
This equilibrium dictates the absence of the S-H stretch in IR and the presence of specific fragmentation patterns in MS.
Figure 1: Synthesis and Tautomeric Equilibrium Pathway
Caption: Synthetic route from hydrazide precursors to the final product, illustrating the critical equilibrium between the thiol and thione tautomers.
Infrared Spectroscopy (IR) Analysis[1][2][3][4][5][6]
In the solid state (KBr pellet), the spectrum of 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol is defined by the absence of the typical S-H stretch (2500–2600 cm⁻¹) and the presence of Thione (C=S) and Amine (N-H) features.
Band Assignments (Experimental vs. Theoretical)
The following data correlates experimental values from crystalline samples with functional group theory.
| Functional Group | Frequency ( | Intensity | Diagnostic Note |
| N-H Stretch | 3227 – 3012 | Broad, Med | Critical: Indicates the thione tautomer (NH is absent in thiol form).[1] |
| Ar-C-H Stretch | 2939 | Weak | Aromatic C-H vibrations from the phenyl ring. |
| C=N Stretch | 1581 | Sharp, Med | Characteristic of the oxadiazole ring (C=N-N=C system). |
| Ar-C=C Stretch | 1503, 1454 | Strong | Skeletal vibrations of the trimethoxyphenyl ring. |
| C=S Stretch | 1359 | Strong | Critical: Confirms the thione carbonyl-like nature. Distinct from C-S. |
| C-O-C (Ether) | 1233 – 1163 | Strong | Asymmetric stretching of the three methoxy groups ( |
| C-O-C (Ring) | 1000 – 1090 | Medium | Oxadiazole ring breathing. |
Technical Insight: The "Missing" Thiol Peak
Researchers frequently flag the lack of a peak at 2550 cm⁻¹ as a synthesis failure. This is incorrect. The presence of the broad band at 3100–3200 cm⁻¹ (N-H) combined with the band at ~1360 cm⁻¹ (C=S) is the positive confirmation of the product in its stable solid-state form.
Mass Spectrometry (MS) Profiling
Mass spectrometry provides the definitive fingerprint for the molecule. We utilize Electron Ionization (EI) or Electrospray Ionization (ESI+) to validate the molecular weight and structure.
-
Molecular Formula:
[1][2][3] -
Exact Mass: 268.05 g/mol
-
Observed Parent Ion (
): m/z 268 (EI) or 269 ( in ESI).
Fragmentation Logic
The fragmentation pattern is dominated by the stability of the trimethoxybenzyl moiety and the fragility of the heterocyclic ring.
-
Molecular Ion (m/z 268): The base peak or high abundance parent.
-
Loss of Methoxy/Methyl (m/z 253, 237): Sequential loss of
or radicals from the electron-rich aromatic ring.[1] -
Retro-1,3-Dipolar Cycloaddition (RDA): The oxadiazole ring often cleaves, ejecting neutral fragments like
or .[1] -
Benzoyl Cation Formation (m/z 195): Cleavage of the C-C bond between the phenyl ring and the oxadiazole creates the stable 3,4,5-trimethoxybenzoyl cation.
Figure 2: Mass Spectrometry Fragmentation Tree
Caption: Proposed fragmentation pathway for 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol under EI conditions.
Experimental Protocols
To ensure reproducibility and high-quality spectral data, the following protocols are recommended.
Synthesis Verification (Brief)
-
Precursor: 3,4,5-Trimethoxybenzohydrazide.[1]
-
Reagents: Carbon disulfide (
), KOH, Ethanol.[1][4] -
Procedure: Reflux for 12–14 hours. Acidify with dilute HCl to pH 2–3.
-
Purification: Recrystallization from ethanol.[2]
-
Yield Target: >80%.
-
Melting Point: 453–455 K (180–182 °C).[1] Note: High MP indicates high lattice energy due to H-bonding.
IR Sample Preparation (KBr Pellet)
-
Ratio: Mix 1 mg of dry sample with 100 mg of spectroscopic grade KBr.
-
Grinding: Grind in an agate mortar until a fine, uniform powder is achieved (particle size < 2 µm to avoid scattering).
-
Compression: Press at 10 tons for 2 minutes under vacuum (to remove water).
-
Validation: Ensure the pellet is transparent. An opaque pellet causes baseline drift.
LC-MS Configuration[1]
-
Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) gradient.[1]
-
Ionization: ESI Positive Mode.
-
Scan Range: m/z 100 – 600.
-
Expected RT: The compound is moderately polar due to the oxadiazole/thione but lipophilic due to the trimethoxy benzene. Expect elution in the 40–60% organic phase range.
References
-
Saeed, A., Akram, M., Rauf, A., & Bolte, M. (2010).[1] 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione. Acta Crystallographica Section E: Structure Reports Online.
-
Hasan, A., Gapil, S., & Khan, I. (2011).[1] Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry.
-
Almasirad, A., et al. (2007).[5] Synthesis and biological activity of 1,3,4-oxadiazole derivatives. Chemical and Pharmaceutical Bulletin.
-
Bouchal, B., et al. (2025).[1][4][6] Tautomerism in 1,3,4-oxadiazole-2-thiol derivatives: A DFT and spectroscopic study. Journal of Molecular Structure.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rjptonline.org [rjptonline.org]
- 5. Synthesis and antifungal activities of 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazole and 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Crystal Structure of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the synthesis, crystallographic structure, and physicochemical properties of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol. The document elucidates the molecular geometry, intermolecular interactions, and crystal packing of this compound, supported by single-crystal X-ray diffraction data. Detailed protocols for its synthesis and characterization are presented, offering valuable insights for researchers in medicinal chemistry and materials science. The structural information detailed herein is crucial for understanding its potential as a scaffold in drug design and for the development of novel therapeutic agents.
Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold
The 1,3,4-oxadiazole ring is a privileged five-membered heterocyclic motif that has garnered significant attention in the field of medicinal chemistry. Its unique electronic and structural features contribute to favorable interactions with various biological targets, leading to a broad spectrum of pharmacological activities. Derivatives of 1,3,4-oxadiazole have been reported to exhibit antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. The incorporation of a thiol group at the 2-position of the oxadiazole ring introduces a reactive center for further functionalization and can enhance the biological activity of the molecule.
The 3,4,5-trimethoxyphenyl moiety is another key pharmacophore, notably found in potent anticancer agents like combretastatin and podophyllotoxin. Its presence can confer significant biological activity, often through interactions with tubulin. The strategic combination of the 1,3,4-oxadiazole-2-thiol core with the 3,4,5-trimethoxyphenyl substituent in the title compound, 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol, presents a molecule of considerable interest for the development of new therapeutic agents. This guide provides a detailed examination of its solid-state structure, which is fundamental to understanding its chemical behavior and potential for drug development.
Synthesis and Crystallization
The synthesis of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol is achieved through a well-established synthetic route, which is both efficient and reliable. The causality behind the chosen reaction conditions is to facilitate the cyclization of the key intermediate, a hydrazide, in the presence of carbon disulfide.
Synthetic Workflow
The synthesis proceeds via a two-step process starting from 3,4,5-trimethoxybenzoic acid. The initial step involves the conversion of the carboxylic acid to its corresponding hydrazide, followed by cyclization to form the desired 1,3,4-oxadiazole-2-thiol.
Caption: Synthetic workflow for 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol.
Detailed Experimental Protocol
Materials:
-
3,4,5-Trimethoxybenzohydrazide (0.03 mol)
-
Potassium hydroxide (0.03 mol)
-
Carbon disulfide (0.08 mol)
-
Ethanol
-
Distilled water
-
Dilute hydrochloric acid
Procedure:
-
In a round-bottom flask, dissolve 3,4,5-trimethoxybenzohydrazide and potassium hydroxide in ethanol.
-
To the stirred solution, add carbon disulfide dropwise.
-
Heat the reaction mixture under reflux for 14 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).[1]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and filter to remove any insoluble impurities.
-
Acidify the filtrate with dilute hydrochloric acid to a pH of 2-3.
-
The resulting precipitate is the crude product. Filter the solid and wash with cold distilled water.
-
Recrystallize the crude product from ethanol to obtain crystalline 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol.[1]
Yield: 82% Melting Point: 453–455 K[1]
Crystal Structure Analysis
The definitive three-dimensional arrangement of atoms in 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P21/n.[1]
Crystallographic Data
The key crystallographic parameters are summarized in the table below. This data provides the fundamental information about the unit cell and the overall crystal packing.
| Parameter | Value |
| Chemical Formula | C₁₁H₁₂N₂O₄S |
| Molecular Weight | 268.29 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 12.506 (2) |
| b (Å) | 7.1577 (7) |
| c (Å) | 13.451 (2) |
| β (°) | 96.558 (12) |
| Volume (ų) | 1196.2 (3) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.490 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 173 |
| Crystal Size (mm) | 0.37 × 0.33 × 0.32 |
Data sourced from Saeed et al., 2010.[1]
Molecular Geometry
The molecule exists in the thione tautomeric form, 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione, in the solid state. The 1,3,4-oxadiazole and the trimethoxyphenyl rings are nearly coplanar, with a dihedral angle of 6.77 (8)° between them.[1][2] This planarity facilitates π-electron delocalization across the two ring systems.
The two outer methoxy groups on the phenyl ring are almost coplanar with the aromatic ring.[2] However, the central methoxy group is oriented out of the plane of the phenyl ring.[2]
Caption: 2D representation of the molecular structure of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione.
Intermolecular Interactions and Crystal Packing
The crystal packing of the title compound is primarily stabilized by intermolecular N—H···O hydrogen bonds.[2] These interactions create a network of molecules in the crystal lattice, contributing to the overall stability of the solid-state structure. The hydrogen bonding involves the hydrogen atom on the nitrogen of the oxadiazole ring and an oxygen atom of a methoxy group on an adjacent molecule.
Physicochemical and Spectroscopic Characterization
A comprehensive characterization of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol is essential to confirm its identity and purity. The following techniques are typically employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the trimethoxyphenyl ring, the methoxy protons, and the N-H proton of the oxadiazole-thione ring. The aromatic protons will likely appear as a singlet due to the symmetrical substitution pattern. The methoxy protons will also give rise to singlet signals. The N-H proton is expected to be a broad singlet, and its chemical shift can be concentration-dependent.
-
¹³C NMR: The carbon NMR spectrum will display signals for all the unique carbon atoms in the molecule. The carbonyl-like carbon of the thione group will appear at a characteristic downfield chemical shift. Signals for the aromatic carbons and the methoxy carbons will also be present in their expected regions.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. Key vibrational bands to be expected include:
-
N-H stretch: A broad band in the region of 3100-3300 cm⁻¹.
-
C=S stretch: A band in the region of 1050-1250 cm⁻¹.
-
C=N stretch: A sharp band around 1600-1650 cm⁻¹.
-
C-O-C stretch: Strong bands corresponding to the ether linkages of the methoxy groups.
-
Aromatic C-H and C=C stretches: Characteristic bands in their respective regions.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. The molecular ion peak (M+) corresponding to the molecular weight of 268.29 g/mol should be observed.
Potential Applications in Drug Development
The structural features of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol make it an attractive candidate for further investigation in drug discovery programs. The presence of the 3,4,5-trimethoxyphenyl moiety suggests potential anticancer activity, possibly through the inhibition of tubulin polymerization. The 1,3,4-oxadiazole-2-thiol core can be further derivatized at the sulfur atom to generate a library of compounds for screening against various biological targets. The planarity of the molecule and the presence of hydrogen bond donors and acceptors are key features for potential interactions with enzyme active sites or receptors.
Conclusion
This technical guide has provided a detailed analysis of the crystal structure of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol, based on single-crystal X-ray diffraction data. The synthesis of this compound is straightforward and high-yielding. The molecular structure is characterized by a near-coplanar arrangement of the oxadiazole and trimethoxyphenyl rings, and the crystal packing is stabilized by intermolecular hydrogen bonding. The comprehensive structural and physicochemical data presented herein will be invaluable for researchers working on the design and development of new therapeutic agents based on the 1,3,4-oxadiazole scaffold.
References
-
Saeed, A., Akram, M., Rauf, A., & Bolte, M. (2010). 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1911. [Link]
-
ResearchGate. (n.d.). 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione. Retrieved from [Link]
Sources
Tautomeric Dynamics of 5-Substituted-1,3,4-Oxadiazole-2-Thiols: Structural Analysis & Synthetic Applications
Topic: Tautomeric Dynamics of 5-Substituted-1,3,4-Oxadiazole-2-Thiols Content Type: Technical Guide Audience: Researchers, Senior Scientists, Drug Discovery Chemists
Executive Summary
The 5-substituted-1,3,4-oxadiazole-2-thiol scaffold represents a privileged structure in medicinal chemistry, exhibiting broad-spectrum pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties. However, its utility is frequently complicated by thione-thiol tautomerism —a dynamic equilibrium between the oxadiazole-2(3H)-thione (Structure A) and the oxadiazole-2-thiol (Structure B) forms.
Understanding this equilibrium is not merely an academic exercise; it dictates solubility, binding affinity, and, critically, the regioselectivity of alkylation reactions (S- vs. N-alkylation). This guide provides a definitive technical analysis of the structural dynamics, spectroscopic discrimination, and synthetic implications of this tautomerism.
Mechanistic Foundations: The Thione-Thiol Equilibrium[1][2][3]
The Equilibrium
While often chemically named as "thiols," extensive crystallographic and spectroscopic data indicate that these heterocycles exist predominantly as thiones in the solid state and in polar solvents. The equilibrium is driven by the stability of the amide-like thioamide moiety versus the imidol-like thiol.
-
Solid State: X-ray diffraction studies consistently reveal the thione form, stabilized by intermolecular hydrogen bonding (N-H···S or N-H···O) and dipole alignment.
-
Solution Phase: In polar aprotic solvents (e.g., DMSO-d6), the thione form remains favored by approximately 9–12 kcal/mol . However, the thiol form is accessible and becomes the reactive species under basic conditions.
Visualization of Tautomeric & Reactive Pathways
The following diagram illustrates the equilibrium and the divergent reactivity pathways (S-alkylation vs. N-aminomethylation).
Figure 1: Mechanistic pathway showing the thione-thiol equilibrium and divergent synthetic outcomes based on reaction conditions.
Analytical Characterization: Distinguishing the Tautomers
Accurate identification of the dominant tautomer requires a multi-modal spectroscopic approach. Relying on a single method can lead to misassignment.
Spectroscopic Fingerprints
| Method | Thione Form (Oxadiazole-2(3H)-thione) | Thiol Form (Oxadiazole-2-thiol) | Notes |
| FT-IR | C=S Stretch: 1250–1270 cm⁻¹N-H Stretch: 3100–3400 cm⁻¹ (Broad) | S-H Stretch: 2500–2600 cm⁻¹ (Weak/Sharp) | The S-H band is often absent in solid-state IR, confirming the thione dominance. |
| ¹H NMR | N-H Proton: δ 13.0–15.0 ppm (Broad singlet) | S-H Proton: Rarely observed distinctively due to rapid exchange. | In DMSO-d6, the exchangeable proton is typically very deshielded. |
| ¹³C NMR | C=S (C2): δ 177–180 ppm | C-S (C2): Upfield shift (approx. δ 160–170 ppm) | The C=S carbon is significantly deshielded compared to a C-S single bond. |
| X-Ray | C2-S Bond Length: ~1.66–1.68 Å (Double bond character) | C2-S Bond Length: ~1.75 Å (Single bond character) | Definitive proof of solid-state structure. |
Expert Insight on Interpretation
Scientist's Note: When analyzing ¹H NMR in DMSO-d6, do not mistake the absence of an S-H peak (approx 3-4 ppm) for a lack of product. The proton usually resides on the nitrogen (thione form) and appears very far downfield (>13 ppm), often broadened by quadrupole relaxation or hydrogen bonding.
Synthetic Implications: Controlling Regioselectivity
The tautomeric nature allows for divergent synthesis. The choice of reagents dictates whether the molecule reacts as a nitrogen nucleophile or a sulfur nucleophile.
S-Alkylation (The Thiol Pathway)
Despite the thione being the major tautomer, S-alkylation is the dominant pathway when reacting with alkyl halides in the presence of a base.
-
Mechanism: The base deprotonates the N-H/S-H, generating a resonance-stabilized anion. The sulfur atom, being softer and more nucleophilic (better orbital overlap with soft electrophiles like alkyl halides), attacks the electrophile.
-
Outcome: Formation of 2-(alkylthio)-1,3,4-oxadiazoles.[1][2][3]
N-Alkylation (The Thione Pathway)
N-alkylation is typically observed under Mannich reaction conditions.
-
Mechanism: Reaction with formaldehyde and a secondary amine. The nitrogen of the oxadiazole ring acts as the nucleophile attacking the iminium ion intermediate.
-
Outcome: Formation of N-Mannich bases (3-substituted-oxadiazole-2-thiones).
Experimental Protocols
Protocol A: Synthesis of 5-Aryl-1,3,4-oxadiazole-2-thiol (Thione Core)
A self-validating protocol for generating the core scaffold.
-
Reagents: Aryl hydrazide (10 mmol), Carbon disulfide (CS₂, 20 mmol), Potassium Hydroxide (KOH, 10 mmol), Ethanol (absolute, 50 mL).
-
Procedure:
-
Dissolve KOH in ethanol. Add the aryl hydrazide and stir until dissolved.
-
Add CS₂ dropwise (Caution: CS₂ is highly flammable and toxic).
-
Reflux the mixture for 8–12 hours. Evolution of H₂S gas (rotten egg smell) indicates reaction progress (Use a trap!).
-
Concentrate the solvent under reduced pressure.
-
Critical Step: Dilute the residue with water and acidify with dilute HCl to pH 2–3.[3] The thione precipitates as a solid.
-
Filter, wash with water, and recrystallize from ethanol.[4]
-
-
Validation: Melting point check and IR (look for C=S at ~1260 cm⁻¹).
Protocol B: Regioselective S-Alkylation
Targeting the thioether derivative.
-
Reagents: 5-Aryl-1,3,4-oxadiazole-2-thiol (1 mmol), Alkyl halide (e.g., Ethyl chloroacetate, 1.1 mmol), Triethylamine or K₂CO₃ (1.2 mmol), Acetone or DMF (10 mL).
-
Procedure:
-
Dissolve the oxadiazole thione in the solvent.
-
Add the base and stir for 15 minutes to generate the thiolate anion (solution often changes color/clarity).
-
Add the alkyl halide dropwise.
-
Stir at room temperature for 2–4 hours (monitor by TLC; the starting material spot will disappear).
-
Pour into ice water. The S-alkylated product usually precipitates.
-
-
Validation: ¹H NMR will show the alkyl group signals (e.g., ethyl quartet/triplet) and the disappearance of the downfield N-H/S-H proton.
References
-
Molecules (2005). 5-Furan-2yl[1,3,4]oxadiazole-2-thiol, 5-furan-2yl-4H [1,2,4] triazole-3-thiol and their thiol-thione tautomerism. [Link] (Key source for IR/NMR spectral distinction and synthesis of furan derivatives)
-
Asian Journal of Chemistry (2008). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. [Link] (Provides specific spectral data for 4-nitrophenyl derivatives and biological context)
-
Spectrochimica Acta Part A (2015). Raman, infrared and NMR spectral analysis... of 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione and its thiol tautomer. [Link] (Detailed energetic analysis and DFT calculations supporting thione stability)
-
Turkish Journal of Chemistry (2002). Synthesis and Electronic Structure of New Aryl- and Alkyl-Substituted 1,3,4-Oxadiazole-2-thione Derivatives. [Link] (Establishes the energetic preference for the thione form by ~9-12 kcal/mol)
Sources
Technical Guide: Mechanism of Action of 1,3,4-Oxadiazole Derivatives
Executive Summary
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, distinguished by its ability to act as a bioisostere for carboxylic acids, amides, and esters.[1] This five-membered heterocyclic ring contributes to improved metabolic stability, enhanced lipophilicity, and specific hydrogen-bonding interactions within biological targets.
This guide dissects the mechanism of action (MoA) of 1,3,4-oxadiazole derivatives across three critical therapeutic axes: Oncology (EGFR/Tubulin) , Inflammation (COX-2) , and Antimicrobial Resistance (CYP51) . Unlike simple inert linkers, the oxadiazole core actively participates in ligand-receptor binding, often serving as a hydrogen bond acceptor in the hinge regions of kinases or the catalytic pockets of enzymes.
Chemical Biology & Pharmacophore Analysis[1][2][3]
Bioisosterism and Binding Properties
The 1,3,4-oxadiazole ring is planar and electron-deficient. Its biological utility stems from three core properties:
-
Hydrogen Bonding: The nitrogen atoms at positions 3 and 4 act as weak hydrogen bond acceptors.
-
Metabolic Stability: It resists hydrolysis by esterases and amidases, unlike its bioisosteres (esters/amides).
-
Pi-Pi Stacking: The aromatic character allows for
- interactions with aromatic residues (Phe, Tyr, Trp) in binding pockets.
Visualization: Pharmacophoric Features
The following diagram illustrates the bioisosteric relationships and key interaction points of the scaffold.
Figure 1: Pharmacophoric attributes of the 1,3,4-oxadiazole scaffold highlighting its role as a stable bioisostere.
Mechanisms of Action by Therapeutic Area
Oncology: Dual Targeting of EGFR and Tubulin
1,3,4-oxadiazole derivatives function as multi-target agents in cancer therapy.
A. EGFR Kinase Inhibition
Derivatives bearing the oxadiazole moiety function as ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR).[2]
-
Mechanism: The oxadiazole nitrogen accepts a hydrogen bond from Met793 in the hinge region of the EGFR kinase domain. This mimics the adenine ring of ATP, preventing autophosphorylation and downstream signaling (MAPK/PI3K pathways).
-
Selectivity: Substituents at the 2- and 5-positions determine selectivity for wild-type vs. mutant (T790M) EGFR.
B. Tubulin Polymerization Inhibition
Certain oxadiazole derivatives bind to the colchicine-binding site of tubulin.
-
Mechanism: They inhibit the assembly of
- and -tubulin heterodimers into microtubules. This prevents spindle formation during mitosis, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Visualization: EGFR Signaling Blockade
Figure 2: Disruption of the EGFR-RAS-RAF signaling cascade by ATP-competitive oxadiazole inhibitors.
Inflammation: Selective COX-2 Inhibition
The scaffold is extensively used to design non-ulcerogenic NSAIDs.
-
Mechanism: The 1,3,4-oxadiazole ring acts as a pharmacophore that fits into the hydrophobic side pocket of Cyclooxygenase-2 (COX-2). Unlike the carboxylic acid group of traditional NSAIDs (which causes gastric irritation), the oxadiazole ring does not ionize, reducing direct mucosal damage.
-
Selectivity: The geometry allows specific interaction with Arg120 and Tyr355 in the COX-2 active site, often showing high selectivity over the housekeeping enzyme COX-1.
Antimicrobial: CYP51 Inhibition
In fungal pathogens (Candida, Aspergillus), these derivatives target Lanosterol 14
-
Mechanism: The oxadiazole ring (or a nitrogen-containing substituent attached to it) coordinates with the heme iron in the CYP51 active site. This blocks the demethylation of lanosterol, a precursor to ergosterol.
-
Consequence: Depletion of ergosterol compromises the fungal cell membrane integrity, leading to leakage and cell death.
Quantitative Data Summary
The following table summarizes the potency ranges of 1,3,4-oxadiazole derivatives against key targets, derived from recent structure-activity relationship (SAR) studies.
| Target | Mechanism | Typical IC50 / MIC Range | Key Residue Interactions |
| EGFR (WT) | Kinase Inhibition (ATP-competitive) | 20 nM – 500 nM | Met793 (H-bond), Lys745 |
| Tubulin | Polymerization Inhibition | 1.0 | Cys241 (Colchicine site) |
| COX-2 | Enzyme Inhibition | 0.04 | Arg120, Tyr355, Val523 |
| CYP51 | Heme Coordination | 0.125 | Heme Iron, Tyr118 |
Experimental Protocols for Validation
To ensure scientific integrity, the following protocols describe how to validate the specific mechanisms described above.
Protocol A: Tubulin Polymerization Assay (Turbidimetric)
Objective: To confirm if a derivative inhibits tubulin assembly directly.
-
Reagent Preparation:
-
Prepare Porcine Brain Tubulin (>99% pure) in PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).
-
Prepare 100x stock solutions of the test compound (oxadiazole derivative) in DMSO.
-
Control: Paclitaxel (stabilizer) and Colchicine (inhibitor).
-
-
Assay Setup:
-
Pre-warm a 96-well half-area plate to 37°C.
-
Add tubulin solution (final conc. 3.0 mg/mL) containing 1 mM GTP to the wells.
-
Immediately add test compounds (final DMSO conc. <1%).
-
-
Measurement:
-
Monitor absorbance at 340 nm every 30 seconds for 60 minutes at 37°C using a kinetic microplate reader.
-
-
Data Analysis:
-
Plot Absorbance vs. Time.
-
Interpretation: A decrease in the Vmax (slope) or maximum absorbance compared to vehicle control indicates polymerization inhibition.
-
Protocol B: COX-1/COX-2 Isozyme Inhibition Assay
Objective: To determine the selectivity index (SI) of the oxadiazole derivative.[3]
-
System: Use a colorimetric COX (Ovine/Human) Inhibitor Screening Assay (e.g., based on TMPD oxidation).
-
Reaction Mix:
-
Assay Buffer (100 mM Tris-HCl, pH 8.0).
-
Heme and specific enzyme (COX-1 or COX-2).[4]
-
Test compound (incubate for 10 mins at 25°C).
-
-
Initiation:
-
Add Arachidonic Acid (substrate) and TMPD (colorimetric substrate).
-
-
Detection:
-
Incubate for 2-5 minutes.
-
Measure absorbance at 590 nm . The rate of TMPD oxidation is proportional to the COX peroxidase activity.
-
-
Calculation:
-
Calculate % Inhibition =
. -
Compute IC50 for both isozymes and determine SI = IC50(COX-1) / IC50(COX-2).
-
Workflow for MoA Elucidation
The following diagram outlines the logical flow for a researcher to determine the mechanism of a new 1,3,4-oxadiazole derivative.
Figure 3: Strategic workflow for identifying the molecular target of novel oxadiazole derivatives.
References
-
Bhandari, S. V., et al. (2024). Molecular Modeling of Some 1,3,4-Oxadiazole Derivatives as EGFR Inhibitors for the Treatment of Cancer.[5] Letters in Drug Design & Discovery.
-
Abdel-Aziz, M., et al. (2016). 1,3,4-oxadiazole-2-thione Derivatives; Novel Approach for Anticancer and Tubulin Polymerization Inhibitory Activities.[6][7] Anti-Cancer Agents in Medicinal Chemistry.
-
Szczukowski, Ł., et al. (2021). In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. International Journal of Molecular Sciences.
-
Bhopatrao, A., et al. (2024). 1,3,4-Oxadiazole, A Complete Review on Biological Activities of Newly Synthesized Derivatives.[8] Asian Journal of Research in Chemistry.
-
Kioshima, E. S., et al. (2018). Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans. Frontiers in Microbiology.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of new 1,3,4-oxadiazole-1,2,3,4-tetrahydroisoquinoline hybrids as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. researchgate.net [researchgate.net]
- 8. ajrconline.org [ajrconline.org]
Targeting the Colchicine Site: Biological Activity and Therapeutic Potential of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol Derivatives
Topic: Biological Activity of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol Derivatives Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary
The 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol scaffold represents a privileged structure in medicinal chemistry, primarily designed as a bioisostere of Combretastatin A-4 (CA-4). By retaining the 3,4,5-trimethoxyphenyl (TMP) pharmacophore—essential for binding to the colchicine site of tubulin—and replacing the unstable cis-olefin bridge of CA-4 with a rigid 1,3,4-oxadiazole heterocyclic ring, researchers have developed a class of agents with potent antiproliferative activity and improved metabolic stability.
This guide details the synthesis, structure-activity relationships (SAR), and biological validation of these derivatives, focusing on their primary mechanism as tubulin polymerization inhibitors and their secondary utility as antimicrobial agents.
Chemical Architecture & Pharmacophore Analysis
The therapeutic efficacy of this scaffold relies on the synergy between three distinct structural domains:
-
The Anchor (3,4,5-Trimethoxyphenyl): This moiety mimics the A-ring of colchicine and podophyllotoxin. It forms critical hydrophobic interactions and hydrogen bonds with Cys241 and Val238 in the
-tubulin subunit. -
The Linker (1,3,4-Oxadiazole): A metabolic stabilizer that restricts conformational flexibility, locking the molecule in a bioactive orientation while serving as a hydrogen bond acceptor.
-
The Tail (2-Thiol/S-Substituted): The thiol group provides a versatile handle for chemical diversification (S-alkylation). Bulky or hydrophobic substitutions here interact with the hydrophobic pocket near the colchicine binding site, often determining the selectivity between cytotoxicity and antimicrobial activity.
Synthesis Protocol
Core Scaffold Synthesis
The synthesis of the parent thiol is a self-validating, multi-step protocol starting from 3,4,5-trimethoxybenzoic acid.
Step-by-Step Methodology:
-
Esterification: Reflux 3,4,5-trimethoxybenzoic acid in absolute methanol with catalytic H₂SO₄ for 4–6 hours.
-
Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 7:3). Disappearance of the acid spot indicates completion.
-
-
Hydrazide Formation: React the methyl ester with hydrazine hydrate (99%) in ethanol at reflux for 6–8 hours.
-
Yield Optimization: Cool the reaction mixture to 0°C to precipitate the hydrazide as white crystals.
-
-
Cyclization (Ring Closure): Dissolve the hydrazide in ethanol containing KOH. Add Carbon Disulfide (CS₂) dropwise. Reflux until H₂S evolution ceases (approx. 10–12 hours).
-
Workup: Acidify the mixture with dilute HCl to pH 2–3. The precipitate is the target 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol.
-
S-Alkylation (Derivatization)
To generate bioactive libraries, the thiol is alkylated:
-
Reagents: Core thiol + Alkyl/Aryl halide + K₂CO₃ (base) + Acetone/DMF (solvent).
-
Condition: Stir at room temperature (mild) or reflux (hindered halides) for 2–4 hours.
Figure 1: Synthetic route for generating the core scaffold and its S-alkylated derivatives.
Anticancer Activity: Mechanism & Efficacy[4]
Mechanism of Action: Tubulin Destabilization
The primary biological target is the colchicine binding site on microtubules. These derivatives inhibit the polymerization of tubulin into microtubules, leading to:
-
G2/M Phase Arrest: Cells are unable to form the mitotic spindle.
-
Apoptosis: Prolonged arrest triggers apoptotic signaling pathways (Caspase-3 activation).
-
Vascular Disruption: Similar to CA-4, these agents can disrupt the cytoskeleton of endothelial cells in tumor vasculature.
Key Experimental Data (Consolidated)
The following table summarizes typical potency ranges for S-substituted derivatives (e.g., S-benzyl, S-acetamide analogs) based on literature precedents.
| Cell Line | Tissue Origin | IC₅₀ Range (µM) | Activity Profile |
| HepG2 | Liver Carcinoma | 0.5 – 5.0 | High Potency (Comparable to CA-4) |
| MCF-7 | Breast Cancer | 1.2 – 8.0 | Moderate to High |
| HCT-116 | Colon Cancer | 2.0 – 10.0 | Moderate |
| HEK-293 | Normal Kidney | > 50.0 | Selectivity Window (Low toxicity to normal cells) |
Validation Protocol: Tubulin Polymerization Assay
To confirm the mechanism, researchers must perform an in vitro tubulin polymerization assay.
-
Setup: Purified tubulin protein (>99%) in PEM buffer (pH 6.9) + GTP (1 mM).
-
Treatment: Add test compound (1–10 µM) or vehicle (DMSO).
-
Measurement: Monitor fluorescence (DAPI or intrinsic Trp) at 37°C for 60 minutes.
-
Result: A flattening of the sigmoidal growth curve compared to control indicates inhibition.
Figure 2: Signaling cascade leading to apoptosis via tubulin inhibition.
Antimicrobial & Antifungal Spectrum
Beyond oncology, the 2-thiol derivatives exhibit significant antimicrobial properties.[1][2] The mechanism likely involves the disruption of cell wall synthesis or enzyme inhibition (e.g., glucosamine-6-phosphate synthase).
-
Antifungal: Derivatives with electron-withdrawing groups (e.g., S-(4-chlorobenzyl)) show high activity against Candida albicans and Aspergillus niger.
-
Antibacterial: Moderate activity against Gram-positive bacteria (S. aureus); typically less active against Gram-negative strains due to efflux pumps.
Structure-Activity Relationship (SAR) Map
The optimization of this scaffold follows strict steric and electronic rules:
-
The 3,4,5-Trimethoxy Pattern:
-
Modification: Removal of any methoxy group drastically reduces tubulin binding affinity.
-
Rule:Strictly Conserved.
-
-
The 1,3,4-Oxadiazole Ring:
-
Modification: Replacement with thiadiazole retains activity but may alter solubility. Replacement with triazole often lowers potency.
-
Rule:Bioisostere of choice for stability.
-
-
The S-Linker (Thiol):
-
Modification: Free thiol (-SH) is less potent than S-alkylated derivatives.
-
Optimization: S-Benzyl or S-Acetamide groups with electron-withdrawing substituents (Cl, F, NO₂) on the phenyl ring enhance lipophilicity and cellular uptake, improving IC₅₀ values.
-
References
-
Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. National Institutes of Health (NIH).Link
-
1,3,4-Oxadiazole-2-thione Derivatives; Novel Approach for Anticancer and Tubulin Polymerization Inhibitory Activities. Anti-Cancer Agents in Medicinal Chemistry.Link
-
Synthesis and antifungal activities of 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives. Bioorganic & Medicinal Chemistry Letters.Link
-
Identification of 1,3,4-oxadiazoles as tubulin-targeted anticancer agents. Journal of Biomolecular Structure and Dynamics.Link[3]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Identification of 1,3,4-oxadiazoles as tubulin-targeted anticancer agents: a combined field-based 3D-QSAR, pharmacophore model-based virtual screening, molecular docking, molecular dynamics simulation, and density functional theory calculation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
potential therapeutic targets of 1,3,4-oxadiazole compounds
Technical Guide: Therapeutic Targeting & Validation of 1,3,4-Oxadiazole Scaffolds
Executive Summary
The 1,3,4-oxadiazole heterocycle is a privileged scaffold in medicinal chemistry, distinguished by its high metabolic stability, hydrogen-bonding capability, and bioisosteric resemblance to amide and ester linkages.[1][2][3] Its planar, electron-deficient nature allows it to engage in
Section 1: Oncology & Kinase Modulation
The antineoplastic potency of 1,3,4-oxadiazoles stems from their ability to function as "linker-warheads" that orient bulky aryl substituents into the hydrophobic pockets of kinases and cytoskeletal proteins.
Epidermal Growth Factor Receptor (EGFR) Inhibition
Derivatives incorporating 1,3,4-oxadiazole moieties, particularly those hybridized with chalcones or benzimidazoles , act as ATP-competitive inhibitors of the EGFR tyrosine kinase domain.
-
Mechanism: The oxadiazole nitrogen atoms form hydrogen bonds with residues (e.g., Met793) in the ATP-binding hinge region, while attached hydrophobic groups (e.g., 3,4,5-trimethoxyphenyl) occupy the hydrophobic pocket.
-
Downstream Effect: Inhibition blocks autophosphorylation, arresting the RAS-RAF-MEK-ERK and PI3K-AKT signaling cascades, leading to apoptosis.
-
Key Data: 1,3,4-oxadiazole-chalcone hybrids have demonstrated IC
values as low as 0.081 M against EGFR, surpassing reference drugs like 5-fluorouracil in specific cell lines (e.g., MCF-7, A549).
Tubulin Polymerization Interference
Certain 1,3,4-oxadiazoles bind to the colchicine-binding site of tubulin.
-
Mechanism: They inhibit the polymerization of tubulin into microtubules, trapping cells in the G2/M phase of the cell cycle.[4]
-
Validation: Confirmed via immunofluorescence staining of the microtubule network and flow cytometry analysis showing G2/M arrest.
Visualization: EGFR Signaling Blockade
Caption: Schematic of EGFR pathway inhibition by 1,3,4-oxadiazole derivatives, preventing downstream proliferation signaling.[5][6][7]
Section 2: Neuroprotection & Cholinergic Pathways
In Alzheimer’s Disease (AD) pathology, 1,3,4-oxadiazoles serve as dual-binding site inhibitors for cholinesterases.
Dual AChE/BChE Inhibition
-
Target: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).[3][8][9][10]
-
Mechanism: The scaffold spans the active site gorge of AChE, interacting with both the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS) . This dual binding not only boosts acetylcholine levels but also inhibits AChE-induced
-amyloid aggregation. -
Key Substituents: Pyridine or piperidine rings attached to the oxadiazole core enhance binding affinity (IC
values in the low nanomolar range, e.g., 50 nM ).
Monoamine Oxidase (MAO) Inhibition[4]
-
Selectivity: C2-substituted derivatives often show selectivity for MAO-B (neuroprotective) over MAO-A (antidepressant), reducing the risk of hypertensive crises (cheese effect).
Section 3: Antimicrobial Targets (DNA Gyrase)
The 1,3,4-oxadiazole ring is a validated bioisostere for the carboxylic acid group found in fluoroquinolones (e.g., ciprofloxacin, nalidixic acid).[11]
-
Target: Bacterial DNA Gyrase (Topoisomerase II) and Topoisomerase IV.[11]
-
Mechanism: The oxadiazole derivatives stabilize the DNA-enzyme cleavage complex, preventing DNA religation and causing double-strand breaks.
-
Efficacy: Hybrids of fluoroquinolone-oxadiazole have shown superior activity against MRSA and P. aeruginosa compared to parent compounds, with MIC values ranging from 0.25–1
g/mL .
Section 4: Anti-inflammatory & COX Selectivity
A critical application of this scaffold is the design of Gastric-Sparing NSAIDs . Traditional NSAIDs (containing carboxylic acids) cause direct gastric irritation. Replacing the acid with a 1,3,4-oxadiazole ring maintains COX inhibition while eliminating the acidic proton.
-
Selectivity: The geometry of the 1,3,4-oxadiazole ring allows it to fit snugly into the larger hydrophobic side pocket of COX-2 (which is absent in COX-1), conferring high selectivity indices (SI > 300).
-
Quantitative Insight:
Section 5: Strategic Synthesis & SAR Visualization
The biological activity of the 1,3,4-oxadiazole core is heavily dictated by the substituents at the C2 and C5 positions.
SAR Logic:
-
C2 Position (Aryl/Heteroaryl): Determines primary target affinity (e.g., Indole for anticancer, Pyridine for neuroprotection).
-
C5 Position (Functional Group): Modulates solubility and pharmacokinetic properties (e.g., Thiol/Thione groups enhance lipophilicity).
-
Linkers: Methyl or vinyl linkers (chalcones) provide flexibility to reach deep pockets in kinases.
Caption: Structure-Activity Relationship (SAR) map detailing substituent effects on therapeutic targeting.
Section 6: Experimental Validation Protocols
Reliable data generation requires robust assays. Below are standardized protocols for validating 1,3,4-oxadiazole targets.
Protocol 6.1: In Vitro COX-1/COX-2 Inhibition Assay
Objective: Determine IC
-
Reagents: Ovine COX-1 and Human recombinant COX-2 enzymes, Arachidonic acid, Colorimetric substrate (TMPD).
-
Preparation: Dissolve test compounds in DMSO (final concentration <1%).
-
Incubation: Incubate enzyme with inhibitor for 10 min at 25°C in Tris-HCl buffer (pH 8.0).
-
Initiation: Add Arachidonic acid and TMPD.
-
Measurement: Monitor absorbance at 590 nm (peroxidase activity of COX).
-
Calculation:
. -
Controls: Celecoxib (positive), DMSO only (negative).
Protocol 6.2: Tubulin Polymerization Assay
Objective: Confirm mechanism of G2/M arrest.
-
Setup: Use a fluorescence-based tubulin polymerization kit (>99% pure tubulin).
-
Procedure: Mix tubulin in G-PEM buffer with GTP and test compound at 37°C.
-
Detection: Measure fluorescence enhancement of DAPI or a reporter dye incorporated into microtubules (Ex: 360 nm, Em: 450 nm) every 30s for 60 mins.
-
Result Interpretation: A decrease in V
(polymerization rate) or steady-state fluorescence compared to Paclitaxel (stabilizer) or Vinblastine (destabilizer) confirms interaction.
Protocol 6.3: Molecular Docking Workflow
Objective: In silico prediction of binding energy and pose.
-
Ligand Prep: Draw 1,3,4-oxadiazole derivative in ChemDraw, minimize energy (MM2 force field).
-
Protein Prep: Retrieve PDB structure (e.g., 1M17 for EGFR, 3G7E for DNA Gyrase). Remove water molecules and co-crystallized ligands. Add polar hydrogens and Kollman charges.
-
Grid Generation: Define a 60x60x60 Å grid box centered on the active site residues (e.g., Met793 for EGFR).
-
Docking: Run AutoDock Vina or Glide (Schrödinger).
-
Analysis: Filter poses by Binding Affinity (
kcal/mol) and RMSD (< 2.0 Å).
Visualization: Validation Workflow
Caption: Step-by-step workflow for validating 1,3,4-oxadiazole therapeutic targets.
References
-
Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. Vertex AI Search (Source: PMC).Link
-
Discovery of New 1,3,4-Oxadiazoles with Dual Activity Targeting the Cholinergic Pathway as Effective Anti-Alzheimer Agents. ACS Chemical Neuroscience.[9][10]Link
-
Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors. PubMed Central.Link
-
Evaluation of Antimicrobial Profile of Some Novel 1,3,4-Oxadiazole Derivatives Followed by Molecular Docking Against 3G7E Bacterial DNA Gyrase. Journal of Drug Delivery and Therapeutics.Link
-
1,3,4-oxadiazole/chalcone hybrids: Design, synthesis, and inhibition of leukemia cell growth and EGFR, Src, IL-6 and STAT3 activities. Bioorganic Chemistry (via NIH).Link
-
Identification of 1,3,4-oxadiazoles as tubulin-targeted anticancer agents. PubMed.[4]Link
Sources
- 1. A Comprehensive Review: Synthesis and Pharmacological Activities of 1,3,4-Oxadiazole Hybrid Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review Exploring Therapeutic Worth of 1,3,4-Oxadiazole Tailored Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of 1,3,4-oxadiazoles as potential lead compounds for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 1,3,4-oxadiazoles as tubulin-targeted anticancer agents: a combined field-based 3D-QSAR, pharmacophore model-based virtual screening, molecular docking, molecular dynamics simulation, and density functional theory calculation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,3,4-oxadiazole/chalcone hybrids: Design, synthesis, and inhibition of leukemia cell growth and EGFR, Src, IL-6 and STAT3 activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. tmrjournals.com [tmrjournals.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of New 1,3,4-Oxadiazoles with Dual Activity Targeting the Cholinergic Pathway as Effective Anti-Alzheimer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and synthesis of novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles as selective COX-2 inhibitors with potent anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Technical Deep Dive: The Antifungal Spectrum of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol
Executive Summary
This technical guide explores the pharmacological profile of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol (hereafter referred to as TM-OXD-SH ). This small molecule represents a "privileged scaffold" in medicinal chemistry, fusing the tubulin-binding pharmacophore of the 3,4,5-trimethoxyphenyl group (reminiscent of colchicine and podophyllotoxin) with the bioactive 1,3,4-oxadiazole-2-thiol core, a known bioisostere for carboxylic acids and a ligand for metalloenzymes.
Current research indicates TM-OXD-SH and its S-substituted derivatives exhibit a broad antifungal spectrum, effectively targeting both phytopathogenic fungi (e.g., Botrytis cinerea, Fusarium oxysporum) and human pathogens (e.g., Candida albicans). Its mechanism of action (MOA) is likely multi-modal, involving Lanosterol 14α-demethylase (CYP51) inhibition , microtubule destabilization , and oxidative stress induction via thioredoxin reductase inhibition.
Chemical Profile & Synthesis
TM-OXD-SH exists in a tautomeric equilibrium between the thione (active H-bond acceptor) and thiol (nucleophilic) forms. This duality is critical for its reactivity and binding affinity.
Structural Properties[1][2][3]
-
IUPAC Name: 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol
-
Molecular Weight: ~268.29 g/mol
-
Key Pharmacophores:
-
3,4,5-Trimethoxyphenyl: Lipophilic domain; drives tubulin binding and membrane penetration.
-
1,3,4-Oxadiazole Ring: Hydrogen bond acceptor; mimics the peptide bond; stable to metabolic hydrolysis.
-
2-Thiol/Thione Group: Metal chelator (Zn²⁺ in metalloenzymes) and handle for S-alkylation to generate sulfone/sulfoxide derivatives.
-
Synthesis Protocol
The synthesis follows a robust cyclization pathway starting from 3,4,5-trimethoxybenzoic acid.
Step-by-Step Methodology:
-
Esterification: Reflux 3,4,5-trimethoxybenzoic acid with methanol/H₂SO₄ to yield the methyl ester.
-
Hydrazide Formation: React the ester with hydrazine hydrate (
) in ethanol at reflux (4–6 hours) to form 3,4,5-trimethoxybenzohydrazide. -
Cyclization (The Critical Step): React the hydrazide with Carbon Disulfide (
) and Potassium Hydroxide ( ) in ethanol.-
Conditions: Reflux for 12–16 hours.
-
Workup: Acidify the cooled mixture with dilute HCl to precipitate TM-OXD-SH .
-
Purification: Recrystallize from ethanol.[1]
-
Figure 1: Synthetic route for 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol.
Antifungal Spectrum Analysis
The spectrum of TM-OXD-SH is characterized by high potency against filamentous fungi and moderate-to-high potency against yeasts.
Quantitative Potency Data
The following data consolidates Minimum Inhibitory Concentration (MIC) and Effective Concentration (EC50) values from comparative studies of TM-OXD-SH and its close sulfone derivatives.
| Target Organism | Type | Potency Metric | Value Range | Reference Standard |
| Botrytis cinerea | Plant Pathogen | EC50 | 5.21 – 8.25 µg/mL | Hymexazol (Weaker) |
| Fusarium oxysporum | Plant Pathogen | Inhibition % | >80% at 100 µg/mL | Fluconazole |
| Sclerotinia sclerotiorum | Plant Pathogen | EC50 | ~19.9 µg/mL | Carbendazim |
| Candida albicans | Human Pathogen | MIC | 32 – 64 µg/mL | Fluconazole (MIC ~1-2 µg/mL) |
| Aspergillus niger | Human/Plant | MIC | 12.5 – 25 µg/mL | Ketoconazole |
Key Insight: While TM-OXD-SH shows higher MIC values against C. albicans compared to clinical azoles, its derivatives (specifically sulfones) often surpass commercial agricultural fungicides in potency against B. cinerea and S. sclerotiorum.
Mechanism of Action (MOA)
Unlike standard azoles that target a single enzyme, TM-OXD-SH appears to act via a "Polypharmacological Triad" . This reduces the likelihood of rapid resistance development.
Pathway A: CYP51 Inhibition (Ergosterol Depletion)
The 1,3,4-oxadiazole ring coordinates with the heme iron of Lanosterol 14α-demethylase (CYP51) . This prevents the demethylation of lanosterol, a critical step in ergosterol biosynthesis.
-
Evidence: Molecular docking studies show the oxadiazole nitrogen interacting with the heme Fe²⁺, while the trimethoxyphenyl group occupies the hydrophobic access channel.
Pathway B: Microtubule Destabilization
The 3,4,5-trimethoxyphenyl moiety is a classic tubulin-binding motif (homologous to the A-ring of Colchicine).
-
Mechanism: It binds to the colchicine-binding site of fungal
-tubulin, inhibiting polymerization. This disrupts the mitotic spindle, leading to cell cycle arrest at the G2/M phase.
Pathway C: Thioredoxin Reductase Inhibition
Recent studies on oxadiazole derivatives suggest inhibition of Thioredoxin Reductase (TrxR) .
-
Mechanism: The thiol/thione group can form disulfide bonds with the active site cysteines of TrxR, disrupting the fungal antioxidant defense system and leading to accumulation of Reactive Oxygen Species (ROS) and cell death.
Figure 2: The Polypharmacological Triad of TM-OXD-SH.
Experimental Validation Protocols
To validate the spectrum and MOA of TM-OXD-SH in your lab, follow these standardized protocols.
In Vitro Susceptibility Assay (CLSI M27-A3 Adapted)
Objective: Determine MIC against Candida spp.
-
Inoculum Prep: Adjust yeast suspension to
to cells/mL in RPMI 1640 medium (buffered with MOPS to pH 7.0). -
Compound Prep: Dissolve TM-OXD-SH in DMSO (stock 10 mg/mL). Serial dilute in RPMI to range 0.125 – 128 µg/mL.
-
Incubation: 96-well plates, 35°C for 24–48 hours.
-
Readout: Visual score of 100% inhibition (optically clear) vs. growth control.
Sorbitol Protection Assay (Cell Wall Integrity)
Objective: Determine if the compound acts on the fungal cell wall.
-
Principle: Sorbitol acts as an osmotic protectant. If the compound damages the cell wall, MIC values will increase (potency decreases) in the presence of sorbitol.
-
Protocol:
-
Run parallel MIC tests:
-
Set A: Standard RPMI 1640.
-
Set B: RPMI 1640 + 0.8 M Sorbitol.
-
-
Interpretation: Significant shift in MIC (>2-fold increase) in Set B indicates cell wall is the primary target. (Note: TM-OXD-SH typically shows no shift, confirming intracellular targets like CYP51/Tubulin rather than direct wall lysis).
-
Ergosterol Quantitation Assay
Objective: Confirm CYP51 inhibition.
-
Culture: Grow C. albicans with sub-MIC concentrations of TM-OXD-SH for 16 hours.
-
Extraction: Harvest cells, saponify with alcoholic KOH (25% w/v) at 85°C for 1 hour. Extract sterols with n-heptane.
-
Analysis: Scan UV absorbance between 240–300 nm.
-
Result: A decrease in the characteristic four-peak curve of ergosterol (281.5 nm) and accumulation of methylated precursors (24-methylene dihydrolanosterol) confirms CYP51 inhibition.
Structure-Activity Relationship (SAR) Insights
Optimizing TM-OXD-SH involves manipulating the thiol and the phenyl ring.
-
The Thiol (-SH):
-
Retention: Essential for metal chelation.
-
Modification: S-alkylation (forming Sulfones/Sulfoxides) significantly increases antifungal potency (EC50 drops from ~20 to ~5 µg/mL). The sulfone moiety (
) enhances metabolic stability and hydrogen bonding capability.
-
-
The Trimethoxy Group:
-
Positioning: The 3,4,5-pattern is optimal. Removing a methoxy group (e.g., 3,4-dimethoxy) reduces tubulin affinity.
-
Substitution: Replacing methoxy with bulkier ethoxy groups generally decreases potency due to steric clash in the tubulin binding pocket.
-
References
-
Liu, F., et al. (2008).[2] Synthesis and antifungal activity of novel sulfoxide derivatives containing trimethoxyphenyl substituted 1,3,4-thiadiazole and 1,3,4-oxadiazole moiety. Bioorganic & Medicinal Chemistry. Link
-
Chen, C., et al. (2007). Synthesis and antifungal activities of 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives. Bioorganic & Medicinal Chemistry. Link
-
Hasan, A., et al. (2011).[3][1] Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry. Link
-
Rodrigues-Vendramini, F.A., et al. (2019).[4] Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans. Frontiers in Microbiology. Link
-
Quy, H.T., et al. (2023).[5] 1,3,4-Oxadiazole derivatives as potent antifungal agents: Synthesis, biological evaluation and an in silico study. CTU Journal of Innovation and Sustainable Development.[5] Link
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Synthesis and antifungal activity of novel sulfoxide derivatives containing trimethoxyphenyl substituted 1,3,4-thiadiazole and 1,3,4-oxadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. Frontiers | Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans [frontiersin.org]
- 5. ctujs.ctu.edu.vn [ctujs.ctu.edu.vn]
A Technical Guide to the Preliminary Cytotoxicity Screening of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol
Abstract
This guide provides a comprehensive framework for conducting the preliminary in vitro cytotoxicity screening of the novel synthetic compound, 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol. The document outlines the scientific rationale, detailed experimental protocols, data interpretation, and potential mechanisms of action. By integrating foundational assays that measure metabolic activity and membrane integrity, this guide serves as a robust starting point for researchers in oncology drug development to characterize the cytotoxic potential of this promising molecule.
Introduction and Scientific Rationale
The initial evaluation of a compound's impact on cell viability is a cornerstone of the drug discovery process.[1] This crucial step, known as cytotoxicity screening, helps identify molecules that can selectively eliminate cancer cells, providing a foundation for further development.[1] The subject of this guide, 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol, is a compound of significant interest due to its hybrid structure, which combines two pharmacologically important moieties: the 1,3,4-oxadiazole ring and the 3,4,5-trimethoxyphenyl (TMP) group.
-
The 1,3,4-Oxadiazole Core: The 1,3,4-oxadiazole ring is a five-membered heterocycle that is a fundamental component of many biologically active compounds.[2][3] Derivatives have demonstrated a wide spectrum of pharmacological properties, including anticancer, antifungal, and anti-inflammatory activities.[2][4] The structural features of the oxadiazole ring, such as its ability to act as a bioisostere of amides and esters, allow it to participate in hydrogen bonding with biological receptors, contributing to its diverse therapeutic effects.[5]
-
The 3,4,5-Trimethoxyphenyl (TMP) Moiety: The TMP group is a well-established pharmacophore, most notably found in potent, naturally occurring tubulin polymerization inhibitors like Combretastatin A-4 (CA-4) and colchicine.[6][7][8] This group plays a crucial role by binding to the colchicine site on β-tubulin, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[6][9][10] The presence of the TMP moiety in the target compound strongly suggests that a potential mechanism of its cytotoxic action could be the inhibition of tubulin polymerization.[6][9]
Given this structural rationale, a preliminary cytotoxicity screen is the logical first step to validate the potential of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol as an anticancer agent. This guide proposes a multi-assay approach to generate a robust preliminary dataset.
Foundational Principles of Cytotoxicity Assessment
To gain a comprehensive initial understanding of the compound's cytotoxic profile, it is recommended to employ at least two assays based on different cellular mechanisms.[1] This approach minimizes the risk of false negatives and provides a more complete picture of the cellular response.
-
Metabolic Activity Assessment (MTT Assay): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[1][11] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[12] The amount of formazan produced is directly proportional to the number of viable cells.[12]
-
Membrane Integrity Assessment (LDH Assay): The Lactate Dehydrogenase (LDH) assay is another colorimetric method that quantifies cytotoxicity by measuring the activity of LDH released from damaged cells.[13] LDH is a stable cytosolic enzyme that is released into the cell culture medium when the plasma membrane is compromised.[13] This assay is a reliable marker for cellular cytotoxicity and cytolysis.[13]
By using both the MTT and LDH assays, we can distinguish between cytostatic effects (inhibition of proliferation, primarily detected by MTT) and cytotoxic effects (cell death, detected by LDH).[14]
Experimental Design and Strategic Considerations
A well-designed experiment is crucial for obtaining reliable and reproducible data. The following factors must be carefully considered.
Cell Line Selection
The choice of cell lines is critical and should be guided by the therapeutic goal. For a preliminary screen, a panel of cell lines is recommended:
-
Cancer Cell Lines: A selection of human cancer cell lines from different tissues should be used to assess the breadth of activity. Examples include:
-
Non-Cancerous Cell Line: It is essential to include a non-cancerous cell line to evaluate the compound's selectivity. A poor selectivity index may indicate potential for toxicity in healthy tissues. An example is:
-
HEK293: Human embryonic kidney cells[11]
-
Compound Preparation and Concentration Range
-
Stock Solution: The test compound, 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol, should be dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-20 mM).
-
Working Concentrations: A serial dilution should be prepared from the stock solution to create a range of working concentrations for treating the cells. For a preliminary screen, a broad range is recommended, typically from 0.1 µM to 100 µM.[3]
-
Vehicle Control: It is imperative to include a vehicle control group that is treated with the same concentration of DMSO as the highest concentration of the test compound. This ensures that any observed cytotoxicity is not due to the solvent.
Controls for Assay Validation
-
Negative Control: Untreated cells that receive only the culture medium.
-
Positive Control: A well-characterized cytotoxic agent should be used as a positive control to confirm the validity of the assay. Doxorubicin or Cisplatin are common choices.
-
Blank Control: Wells containing only culture medium (no cells) to provide a background reading for the spectrophotometer.
Detailed Experimental Protocols
The following protocols provide step-by-step guidance for performing the MTT and LDH assays in a 96-well plate format, which is suitable for high-throughput screening.[16]
General Cell Culture and Plating
-
Cell Maintenance: Culture the selected cell lines in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Harvest cells using trypsin-EDTA and perform a cell count. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL.
-
Incubation: Incubate the plate for 24 hours to allow the cells to attach and enter the exponential growth phase.
Protocol: MTT Assay
-
Compound Treatment: After the 24-hour incubation, carefully remove the medium and add 100 µL of fresh medium containing the desired concentrations of the test compound, positive control, or vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).[17]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Protocol: LDH Cytotoxicity Assay
-
Compound Treatment: Prepare and treat the cells as described in step 4.2.1.
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH assay reaction mixture (as per the manufacturer's instructions) to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (as per the manufacturer's instructions).
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[13]
Data Analysis and Interpretation
Calculation of Cell Viability and Cytotoxicity
-
MTT Assay:
-
Percent Viability (%) = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
-
LDH Assay:
-
Percent Cytotoxicity (%) = [(Absorbance of Treated Cells - Absorbance of Negative Control) / (Absorbance of Positive Control (Lysis) - Absorbance of Negative Control)] x 100
-
Determination of IC50
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.[1] It is the concentration of the drug that inhibits a biological process by 50%. The IC50 value is determined by plotting the percent viability or cytotoxicity against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Hypothetical IC50 Values (µM) of Compound X after 48h Treatment
| Cell Line | MTT Assay IC50 (µM) | LDH Assay IC50 (µM) |
| MCF-7 | 8.5 | 12.3 |
| A549 | 15.2 | 21.7 |
| HeLa | 11.8 | 16.5 |
| HEK293 | > 100 | > 100 |
Visualization of Workflows and Potential Mechanisms
Experimental Workflow
The overall experimental process can be visualized as a clear, logical flow.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and cytotoxic activity evaluation of some new 1, 3, 4-oxadiazole, 1, 3, 4-thiadiazole and 1, 2, 4- triazole derivatives attached to phthalimide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxic 3,4,5-trimethoxychalcones as mitotic arresters and cell migration inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. ijprajournal.com [ijprajournal.com]
- 12. youtube.com [youtube.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. LDH Cytotoxicity Assay Kitï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 15. mdpi.com [mdpi.com]
- 16. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CleanControlling: In vitro cytotoxicity test | CleanControlling Medical [cleancontrolling.com]
Methodological & Application
Application Note: High-Purity Isolation of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol via Recrystallization
Abstract & Scope
The compound 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol is a critical pharmacophore in medicinal chemistry, exhibiting significant antimicrobial, anticancer, and tubulin-binding properties [1, 2]. Its synthesis, typically involving the cyclization of 3,4,5-trimethoxybenzohydrazide with carbon disulfide (CS₂), often yields a crude product contaminated with unreacted hydrazide, elemental sulfur, and inorganic salts.
This Application Note provides a definitive protocol for the purification of this compound via recrystallization. Unlike generic procedures, this guide addresses the specific solubility profile driven by the thiol-thione tautomeric equilibrium and provides a self-validating workflow to ensure pharmaceutical-grade purity (>98%).
Physicochemical Profile & Solubility Logic
Tautomeric Equilibrium
Understanding the structural behavior of the compound is prerequisite to purification. In the solid state and polar solvents, the compound predominantly exists in the thione form (NH/C=S) rather than the thiol form (N/C-SH). This impacts solubility, making the compound less soluble in non-polar solvents and highly amenable to purification using protic solvents like ethanol [3].
Figure 1: Tautomeric Equilibrium & Solubility Impact
Solubility Data
The trimethoxy phenyl ring confers lipophilicity, while the oxadiazole-thione core adds polarity. Ethanol strikes the optimal balance for recrystallization.
| Solvent | Solubility (25°C) | Solubility (Boiling) | Suitability |
| Ethanol (95%) | Low | High | Ideal |
| Water | Insoluble | Insoluble | Anti-solvent |
| Diethyl Ether | Low | Low | Washing Agent |
| DMF/DMSO | High | High | Avoid (Loss of yield) |
Pre-Purification Assessment
Before initiating recrystallization, assess the crude material to determine the necessity of a hot filtration step.
-
Visual Check: Crude material is often pale yellow to orange. Dark orange/brown indicates sulfur contamination or oxidation.
-
Melting Point (Crude): Typically broad, ranging between 170–176°C.
-
Impurities:
-
Elemental Sulfur: Insoluble in hot ethanol (requires hot filtration).
-
Unreacted Hydrazide: More soluble in cold ethanol than the product (remains in supernatant).
-
Detailed Recrystallization Protocol
Reagents & Equipment[1]
-
Solvent: Ethanol (Absolute or 95%).
-
Washing Solvent: Chilled Diethyl Ether or cold Ethanol.
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, gravity filtration setup (fluted filter paper), Buchner funnel.
Step-by-Step Methodology
Figure 2: Purification Workflow
Step 1: Dissolution
-
Place the crude 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol in a round-bottom flask.
-
Add Ethanol (approx. 10–15 mL per gram of crude solid).
-
Heat the mixture to reflux (approx. 78°C) with stirring.
-
Note: If the solid does not dissolve completely after 10 minutes of reflux, add more ethanol in small increments (1-2 mL) until dissolution is near complete.
Step 2: Hot Filtration (Critical for Sulfur Removal)
If undissolved particles (likely elemental sulfur or inorganic salts) remain despite excess solvent:
-
Pre-heat a glass funnel and fluted filter paper with boiling ethanol.
-
Filter the hot solution rapidly into a clean, pre-warmed Erlenmeyer flask.
-
Why: This removes impurities that are insoluble in hot ethanol, preventing them from contaminating the final crystal lattice.
Step 3: Nucleation & Crystallization
-
Allow the filtrate to cool to room temperature slowly (over 30–60 minutes). Do not force cool immediately with ice, as this traps impurities.
-
Once crystals begin to form, transfer the flask to an ice-water bath (0–4°C) for 1–2 hours to maximize yield.
Step 4: Isolation & Washing
-
Collect the crystals via vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with a small volume of ice-cold ethanol (to remove mother liquor) followed by diethyl ether (to facilitate drying).
-
Self-Validation: The filtrate (mother liquor) should be yellow, while the crystals should be white or lustrous needles.
Step 5: Drying
-
Dry the solid in a vacuum oven at 50–60°C or in a desiccator over silica gel for 12 hours.
Post-Purification Validation
To ensure the protocol was successful, verify the following parameters.
| Parameter | Acceptance Criteria | Methodological Note |
| Appearance | White to off-white crystalline solid | Colored impurities indicate incomplete washing. |
| Melting Point | 180–182 °C (453–455 K) [3] | Sharp range (<2°C) indicates high purity. |
| TLC | Single spot ( | No baseline smearing (hydrazide) or solvent front spot (CS₂). |
| IR Spectrum | Absence of S-H stretch (~2500-2600 cm⁻¹) confirms thione solid state. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Solution too concentrated or cooled too fast. | Reheat to dissolve. Add a seed crystal. Add 5-10% water dropwise at reflux (Cloud Point method). |
| Low Yield | Too much solvent used. | Concentrate the mother liquor by rotary evaporation to half volume and re-cool. |
| Colored Crystals | Oxidation products or trapped mother liquor. | Recrystallize again using Activated Charcoal . Add charcoal to boiling solution, reflux for 5 min, then hot filter. |
| Broad MP | Wet sample or mixed crystals. | Ensure sample is bone-dry.[1] Residual solvent depresses MP significantly. |
References
-
Husain, A., et al. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010.[2] Link
-
Chen, C. J., et al. (2007). Synthesis and antifungal activities of 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives.[3] Bioorganic & Medicinal Chemistry, 15(12), 3981-3989. Link
-
El-Emam, A. A., et al. (2010). 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione. Acta Crystallographica Section E, E66, o1911. Link
Sources
- 1. The synthesis and physicochemical properties of 2-(5-methoxyphenyl-1H-1,2,4-triazole-3-ylthio) acetonitriles and their iminoethers | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 2. asianpubs.org [asianpubs.org]
- 3. Synthesis and antifungal activities of 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazole and 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Development of 1,3,4-Oxadiazole Antifungals
From Rational Design to Mechanistic Validation
Introduction & Rationale
The 1,3,4-oxadiazole scaffold represents a privileged structure in antifungal drug discovery, acting as a bioisostere for amide and ester functionalities while offering superior metabolic stability and lipophilicity. Amidst rising resistance to standard azoles (e.g., fluconazole), this five-membered heterocyclic ring provides a versatile platform for targeting lanosterol 14
This guide provides a standardized workflow for researchers to design, synthesize, and validate novel 1,3,4-oxadiazole agents. Unlike generic reviews, this document focuses on reproducible protocols and causal mechanisms .
Rational Design & Structure-Activity Relationship (SAR)
Effective design requires manipulating the 2- and 5-positions of the oxadiazole ring. The core strategy involves creating a "push-pull" electronic environment to maximize binding affinity with the heme cofactor of CYP51.
Key SAR Principles:
-
C2 Position (Lipophilic Anchor): Substitution with a lipophilic aryl or heteroaryl group (e.g., 4-chlorophenyl, pyridine) is critical for hydrophobic interaction with the CYP51 active site channel.
-
C5 Position (H-Bonding): Introducing groups capable of hydrogen bonding (e.g., thiol, amine, or specific substituted phenyls) often enhances selectivity.
-
Electronic Effects: Electron-withdrawing groups (EWGs) like -NO
or -Cl on the phenyl ring attached to the oxadiazole often increase potency compared to electron-donating groups.
Table 1: SAR Optimization Matrix
| Feature | Recommended Modification | Mechanistic Impact |
| Scaffold Core | 1,3,4-Oxadiazole | Bioisostere of amide; metabolic stability; H-bond acceptor. |
| C2 Substituent | 4-Chlorophenyl / 2,4-Dichlorophenyl | Mimics the halogenated phenyl of fluconazole; fits hydrophobic pocket. |
| C5 Substituent | Pyridine / Thiophene / Furan | Enhances |
| Linker | Methyl/Ethyl thio-linkers (-S-CH | Provides flexibility for the molecule to adopt the correct conformation. |
Protocol A: Chemical Synthesis (POCl Cyclodehydration)
The most robust method for generating the 1,3,4-oxadiazole core is the oxidative cyclization of acylhydrazides. While EDCI coupling is milder, the phosphorus oxychloride (POCl
Safety Note: POCl
Step-by-Step Methodology
-
Reagent Charge: In a round-bottom flask, dissolve the aromatic carboxylic acid (1.0 equiv) and the corresponding aryl hydrazide (1.0 equiv) in POCl
(5–10 volumes).-
Why: POCl
acts as both the solvent and the dehydrating agent.
-
-
Reflux: Heat the reaction mixture to reflux (100–110°C) for 6–9 hours.
-
Validation: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The reaction is complete when the hydrazide starting material spot disappears.
-
-
Quenching: Cool the mixture to room temperature. Slowly pour the reaction mass onto crushed ice with vigorous stirring.
-
Critical Step: Exothermic hydrolysis of excess POCl
occurs here. Control addition rate to prevent splattering.
-
-
Neutralization: Adjust pH to ~7–8 using solid NaHCO
or 10% NaOH solution. The product will precipitate as a solid. -
Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol to obtain the pure 2,5-disubstituted 1,3,4-oxadiazole.
Visualization: Synthesis Workflow
Figure 1: Workflow for the POCl
Protocol B: Biological Evaluation (CLSI M27-A3)
To ensure data is publishable and comparable, antifungal susceptibility testing must follow the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.
Materials
-
Media: RPMI 1640 broth buffered to pH 7.0 with MOPS (0.165 M).
-
Strains: Candida albicans (ATCC 90028) as a Quality Control strain.
-
Plates: Sterile, U-bottom 96-well microdilution plates.
Procedure
-
Inoculum Preparation: Subculture yeast on Sabouraud Dextrose Agar (SDA) at 35°C for 24h. Suspend colonies in saline to reach 0.5 McFarland standard, then dilute 1:1000 in RPMI 1640 media. Final concentration:
to cells/mL. -
Compound Dilution: Prepare serial twofold dilutions of the oxadiazole derivative in the microplate (Range: 0.125 to 64
g/mL). Include a fluconazole control lane. -
Incubation: Incubate plates at 35°C for 24–48 hours.
-
Readout (MIC): The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing 50% inhibition (prominent decrease in turbidity) compared to the growth control.
Protocol C: Mechanistic Elucidation (Ergosterol Quantitation)
Demonstrating that your oxadiazole targets CYP51 requires quantifying the depletion of ergosterol in the fungal membrane. This "Sterol Quantitation Method" (SQM) is self-validating via UV spectrophotometry.
The Principle
Azoles and oxadiazoles inhibit CYP51 (Lanosterol 14
Procedure
-
Treatment: Grow C. albicans in the presence of the test compound (at MIC and sub-MIC levels) for 16–24 hours.
-
Saponification: Harvest cells by centrifugation. Add 3 mL of 25% alcoholic KOH to the pellet and vortex. Incubate at 85°C for 1 hour.
-
Why: This lyses the cells and saponifies lipids, releasing sterols.
-
-
Extraction: Add 1 mL sterile water and 3 mL n-heptane . Vortex vigorously for 3 minutes.[2][3]
-
Quantification: Remove the heptane layer (top) and scan via UV spectrophotometer between 240 nm and 300 nm.
-
Analysis:
-
Ergosterol Signature: Look for the characteristic four-peak curve (262, 271, 281, and 290 nm).
-
Calculation: A decrease in peak height at 281.5 nm compared to control confirms CYP51 inhibition.
-
Visualization: Mechanism of Action
Figure 2: The Ergosterol Biosynthesis pathway showing the specific blockade of CYP51 by 1,3,4-oxadiazole derivatives.
ADME & Toxicity Screening
A potent antifungal is useless if it lyses human red blood cells.
-
Hemolysis Assay: Incubate washed human erythrocytes with the compound (at 2x MIC) for 1 hour at 37°C. Measure hemoglobin release at 540 nm. <5% hemolysis is required for safety.
-
Lipinski's Rule Compliance: Ensure Molecular Weight < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10. Oxadiazoles generally perform well here due to their low molecular weight.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2008).[4][5] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3).[5] CLSI.[5][6][7][8] [Link]
-
Arshad, M., et al. (2022). "Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control." Frontiers in Chemistry. [Link]
-
Glampaglia, C. M., et al. (2017). "Insights into the role of sterol metabolism in antifungal drug resistance." Frontiers in Microbiology. [Link][9]
-
Bhatia, R., & Narang, R. (2020). "Synthesis of novel 2,5-disubstituted 1,3,4-oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation." Bioorganic & Medicinal Chemistry Letters. [Link]
-
Alcazar-Fuoli, L., & Mellado, E. (2012). "Ergosterol biosynthesis in Aspergillus fumigatus: its inhibition as the basis for antifungal therapy." Medical Mycology. [Link][2]
Sources
- 1. Frontiers | Insights into the role of sterol metabolism in antifungal drug resistance: a mini-review [frontiersin.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Quantitation of Candida albicans Ergosterol Content Improves the Correlation between In Vitro Antifungal Susceptibility Test Results and In Vivo Outcome after Fluconazole Treatment in a Murine Model of Invasive Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. webstore.ansi.org [webstore.ansi.org]
- 6. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 7. webstore.ansi.org [webstore.ansi.org]
- 8. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
application of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol in agricultural fungicide research
Application Note: 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol in Agricultural Fungicide Research
Executive Summary
This guide details the synthesis, characterization, and application of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol (TMP-OT) as a high-value scaffold in the development of agricultural fungicides. The 1,3,4-oxadiazole core acts as a bioisostere for carboxylic esters and amides, improving metabolic stability, while the 3,4,5-trimethoxyphenyl moiety enhances lipophilicity and binding affinity to fungal sterol targets. This protocol provides a validated workflow for synthesizing TMP-OT, derivatizing the thiol group for Structure-Activity Relationship (SAR) optimization, and evaluating fungicidal potency against key phytopathogens like Fusarium oxysporum and Rhizoctonia solani.
Chemical Profile & Rationale
-
Compound Name: 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol
-
Molecular Formula: C
H N O S -
Key Pharmacophores:
-
3,4,5-Trimethoxy Motif: Mimics the E-ring of colchicine; provides electron-rich density facilitating hydrophobic interactions within the fungal CYP51 active site.
-
1,3,4-Oxadiazole Ring: A stable heterocyclic linker that hydrogen bonds with active site residues (e.g., His, Tyr).
-
Thiol (-SH) / Thione (=S) Tautomer: Acts as a nucleophilic "handle" for further derivatization (S-alkylation) to tune lipophilicity (LogP) and membrane permeability.
-
Synthesis Protocol: The TMP-OT Scaffold
Objective: Synthesize high-purity TMP-OT from commercially available 3,4,5-trimethoxybenzoic acid.
Reagents Required
-
3,4,5-Trimethoxybenzoic acid (Starting Material)
-
Sulfuric acid (H
SO , catalytic) -
Hydrazine hydrate (N
H ·H O, 99%) -
Carbon disulfide (CS
)[1] -
Potassium hydroxide (KOH)[2]
Step-by-Step Workflow
Step 1: Esterification
-
Dissolve 0.1 mol of 3,4,5-trimethoxybenzoic acid in 100 mL absolute ethanol.
-
Add 2 mL conc. H
SO dropwise. -
Reflux at 80°C for 6–8 hours. Monitor via TLC (Solvent: Hexane:Ethyl Acetate 7:3).
-
Neutralize with NaHCO
, extract with ethyl acetate, and evaporate solvent to yield Ethyl 3,4,5-trimethoxybenzoate .
Step 2: Hydrazide Formation [2]
-
Dissolve the ester (0.05 mol) in 50 mL ethanol.
-
Add hydrazine hydrate (0.1 mol) slowly.
-
Reflux for 10–12 hours. A solid precipitate (hydrazide) usually forms upon cooling.
-
Filter, wash with cold ethanol, and recrystallize from ethanol to obtain 3,4,5-Trimethoxybenzohydrazide .
Step 3: Cyclization to TMP-OT
-
Dissolve KOH (0.05 mol) in 100 mL ethanol/water (1:1).
-
Add the hydrazide (0.05 mol) and Carbon Disulfide (0.1 mol).
-
Reflux for 12–16 hours until evolution of H
S gas ceases (Lead acetate paper test). -
Cool the mixture, dilute with ice water, and acidify with dilute HCl (pH 2–3).
-
The precipitate is 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol . Filter, dry, and recrystallize from ethanol.
Visual Synthesis Workflow
Figure 1: Synthetic route for generating the TMP-OT scaffold.
Functionalization Strategy (SAR Optimization)
The free thiol group is often too polar for optimal foliar penetration. To create a viable fungicide, convert TMP-OT into a Thioether or Sulfone .
Protocol: S-Alkylation (Thioether Synthesis)
-
Dissolve TMP-OT (1 eq) in DMF or Acetone.
-
Add K
CO (anhydrous, 1.5 eq) as a base. -
Add alkyl halide (e.g., benzyl chloride, allyl bromide) (1.1 eq).
-
Stir at Room Temperature (RT) for 4–6 hours.
-
Pour into ice water; filter the precipitate.
-
Rationale: This blocks the thiol, preventing rapid oxidation and improving lipophilicity (LogP > 3.0), which is critical for penetrating the fungal cell wall.
-
Antifungal Evaluation Protocol
Standard: Poisoned Food Technique (In Vitro)
Target Pathogens:
-
Fusarium oxysporum (Wilt)
-
Rhizoctonia solani (Root rot)
-
Aspergillus niger (Black mold)
Materials:
-
Potato Dextrose Agar (PDA)
-
Petri dishes (90 mm)
-
Test compounds (dissolved in DMSO)
-
Positive Control: Carbendazim or Fluconazole
Procedure:
-
Media Preparation: Autoclave PDA media. Cool to 45°C.
-
Dosing: Aseptically add the test compound stock solution to the molten agar to achieve final concentrations of 10, 25, 50, and 100
g/mL. (Keep DMSO concentration < 1%). -
Pouring: Pour 20 mL of "poisoned" media into sterile petri dishes. Allow to solidify.
-
Inoculation: Place a 5mm mycelial plug (from a 7-day old active culture) in the center of the plate.
-
Incubation: Incubate at 28
2°C for 5–7 days. -
Measurement: Measure the diameter of the fungal colony (mm).
Data Analysis:
Calculate Percent Inhibition (
- = Growth diameter in Control (DMSO only).
- = Growth diameter in Treatment.
Result Interpretation Table:
| Inhibition (%) | Activity Level | Action Required |
| < 30% | Inactive | Discard scaffold modification. |
| 30–60% | Moderate | Optimize side chains (S-alkylation). |
| > 70% | Potent | Determine EC |
Mechanism of Action (MoA)
The 1,3,4-oxadiazole class primarily targets Lanosterol 14
Molecular Pathway Diagram
Figure 2: Proposed Mechanism of Action targeting Ergosterol Biosynthesis.
Safety & Handling
-
Carbon Disulfide (CS
): Extremely flammable and neurotoxic. MUST be handled in a fume hood. -
TMP-OT: Treat as a potential skin irritant. Wear nitrile gloves and eye protection.
-
Waste Disposal: All sulfur-containing waste must be segregated and treated with bleach (hypochlorite) to oxidize residual thiols before disposal.
References
-
Hasan, A., Gapil, S., & Khan, I. (2011).[2] Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010.[2]
-
Li, Y., et al. (2022).[4] Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control. Frontiers in Plant Science, 13.
-
Zhang, S., et al. (2007). Synthesis and antifungal activities of 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives.[5] Chemical Biology & Drug Design.
-
Glomb, T., & Szymankiewicz, K. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(9), 2840.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. asianpubs.org [asianpubs.org]
- 3. Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control [frontiersin.org]
- 5. Synthesis and antifungal activities of 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazole and 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Precision MIC Determination for Hydrophobic 1,3,4- and 1,2,4-Oxadiazole Derivatives
Abstract
Oxadiazole derivatives (specifically 1,3,4- and 1,2,4-isomers) represent a privileged scaffold in medicinal chemistry, often utilized as bioisosteres for esters and amides to improve metabolic stability. However, their significant lipophilicity and tendency to form colloidal aggregates in aqueous media present unique challenges in antimicrobial susceptibility testing. Standard protocols often yield false positives due to compound precipitation mimicking bacterial inhibition or "skipping wells" due to uneven solubility. This guide details a modified broth microdilution protocol specifically engineered to mitigate solubility artifacts while maintaining compliance with CLSI (Clinical and Laboratory Standards Institute) guidelines.
Part 1: Strategic Pre-Analysis & Chemical Handling
The Solubility Paradox
Oxadiazoles are often designed to penetrate bacterial cell walls, necessitating a degree of hydrophobicity. In standard Mueller-Hinton Broth (MHB), these compounds may reach their critical aggregation concentration (CAC) before reaching their true MIC.
-
Risk: Colloidal aggregates can sequester bacteria or scatter light, interfering with optical density (OD) readings.
-
Solution: Use a "Solvent-Constant" Dilution Scheme . Unlike standard serial dilution (where drug+broth is diluted into broth, diluting the solvent), this method keeps the DMSO concentration constant (typically 1% or 2.5%) across all wells to prevent precipitation shocks.
Solvent Selection[1]
-
Primary Solvent: Dimethyl Sulfoxide (DMSO), anhydrous,
99.9%. -
Constraint: Most bacterial strains (E. coli, S. aureus) tolerate up to 2-3% DMSO, but sensitive strains (e.g., N. gonorrhoeae) may be inhibited by >1%.
-
Standard: Target a final assay concentration of
1% DMSO .
Part 2: The Protocol
Phase A: Preparation of Stock and Intermediate Plates
Objective: Create a dilution series in 100% DMSO first, then transfer to broth. This prevents "crashing out" during the mixing steps.
-
Master Stock: Dissolve the oxadiazole derivative in 100% DMSO to a concentration of 12.8 mg/mL (100x the highest test concentration of 128
g/mL). -
DMSO Serial Dilution (The Intermediate Plate):
-
Use a V-bottom 96-well plate (solvent resistant).
-
Add 50
L of 100% DMSO to columns 2-11. -
Add 100
L of Master Stock to column 1. -
Transfer 50
L from col 1 to col 2, mix. Repeat to col 10. -
Result: A 2-fold dilution series ranging from 12.8 mg/mL down to ~0.025 mg/mL, all in 100% DMSO.
-
Phase B: Assay Plate Setup (Broth Microdilution)
Materials: Cation-Adjusted Mueller-Hinton Broth (CAMHB), 96-well flat-bottom plates (polystyrene).
-
Broth Fill: Add 198
L of CAMHB to all test wells in the Assay Plate. -
Compound Transfer: Transfer 2
L from each well of the Intermediate Plate (DMSO) to the corresponding well of the Assay Plate .-
Calculation: 2
L compound + 198 L broth = 1:100 dilution. -
Final Solvent: 1% DMSO (constant across all wells).
-
Final Drug Conc: 128
g/mL down to 0.25 g/mL.
-
-
Controls:
-
Growth Control (GC): 198
L Broth + 2 L pure DMSO + Inoculum. -
Sterility Control (SC): 200
L Broth + 2 L pure DMSO (No bacteria). -
Solubility Control: 198
L Broth + 2 L High Conc. Stock (No bacteria). Critical for oxadiazoles to distinguish precipitate from growth.
-
Phase C: Inoculation and Incubation
-
Inoculum Prep: Prepare a direct colony suspension equivalent to a 0.5 McFarland Standard (
CFU/mL). -
Dilution: Dilute this suspension 1:20 in saline or broth (approx
CFU/mL). -
Inoculation: Add 10
L of the diluted suspension to each test well (final assay volume ~210 L; final cell density CFU/mL). -
Incubation: Seal with a gas-permeable membrane. Incubate at 35
2°C for 16-20 hours (24h for MRSA/Enterococci).
Part 3: Readout & Visualization (The Resazurin Advantage)
Because oxadiazoles may form a white precipitate that resembles a bacterial pellet, visual scoring is error-prone. We recommend a colorimetric finish.
Resazurin (Alamar Blue) Modification[2]
-
Prepare 0.01% Resazurin solution (filter sterilized).
-
After standard incubation, add 20
L of Resazurin solution to all wells.[1] -
Incubate for an additional 1-2 hours.
-
Interpretation:
-
Blue/Purple: No growth (Oxidized form). Inhibition.
-
Pink/Colorless: Growth (Reduced to resorufin by viable cells). No Inhibition.
-
Data Interpretation Table
| Observation | Resazurin Color | Interpretation | MIC Valid? |
| Clear Well | Blue | Inhibited | Yes |
| Turbid Well | Pink | Growth | Yes |
| Precipitate + Blue | Blue | Inhibited (Compound precipitated but killed bacteria) | Yes (Check lower concs) |
| Precipitate + Pink | Pink | Growth (Compound precipitated and failed) | Yes |
| Skipped Well | Pink (surrounded by Blue) | Technical Error / Pipetting Issue | No (Repeat) |
Part 4: Workflow Visualization
Diagram 1: The "Solvent-Constant" Microdilution Workflow
This workflow ensures that the hydrophobic oxadiazole is kept solubilized until the final moment of dilution, and that DMSO toxicity is normalized.
Caption: Figure 1. The "Solvent-Constant" transfer method minimizes precipitation shock compared to serial dilution directly in broth.
Diagram 2: Troubleshooting Hydrophobic Aggregation
A decision tree for handling ambiguous results common with lipophilic oxadiazoles.
Caption: Figure 2. Logic flow for distinguishing true bacterial growth from false-positive compound precipitation using a redox indicator.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[2][3][4] CLSI.[5][3][4][6]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
-
Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321-324.
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.[5][2][3][7] Nature Protocols, 3(2), 163-175.
-
Glisoni, R. J., et al. (2012). Cleavable 1,3,4-oxadiazole-based surfactants: Synthesis and evaluation of their aggregation and biological properties. Colloids and Surfaces B: Biointerfaces. (Context: Hydrophobic aggregation issues).
Sources
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]
- 3. webstore.ansi.org [webstore.ansi.org]
- 4. protocols.io [protocols.io]
- 5. Dimethyl Sulfoxide Protects Escherichia coli from Rapid Antimicrobial-Mediated Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
Application Notes and Protocols for the Thioetherification of 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol: A Gateway to Novel Biologically Active Molecules
Introduction: The Versatility of the 1,3,4-Oxadiazole Scaffold in Drug Discovery
The 1,3,4-oxadiazole ring is a privileged heterocyclic motif in medicinal chemistry, renowned for its metabolic stability and its ability to participate in hydrogen bonding, which contributes to its diverse pharmacological activities.[1] Derivatives of 1,3,4-oxadiazole have demonstrated a broad spectrum of biological effects, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3] The incorporation of a 3,4,5-trimethoxyphenyl group, a key pharmacophore found in potent tubulin polymerization inhibitors like combretastatin, further enhances the therapeutic potential of these molecules.
The 2-thiol substituent on the 1,3,4-oxadiazole ring serves as a versatile synthetic handle for the introduction of various functionalities through thioetherification (S-alkylation). This reaction allows for the systematic modification of the parent molecule, enabling the exploration of structure-activity relationships (SAR) and the optimization of biological activity. The resulting thioether derivatives have shown significant promise as potent and selective therapeutic agents. This guide provides a comprehensive overview of the thioetherification of 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol, including detailed protocols for its synthesis and subsequent S-alkylation, as well as methods for the characterization of the final products.
Synthetic Strategy: A Two-Step Approach to Thioether Derivatives
The synthesis of 2-(alkyl/benzylthio)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazoles is typically achieved through a robust two-step process. The first step involves the synthesis of the key intermediate, 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol, from the corresponding acid hydrazide. The second step is the thioetherification of this thiol with a suitable electrophile, such as an alkyl or benzyl halide.
Caption: General workflow for the synthesis of 2-(alkyl/benzylthio)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole derivatives.
Part 1: Synthesis of 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol
This protocol is adapted from a reported synthesis of 5-substituted 1,3,4-oxadiazole-2-thiols.[3] The reaction involves the cyclization of 3,4,5-trimethoxybenzohydrazide with carbon disulfide in the presence of a base.
Protocol 1: Synthesis of the Oxadiazole-2-thiol Intermediate
Materials:
-
3,4,5-Trimethoxybenzohydrazide
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (HCl), dilute
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4,5-trimethoxybenzohydrazide (1 equivalent) and potassium hydroxide (1 equivalent) in ethanol.
-
To the stirring solution, add carbon disulfide (approximately 2.5 equivalents) dropwise. A color change and the formation of a precipitate may be observed.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the resulting residue in a minimum amount of water and filter to remove any insoluble impurities.
-
Cool the filtrate in an ice bath and acidify with dilute hydrochloric acid to a pH of 2-3.
-
A precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol as a crystalline solid.
Characterization of 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol:
| Technique | Expected Data |
| Appearance | Crystalline solid |
| IR (KBr, cm⁻¹) | ~2990 (C-H), ~2526 (S-H), ~1540 (C=C), ~1510 (C=N), ~1030 (C-O)[3] |
| ¹H NMR (DMSO-d₆, δ ppm) | ~7.25 (s, 2H, Ar-H), ~3.40 (s, 9H, 3 x OCH₃), ~14.5 (br s, 1H, SH)[3] |
| ¹³C NMR (DMSO-d₆, δ ppm) | Aromatic carbons, methoxy carbons, and two signals for the oxadiazole ring carbons. |
| MS (m/z) | Expected molecular ion peak [M]⁺ or [M+H]⁺ corresponding to C₁₁H₁₂N₂O₄S. |
Part 2: Thioetherification of 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol
The S-alkylation of the oxadiazole-2-thiol is a nucleophilic substitution reaction. The thiol proton is first abstracted by a base to form a more nucleophilic thiolate anion, which then attacks the electrophilic carbon of the alkyl or benzyl halide.
Caption: General mechanism of the S-alkylation (thioetherification) reaction.
Protocol 2: General Procedure for S-Alkylation
This protocol is a generalized procedure based on several reported methods for the S-alkylation of 1,3,4-oxadiazole-2-thiols.[4][5]
Materials:
-
5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol
-
Alkyl or benzyl halide (e.g., benzyl chloride, ethyl bromide)
-
Base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃), or triethylamine (Et₃N))
-
Solvent (e.g., N,N-dimethylformamide (DMF), acetone)
-
Distilled water
-
Ethyl acetate
-
Brine
Procedure:
Method A: Using Sodium Hydride in DMF
-
To a stirred solution of 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the desired alkyl or benzyl halide (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by the slow addition of ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane).
Method B: Using Potassium Carbonate in Acetone
-
In a round-bottom flask, suspend 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol (1 equivalent) and potassium carbonate (2 equivalents) in acetone.
-
Add the alkyl or benzyl halide (1.2 equivalents) to the suspension.
-
Heat the mixture to reflux and maintain for 6-10 hours, monitoring by TLC.
-
After cooling to room temperature, filter off the inorganic salts and wash with acetone.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
Characterization of 2-(Alkyl/benzylthio)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazoles:
The following table provides expected spectroscopic data for a representative product, 2-(benzylthio)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole .
| Technique | Expected Data |
| Appearance | Solid |
| IR (KBr, cm⁻¹) | Absence of S-H stretch (~2526 cm⁻¹). Presence of aromatic C-H, C=C, C=N, and C-O stretches. |
| ¹H NMR (CDCl₃, δ ppm) | ~7.30-7.40 (m, 5H, benzyl Ar-H), ~7.10 (s, 2H, trimethoxyphenyl Ar-H), ~4.50 (s, 2H, S-CH₂), ~3.90 (s, 9H, 3 x OCH₃). |
| ¹³C NMR (CDCl₃, δ ppm) | Signals for the oxadiazole ring carbons (~165 ppm and ~163 ppm), aromatic carbons of both rings, the S-CH₂ carbon (~38 ppm), and the methoxy carbons (~56 and ~61 ppm). |
| MS (m/z) | Expected molecular ion peak [M]⁺ or [M+H]⁺ corresponding to C₁₈H₁₈N₂O₄S. |
Applications and Biological Significance
The thioether derivatives of 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole are of significant interest to researchers in drug development due to their wide range of biological activities.
-
Antifungal and Antibacterial Agents: Many 1,3,4-oxadiazole thioethers have demonstrated potent activity against various strains of fungi and bacteria.[2][6] The lipophilicity introduced by the S-alkyl/benzyl group can enhance cell membrane penetration, a crucial factor for antimicrobial efficacy.
-
Anticancer Activity: The 3,4,5-trimethoxyphenyl motif is a well-known feature of potent anticancer agents. The combination of this group with the 1,3,4-oxadiazole thioether scaffold has led to the development of compounds with significant cytotoxic activity against various cancer cell lines.
-
Other Therapeutic Areas: Research has also explored the potential of these compounds as anti-inflammatory, anticonvulsant, and antioxidant agents.
The synthetic protocols outlined in this guide provide a reliable and versatile platform for the generation of libraries of novel 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole thioether derivatives for further biological evaluation and drug discovery efforts.
References
-
Z. H. Song, Y. L. Li, X. F. Liu, et al. (2007). Synthesis and antifungal activities of 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazole and 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-oxadiazole derivatives. Bioorganic & Medicinal Chemistry, 15(12), 3981-3989. [Link]
-
M. A. Al-Wahaibi, F. A. Al-Wahaibi, & A. A. El-Emam. (2021). Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. Molecules, 26(11), 3185. [Link]
-
A. Hasan, S. Gapil, & I. Khan. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010. [Link]
-
M. Luczynski & A. Kudelko. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2422. [Link]
-
A. Saeed, M. Akram, & M. Bolte. (2010). 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1911. [Link]
-
A. A. El-Emam, O. A. Al-Deeb, M. Al-Omar, & J. Lehmann. (2004). Synthesis, antimicrobial, and anti-HIV-1 activity of certain 5-(1-adamantyl)-2-substituted-thio-1,3,4-oxadiazoles and 5-(1-adamantyl)-3-substituted-aminomethyl-1,3,4-oxadiazoline-2-thiones. Bioorganic & Medicinal Chemistry, 12(19), 5107-5113. [Link]
-
M. Soleiman-Beigi, M. Alikarami, & T. Hosseinzadeh. (2012). One-pot Synthesis of 2-Alkylthio-1,3,4-oxadiazole and Bis-(1,3,4-oxadiazole-2-yl)thio alkyl Derivatives from Acid Hydrazides and CS2. Oriental Journal of Chemistry, 28(1), 437-442. [Link]
-
A. Zarghi, M. Faizi, B. Shafaghi, A. Ahadian, H. R. Khojastehpoor, V. Zanganeh, S. A. Tabatabai, & A. Shafiee. (2005). Design and synthesis of new 2-substituted-5-(2-benzylthiophenyl)-1,3,4-oxadiazoles as benzodiazepine receptor agonists. Bioorganic & Medicinal Chemistry Letters, 15(12), 3126-3129. [Link]
-
R. Singh, et al. (2014). various approaches for synthesis of 1, 3, 4-oxadiazole derivatives and their pharmacological activity. World Journal of Pharmacy and Pharmaceutical Sciences, 3(10), 1478-1497. [Link]
-
A. M. Al-Soud, N. A. Al-Masoudi, & Y. A. Al-Soud. (2003). Synthesis and properties of new substituted 1,2,4-triazoles: potential antitumor agents. Bioorganic & Medicinal Chemistry, 11(8), 1701-1708. [Link]
-
S. G. Alegaon, K. R. Alagawadi, & P. V. Sonwane. (2013). Synthesis and in vitro antimicrobial evaluation of new 1,3,4-oxadiazoles bearing 5-chloro-2-methoxyphenyl moiety. BioMed Research International, 2013, 673462. [Link]
-
A. A. Ziyaev, S. S. Sasmakov, T. T. Toshmurodov, & S. S. Azimova. (2023). Synthesis and structures of S-alkyl derivatives 5-(3-hydroxyphenyl)-1,3,4-oxadiazole. Russian Journal of General Chemistry, 93(5), 1069-1076. [Link]
-
M. A. Sindhe, M. S. Bodke, & C. S. Chidananda. (2013). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Journal of Chemistry, 2013, 1-9. [Link]
-
A. M. M. M. Mermer, A. A. A. A. Al-Soud, & N. A. A. A. Al-Masoudi. (2019). Synthesis and Characterization of a New Series of2-(5-bromothiophen-2-yl)- 5-Substituted-1, 3, 4-Oxadiazoles. Research Journal of Chemical Sciences, 3(10), 51-55. [Link]
-
M. S. Yarmohammadi, M. R. Poor, & S. F. Hojjati. (2021). Synthesis of New Three-Component Derivatives of 1 3 4-Oxadiazole and Evaluation of Their In Vitro Antibacterial and Antifungal Properties. Journal of Reports in Pharmaceutical Sciences, 10(1), 106-113. [Link]
-
A. U. Rehman, et al. (2013). Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol. Journal of the Chemical Society of Pakistan, 35(5), 1334-1340. [Link]
-
N. Siddiqui, M. F. Arshad, S. A. Khan, & W. Ahsan. (2009). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Indian Journal of Chemistry - Section B, 48B(1), 139-145. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of New Three-Component Derivatives of 1 3 4-Oxadiazole and Evaluation of Their In Vitro Antibacterial and Antifungal Properties - Medical Laboratory Journal [tebiran.goums.ac.ir]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and antifungal activities of 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazole and 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol as a Microtubule-Destabilizing Scaffold
Introduction: The Privileged Scaffold
In the realm of antimitotic drug discovery, the 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol (hereafter referred to as TMP-ODZ-SH ) represents a "privileged scaffold." It combines two critical pharmacophores:
-
The 3,4,5-Trimethoxyphenyl (TMP) Ring: A structural motif essential for binding to the colchicine site of
-tubulin, mimicking natural products like Combretastatin A-4 (CA-4) and Podophyllotoxin. -
The 1,3,4-Oxadiazole-2-thiol Core: A bioisosteric linker that replaces the unstable cis-double bond of CA-4, providing metabolic stability while maintaining the necessary geometry for receptor binding. The thiol (-SH) group serves as a versatile "chemical handle" for S-alkylation, allowing researchers to generate diverse libraries of thioethers to optimize potency.
This application note details the specific protocols required to validate this molecule and its derivatives as tubulin polymerization inhibitors, focusing on mechanistic confirmation and cytotoxicity profiling.
Mechanism of Action (MOA)
TMP-ODZ-SH acts as a microtubule destabilizing agent (MDA). By occupying the colchicine-binding pocket at the interface of
-
Depolymerization: Catastrophic collapse of the microtubule cytoskeleton.
-
G2/M Arrest: Activation of the Spindle Assembly Checkpoint (SAC) due to unattached kinetochores.
-
Apoptosis: Downstream activation of caspase-3 and PARP cleavage.
MOA Signaling Pathway
The following diagram illustrates the cascade from molecular binding to cell death.
Figure 1: Mechanistic pathway of TMP-ODZ-SH inducing apoptotic cell death via tubulin destabilization.
Experimental Workflow
To validate the efficacy of TMP-ODZ-SH or its S-substituted derivatives, a hierarchical screening approach is required.
Figure 2: Validated workflow for screening TMP-oxadiazole derivatives.
Detailed Protocols
Protocol A: Fluorescence-Based Tubulin Polymerization Assay
This is the "Gold Standard" for confirming direct interaction with tubulin. Unlike turbidimetric assays, fluorescence (using a reporter like DAPI) is more sensitive and requires less protein.
Objective: Determine if TMP-ODZ-SH inhibits the assembly of purified tubulin into microtubules.
Materials:
-
Purified Porcine Brain Tubulin (>99% pure).[1]
-
GTP (Guanosine Triphosphate) stock (100 mM).
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).
-
Fluorescent Reporter (DAPI or proprietary fluorophore).
-
Control: Paclitaxel (Stabilizer), Colchicine or Nocodazole (Destabilizer).
Procedure:
-
Preparation: Pre-warm a 96-well black half-area plate to 37°C.
-
Master Mix: Prepare tubulin solution (2.0 mg/mL) in Tubulin Buffer containing 10 µM fluorescent reporter and 1 mM GTP. Keep on ice.
-
Compound Addition: Add 5 µL of TMP-ODZ-SH (dissolved in DMSO) to the wells. Final concentrations should range from 0.1 µM to 50 µM. Ensure final DMSO concentration is <1%.
-
Initiation: Add 45 µL of the cold Tubulin Master Mix to each well containing the compound.
-
Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Kinetics: Read fluorescence (Ex: 360 nm / Em: 450 nm for DAPI) every 60 seconds for 60 minutes.
Data Analysis:
-
Plot Relative Fluorescence Units (RFU) vs. Time.
-
Interpretation: A reduction in the
(slope of the growth phase) and the final plateau height compared to the vehicle control indicates polymerization inhibition.
Protocol B: Cell Cycle Analysis (Flow Cytometry)
Objective: Confirm that cytotoxicity is caused by mitotic arrest (G2/M phase accumulation).
Materials:
-
Cancer Cell Lines (e.g., MCF-7, HeLa, or HCT-116).[2]
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI + 100 µg/mL RNase A).
-
PBS (Phosphate Buffered Saline).
-
70% Ethanol (ice-cold).
Procedure:
-
Seeding: Seed cells (
cells/well) in 6-well plates and incubate for 24 hours. -
Treatment: Treat cells with TMP-ODZ-SH at
and its IC50 value for 24 hours. Include a DMSO control.[3][4] -
Harvesting: Trypsinize cells, wash with PBS, and centrifuge (1000 rpm, 5 min).
-
Fixation: Resuspend pellet in 300 µL PBS. Dropwise add 700 µL ice-cold 70% ethanol while vortexing gently. Critical Step: Vortexing prevents clumping. Incubate at -20°C for >2 hours (or overnight).
-
Staining: Wash cells with PBS to remove ethanol. Resuspend in 500 µL PI Staining Solution. Incubate for 30 min at 37°C in the dark.
-
Acquisition: Analyze on a flow cytometer (e.g., BD FACSCalibur). Record 10,000 events.
Data Analysis:
-
Use ModFit LT or FlowJo software.
-
Success Criteria: A significant increase in the G2/M peak (4N DNA content) compared to control (typically <15% in G2/M for untreated, >30-60% for active tubulin inhibitors).
Data Presentation & Expectations
When characterizing TMP-ODZ-SH and its derivatives, researchers should expect data trends similar to the table below. This table aggregates typical performance metrics from the class of 1,3,4-oxadiazole tubulin inhibitors.
| Assay Type | Metric | TMP-ODZ-SH (Thiol Core) | S-Alkylated Derivative (Optimized) | Colchicine (Control) |
| Cytotoxicity (MCF-7) | IC50 (µM) | 5.0 - 15.0 | 0.01 - 0.50 | ~0.01 |
| Tubulin Polymerization | IC50 (µM) | 2.0 - 5.0 | 1.0 - 2.5 | 2.0 |
| Cell Cycle (G2/M) | % Population | 30 - 45% | 60 - 80% | >70% |
| Molecular Docking | Binding Energy | -7.5 kcal/mol | -9.5 kcal/mol | -10.2 kcal/mol |
Note: The thiol core itself has moderate activity. However, its primary value lies in its conversion to S-substituted derivatives (e.g., S-benzyl, S-allyl), which often show nanomolar potency by accessing additional hydrophobic pockets in the tubulin structure.
Safety & Stability Considerations
-
Thiol Oxidation: The -SH group is prone to oxidation, forming disulfides (dimers) which may be inactive or have different solubility profiles. Store the solid compound under inert gas (Argon/Nitrogen) at -20°C.
-
Solution Prep: Prepare fresh stock solutions in DMSO immediately prior to assays. Avoid repeated freeze-thaw cycles.[3]
-
Handling: Tubulin is extremely labile. Never vortex tubulin; mix by gentle pipetting. Keep tubulin on ice until the moment of assay initiation.
References
-
Bondock, S., et al. (2012). Synthesis and antitumor evaluation of some new 1,3,4-oxadiazole-based heterocycles. European Journal of Medicinal Chemistry, 48, 192-199.
-
Zhang, X., et al. (2018). Design, synthesis and biological evaluation of 2-(3,4,5-trimethoxyphenyl)-5-aryl-1,3,4-oxadiazole derivatives as novel tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry, 26(12), 3325-3336.
-
Hamel, E. (2003). Evaluation of antimitotic agents by quantitative comparisons of their effects on the polymerization of purified tubulin. Cell Biochemistry and Biophysics, 38, 1-21.
-
Cytoskeleton, Inc. (2024).[5] Tubulin Polymerization Assay Protocol (Fluorescence). Cytoskeleton Application Guide.
-
Putta, V.P., et al. (2023).[2] Synthesis, molecular docking study and anticancer activity of novel 1,3,4-oxadiazole derivatives as potential tubulin inhibitors.[6] BMC Chemistry, 17, 9.
Sources
- 1. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, molecular docking study and anticancer activity of novel 1,3,4-oxadiazole derivatives as potential tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note: In Vivo Characterization of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol
Executive Summary & Compound Profile
This technical guide details the in vivo evaluation protocols for 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol (herein referred to as TMP-OXD-SH ). This small molecule integrates two privileged pharmacophores: the 3,4,5-trimethoxyphenyl moiety (characteristic of tubulin-binding agents like Combretastatin A4 and Colchicine) and the 1,3,4-oxadiazole-2-thiol core (associated with anti-inflammatory and antimicrobial activity).
Therapeutic Positioning: Based on its structural homology, TMP-OXD-SH is primarily investigated for two distinct therapeutic indications:
-
Anticancer: As a microtubule destabilizing agent (MDA) targeting the colchicine-binding site.[1]
-
Anti-inflammatory: As a dual inhibitor of COX/LOX enzymes.[1]
Chemical Profile
| Property | Specification |
| IUPAC Name | 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol |
| Molecular Weight | ~266.27 g/mol |
| Tautomerism | Exists in equilibrium between the thiol (-SH) and thione (=S) forms; thione often predominates in solution.[1][2][3] |
| Solubility | Low in water; soluble in DMSO, DMF.[1] Requires co-solvent formulation for in vivo use. |
| Stability | Thiol group is susceptible to oxidation (disulfide formation). Fresh preparation is mandatory. |
Mechanism of Action (MOA) & Pathway Logic
Understanding the MOA is critical for selecting the correct animal models. The trimethoxyphenyl group acts as a "molecular anchor" for the colchicine binding site on
DOT Diagram: Mechanistic Pathway
Caption: Dual mechanistic pathway showing primary tubulin targeting (Anticancer) and secondary inflammatory enzyme inhibition.[1]
Pre-clinical Formulation & Administration
Critical Challenge: The thiol moiety is nucleophilic and prone to oxidation. The trimethoxyphenyl group confers lipophilicity. A standard aqueous saline solution will result in precipitation and erratic bioavailability.
Recommended Vehicle Systems
| Vehicle Type | Composition | Application | Stability Window |
| Standard (IV/IP) | 5% DMSO + 40% PEG-400 + 55% Saline | Acute efficacy studies | Use within 1 hour |
| Enhanced (PO) | 0.5% Carboxymethylcellulose (CMC) + 0.1% Tween-80 | Oral gavage (suspension) | 4 hours |
| Lipid-Based | Solutol HS 15 (20%) in Saline | Improved bioavailability | 24 hours |
Preparation Protocol (Standard Vehicle):
-
Weigh TMP-OXD-SH powder.
-
Dissolve completely in 100% DMSO (5% of final volume). Vortex for 1 min.
-
Add PEG-400 (40% of final volume) slowly while vortexing.
-
Add warm Saline (55% of final volume) dropwise.
-
QC Check: Solution must be clear. If turbid, sonicate at 37°C for 5 mins.
Protocol A: Anticancer Efficacy (Xenograft Model)
Rationale: This model validates the compound's ability to inhibit tumor growth via tubulin destabilization. Model: Human Breast Adenocarcinoma (MCF-7) or Hepatocellular Carcinoma (HepG2) xenograft in Nude Mice (BALB/c-nu).
Experimental Workflow
-
Cell Culture: Expand MCF-7 cells to 80% confluence. Harvest and resuspend at
cells/mL in Matrigel/PBS (1:1). -
Inoculation: Inject 100 µL (
cells) subcutaneously into the right flank of 6-week-old female nude mice. -
Staging: Monitor tumor volume (
).[1] Randomize mice when tumors reach ~100 mm³ (approx. 10-14 days).
Dosing Regimen
-
Group 1 (Vehicle Control): 5% DMSO/PEG vehicle, IP, q.d.
-
Group 2 (Low Dose): TMP-OXD-SH, 20 mg/kg, IP, q.d.[1]
-
Group 3 (High Dose): TMP-OXD-SH, 50 mg/kg, IP, q.d.[1]
-
Group 4 (Positive Control): Combretastatin A4 (CA-4), 20 mg/kg, IP, q.2.d.[1]
Evaluation Metrics
-
Primary Endpoint: Tumor Volume Inhibition (TVI%) at Day 21.[1]
-
Secondary Endpoint: Body weight (toxicity marker), Histology (H&E, Ki-67 staining).[1]
Self-Validating Check:
-
If Positive Control (CA-4) fails to show >40% inhibition, the study is invalid (check cell line aggressiveness).[1]
-
If Vehicle group loses >15% body weight, stress factors are too high.[1]
Protocol B: Anti-inflammatory Efficacy (Carrageenan-Induced Edema)[1][2]
Rationale: The oxadiazole-thiol scaffold is a bioisostere for carboxylic acids found in NSAIDs, targeting COX enzymes. Model: Wistar Rats (150-200g).
Experimental Workflow
-
Baseline: Measure initial paw volume (
) using a plethysmometer.[1] -
Pre-treatment: Administer TMP-OXD-SH (PO or IP) 1 hour prior to induction.[1]
-
Doses: 10, 30, 60 mg/kg.
-
Control: Indomethacin (10 mg/kg).
-
-
Induction: Inject 0.1 mL of 1% Carrageenan (
-carrageenan) solution into the sub-plantar region of the right hind paw. -
Measurement: Measure paw volume (
) at 1, 3, 5, and 24 hours post-injection.
Data Analysis
Calculate Percent Inhibition (
Safety & Toxicology (Acute)
Before efficacy, establish the Maximum Tolerated Dose (MTD).
Protocol (Up-and-Down Procedure - OECD 425):
-
Start Dose: 175 mg/kg (PO).
-
Observation: Monitor for 48 hours.
-
Signs: Tremors, lethargy, piloerection, weight loss.
-
-
Decision Tree:
-
If survival: Increase dose by factor of 3.2 (to 550 mg/kg).
-
If mortality: Decrease dose by factor of 3.2 (to 55 mg/kg).
-
-
Necropsy: Perform gross pathology on liver and kidneys (primary clearance organs for thiols).[1]
DOT Diagram: Experimental Timeline
Caption: Standard timeline for sub-acute efficacy study (Xenograft model).
References
-
Bondock, S. et al. (2012).[1] Synthesis and antitumor evaluation of some new 1,3,4-oxadiazole-based heterocycles. European Journal of Medicinal Chemistry. Link
-
Zhang, X. et al. (2018). 1,3,4-Oxadiazole derivatives as potential anticancer agents: A review. Current Medicinal Chemistry. Link
-
Puthiyapurayil, P. et al. (2012). Synthesis, characterization and biological activity of some 1,3,4-oxadiazole-2-thione derivatives. Journal of Saudi Chemical Society. Link
-
OECD Guidelines for the Testing of Chemicals. (2008). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Publishing. Link
-
Pettit, G. R. et al. (1995). Antineoplastic agents.[3][4][5][6][7] 291. Isolation and structure of combretastatins A-1, A-2, A-3, B-1, B-2, B-3, and B-4 from the South African tree Combretum caffrum.[1] Journal of Natural Products. Link
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole | MDPI [mdpi.com]
- 6. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving the yield of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol synthesis
Ticket #59201: Yield Improvement for 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol[1]
Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Status: Open Priority: High[1]
Executive Summary & Workflow
Welcome to the technical support center. You are likely experiencing low yields (<50%) or purification difficulties (tarry precipitates) during the cyclization of 3,4,5-trimethoxybenzohydrazide with carbon disulfide (
The synthesis of 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol relies on a base-catalyzed cyclization. The electron-donating nature of the three methoxy groups on the phenyl ring generally enhances the nucleophilicity of the hydrazide, which should facilitate the reaction. However, the steric bulk of the 3,4,5-substitution pattern and the volatility of
The "Golden Path" Workflow
The following diagram outlines the optimized pathway. Deviating from the temperature or pH checkpoints is the primary cause of failure.
Figure 1: Optimized synthetic workflow for 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol. Note the critical transition from the water-soluble salt to the insoluble thiol product.
Optimized Protocol (The "Self-Validating" System)
This protocol is designed to be self-validating. If you do not observe the specific visual cues listed in bold , stop and consult the Troubleshooting section.
Phase 1: Precursor Preparation (Hydrazide)
Prerequisite: Ensure your starting 3,4,5-trimethoxybenzohydrazide is pure (M.P.[1] approx 168-170°C).[1] Impure hydrazide is the most common cause of "tar" formation in the next step.
Phase 2: Cyclization (The Critical Step)
Reagents:
-
3,4,5-Trimethoxybenzohydrazide (1.0 eq)[1]
-
Carbon Disulfide (
) (2.5 eq) — Excess is required due to volatility.[1] -
Potassium Hydroxide (KOH) (1.5 eq)[1]
Step-by-Step:
-
Dissolution: Dissolve KOH in absolute ethanol. Add the hydrazide and stir until a clear homogeneous solution is obtained.
-
Checkpoint: If the hydrazide doesn't dissolve, gently warm it. Do not add
to a suspension; it leads to unreacted core material.
-
-
Addition: Cool the solution to 0-5°C. Add
dropwise.-
Why? The reaction is exothermic. Rapid addition causes
to boil off before reacting.
-
-
Reflux: Heat the mixture to reflux (approx 80°C) for 12–14 hours .
-
Concentration: Distill off the excess solvent and
until the volume is reduced by 75%. -
Salt Dissolution: Add ice-cold water to the residue. The mixture should dissolve completely to form the potassium salt.
-
Checkpoint: Filter this solution. Any solid remaining here is unreacted hydrazide or impurity. Discard the solid, keep the filtrate.
-
Phase 3: Isolation (The "Yield Killer" Phase)
-
Acidification: Place the filtrate in an ice bath (0°C). Add 10% HCl dropwise with vigorous stirring.
-
Precipitation: A white/yellowish solid will precipitate.
-
Troubleshooting: If it forms an oil, scratch the glass side or add a seed crystal. Keep it at 0°C for 2 hours.
-
-
Purification: Recrystallize from Ethanol/DMF (4:1 ratio) to yield the target.
-
Target M.P.:178–182°C (References vary slightly based on crystal habit, but <170°C indicates failure).[1]
-
Troubleshooting & FAQ
Symptom: Low Yield (<40%)
| Potential Cause | Diagnosis | Corrective Action |
| Incomplete Acidification | Filtrate is still basic or neutral. | The thiol form only precipitates fully at acidic pH. Continue adding HCl until pH paper shows distinct red (pH 2-3).[1] |
| Reaction refluxed too vigorously without efficient condenser. | Use 2.5 equivalents of | |
| Salt Loss | You filtered the reaction mixture and kept the solid before acidification. | CRITICAL ERROR. The solid before acidification is often impurity. The product is in the liquid filtrate as a potassium salt. |
Symptom: Product is a Sticky "Tar" or Oil
| Potential Cause | Diagnosis | Corrective Action |
| Rapid Acidification | Adding acid too fast generates heat, melting the product. | Add HCl dropwise over 20 minutes while keeping the flask in an ice bath. |
| Impure Precursor | TLC shows multiple spots in starting hydrazide. | Recrystallize the 3,4,5-trimethoxybenzohydrazide from ethanol before starting Phase 2. |
| Oligomerization | Reflux time was too long (>24h). | Stick to the 12-14h window. Extended heating can cause oxidative dimerization to the disulfide. |
Symptom: Melting Point is Low (e.g., 140°C)[1]
-
Issue: Likely contamination with the unreacted hydrazide or the formation of the 1,3,4-oxadiazole-2-one (oxygen analog) due to hydrolysis.
-
Fix: Recrystallize from Ethanol/DMF. If the melting point remains low, check IR for a strong carbonyl peak at 1680 cm⁻¹, indicating hydrolysis.[1]
Scientific Deep Dive: Mechanism & Tautomerism
Thiol-Thione Tautomerism
The target molecule exists in equilibrium between the thiol form and the thione form.[6][7] This is not just academic; it dictates solubility.
-
Solid State: Predominantly exists as the Thione (NH-C=S) form (stabilized by hydrogen bonding).[1]
-
Solution (Basic): Exists as the Thiolate anion (N=C-S⁻) .[1]
-
Solution (Neutral/Acidic): Equilibrium shifts.
Understanding this explains why the product dissolves in KOH (Thiolate formation) and precipitates upon adding HCl (Thione/Thiol formation).[1]
Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the hydrazide nitrogen on the electrophilic carbon of
Figure 2: Mechanistic pathway.[1] The loss of
Why 3,4,5-Trimethoxy?
The electron-donating methoxy groups increase the electron density on the phenyl ring. This inductive effect (
References
-
Synthesis and Crystal Structure
-
Tautomerism and Characterization
-
Melting Point & Yield Data
-
Reaction Mechanism Insights
-
Somani, R. R., & Shirodkar, P. Y. (2009).[1] "Oxadiazoles: A biologically important heterocycle." Der Pharma Chemica. Reviews the cyclization mechanism using
.
-
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. 5-Furan-2yl[1,3,4]oxadiazole-2-thiol, 5-Furan-2yl-4H [1,2,4] triazole-3-thiol and Their Thiol-Thione Tautomerism [mdpi.com]
- 3. 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 4. impactfactor.org [impactfactor.org]
- 5. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 5-Furan-2yl[1,3,4]oxadiazole-2-thiol, 5-furan-2yl-4H [1,2,4] triazole-3-thiol and their thiol-thione tautomerism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antifungal activities of 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazole and 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing reaction conditions for the synthesis of 1,3,4-oxadiazoles
Status: Operational Operator: Senior Application Scientist Topic: Synthetic Methodologies, Troubleshooting, and Protocol Optimization for 2,5-Disubstituted-1,3,4-Oxadiazoles.
Executive Summary: Method Selection Strategy
The synthesis of 1,3,4-oxadiazoles—a critical pharmacophore in medicinal chemistry due to its metabolic stability and ability to engage in hydrogen bonding—often fails due to a mismatch between substrate stability and reaction conditions.
Use the following logic to select your protocol:
-
Robust Substrates (Aryl/Alkyl): Use Cyclodehydration (Method A). It is scalable but harsh.
-
Acid-Sensitive/Functionalized Substrates: Use Oxidative Cyclization (Method B). It is mild and tolerates stereocenters.
-
One-Pot/Lab Scale: Use Burgess Reagent (Method C). It is expensive but operationally simple.
Module A: Cyclodehydration of Diacylhydrazines (The "Classic" Route)
Reagents: Phosphorus Oxychloride (
Troubleshooting & FAQs
Q: My reaction mixture turns into a black tar/char immediately upon heating. What happened?
-
Diagnosis: Uncontrolled exotherm or substrate decomposition.
acts as both solvent and reagent, leading to rapid heat generation. -
Solution:
-
Dilution: Do not use neat
. Use Toluene or Xylene as a co-solvent to act as a heat sink. -
Stepwise Heating: Start at 0°C, stir for 30 mins, then warm to RT, and then heat to reflux.
-
Stoichiometry: Reduce
to 3–5 equivalents if using a co-solvent.
-
Q: I see product formation on TLC, but after aqueous workup, I recover the starting hydrazide. Why?
-
Diagnosis: Ring Hydrolysis. The 1,3,4-oxadiazole ring is stable, but the intermediate imidoyl chloride or the protonated oxadiazole is susceptible to acid hydrolysis during the quench.
-
Solution (The "Self-Validating" Quench):
-
Never add water to the reaction.
-
Pour the reaction mixture slowly onto crushed ice/solid
with vigorous stirring. -
Validation: Ensure the pH remains >7 throughout the quench. If pH drops <4, hydrolysis reverts the ring to the hydrazide.
-
Standardized Protocol: Cyclodehydration
-
Setup: Flame-dried RBF,
atmosphere. -
Reactants: Charge 1,2-diacylhydrazine (1.0 equiv).
-
Solvent: Add
(5.0 equiv). Optional: Add Toluene (0.5 M concentration). -
Reaction: Reflux (80–100°C) for 4–6 hours. Monitor by TLC (Product is usually less polar than starting material).
-
Workup: Cool to RT. Pour onto ice/sodium bicarbonate. Extract with EtOAc. Wash with Brine.
Visualizing the Pathway
Module B: Oxidative Cyclization of Acylhydrazones (The "Green" Route)
Reagents: Iodine (
Troubleshooting & FAQs
Q: The reaction stalls at the intermediate (hydrazone) stage. Adding more Iodine doesn't help.
-
Diagnosis: Insufficient Base. The mechanism requires base to neutralize the HI generated. Without it, the equilibrium favors the open chain.
-
Solution: Ensure
is present in at least 3.0 equivalents. Use fine powder (increase surface area) rather than granular .
Q: My product is purple/brown after the column. How do I remove the Iodine?
-
Diagnosis: Trapped Iodine complexes.
-
Solution: Wash the organic phase with 10% Sodium Thiosulfate (
) solution until the organic layer is colorless. This reduces to water-soluble Iodide ( ).
Q: Can I use this for aldehydes with electron-withdrawing groups (EWGs)?
-
Insight: Yes, but reaction times will be longer. EWGs on the aldehyde destabilize the cationic intermediate.
-
Optimization: Heat to 80-100°C instead of RT.
Standardized Protocol: -Mediated Cyclization
-
Formation (One-Pot): Mix Aldehyde (1.0 equiv) and Hydrazide (1.0 equiv) in EtOH. Reflux 1h to form acylhydrazone. Evaporate solvent.
-
Cyclization: Re-dissolve residue in DMSO (0.2 M).
-
Reagents: Add
(3.0 equiv) and (1.1 equiv). -
Condition: Stir at 80°C for 2–12 hours.
-
Workup: Quench with sat.
. Extract with DCM.
Visualizing the Pathway
Module C: Burgess Reagent (Sensitive Substrates)
Reagent: (Methoxycarbonylsulfamoyl)triethylammonium hydroxide inner salt.[3]
Use Case: Substrates containing Boc-amines, esters, or stereocenters that would survive neither
Troubleshooting & FAQs
Q: The Burgess reagent was added, but no reaction occurred.
-
Diagnosis: Reagent deactivation. The Burgess reagent hydrolyzes rapidly in moist air.
-
Solution:
-
Use anhydrous THF or DCM.
-
The reagent must be a white powder. If it is sticky or yellow, it has hydrolyzed.
-
Protocol Adjustment: Add the reagent in portions (2.0 equiv total) to drive the reaction.
-
Q: Can I do this one-pot from the carboxylic acid?
-
Yes. Couple Acid + Hydrazide using HATU/DIPEA first. Once the intermediate forms (check TLC), add Burgess reagent directly to the same pot.
Comparative Data: Reagent Selection Matrix
| Parameter | Burgess Reagent | ||
| Reaction Type | Dehydrative Cyclization | Oxidative Cyclization | Dehydrative Cyclization |
| Temperature | High (80–120°C) | Moderate (RT–80°C) | Mild (RT–50°C) |
| Acid Tolerance | High | Moderate | Low (Basic conditions) |
| Base Tolerance | Low | High | High |
| Cost | Very Low | Low | High |
| Green Score | Poor (Corrosive waste) | Good (No metals) | Moderate (Atom economy) |
| Key Risk | Hydrolysis of product | Iodination of aromatic rings | Moisture sensitivity |
References
-
Review of Synthetic Methods: Glomb, T., & Śvianert, K. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(9), 2896.
-
Iodine Mediated Cyclization: Niu, P., et al. (2013). Practical and Transition-Metal-Free Oxidative Cyclization of Acylhydrazones into 1,3,4-Oxadiazoles. Journal of Organic Chemistry, 78(20), 10337–10343.
-
Burgess Reagent Protocol: Brain, C. T., & Paul, J. M. (1999). Novel procedure for the synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using polymer-supported Burgess reagent under microwave conditions.[4][5] Synlett, 1999(10), 1642-1644.
-
POCl3 Mechanism & Optimization: Boström, J., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(5), 1817–1830.
Sources
- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. atlanchimpharma.com [atlanchimpharma.com]
- 4. jchemrev.com [jchemrev.com]
- 5. semanticscholar.org [semanticscholar.org]
Technical Support Center: De-risking the 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol Scaffold
Status: Active Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Lead Discovery Subject: Minimizing Off-Target Effects & Validating HTS Hits
Executive Technical Summary
You are likely accessing this guide because 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol (hereafter referred to as Compound 8821 ) has appeared as a "hit" in your High-Throughput Screening (HTS) or phenotypic assay.
Immediate Action Required: Do not proceed to lead optimization without passing the validation gates outlined below.
Compound 8821 is a "privileged structure" in the worst sense: it combines two moieties notorious for generating false positives and off-target biological effects.
-
The 1,3,4-Oxadiazole-2-thiol Headgroup: A classic PAINS (Pan-Assay Interference Compound) motif. It exists in a tautomeric equilibrium between the thiol and thione forms, capable of redox cycling, metal chelation, and covalent sequestration of enzymes.
-
The 3,4,5-Trimethoxyphenyl Tail: A potent pharmacophore for the colchicine binding site on tubulin . Cytotoxicity observed with this compound is frequently due to microtubule destabilization, not your intended target.
This guide provides the experimental protocols to distinguish true pharmacological inhibition from chemical artifacts.
Triage Workflow: The "Kill" Switch
Before investing resources in SAR (Structure-Activity Relationship), run this decision tree. If the compound fails any step, it is likely a false positive.
Figure 1: Critical Decision Tree for validating Compound 8821. Failure at any node indicates an artifact.
Troubleshooting & FAQs
Category A: Biochemical Assay Interference (PAINS)
Q: My IC50 curve is extremely steep (Hill slope > 2.0), but the compound is potent. Is this real? A: Likely not. This is the hallmark of Colloidal Aggregation .
-
Mechanism: The planar, hydrophobic nature of the trimethoxyphenyl group combined with the polar oxadiazole-thiol can cause the molecules to stack into microscopic colloids (micelle-like structures) at micromolar concentrations. These colloids physically sequester enzyme targets, inhibiting them non-specifically.
-
Diagnostic Protocol:
-
Run your enzymatic assay with 0.01% Triton X-100 (or freshly prepared Tween-80).
-
Result: If the inhibition disappears or the IC50 shifts significantly (e.g., from 1 µM to >10 µM) in the presence of detergent, the compound is an aggregator. Discard it.
-
Q: The activity of Compound 8821 disappears when I increase the DTT concentration in the buffer. A: You are seeing Thiol-Mediated Reactivity or Redox Cycling .
-
Mechanism: The 1,3,4-oxadiazole-2-thiol moiety is a "bad actor."
-
Redox Cycling: In the presence of reducing agents (like DTT), the compound can cycle, generating Hydrogen Peroxide (H2O2). H2O2 oxidizes cysteine residues in your enzyme, inhibiting it.
-
Disulfide Formation: The thiol can form a disulfide bond with free cysteines on the protein surface.
-
-
Diagnostic Protocol:
-
Catalase Test: Add Catalase (100 U/mL) to the assay buffer. If inhibition drops, the mechanism was H2O2 generation.
-
DTT Titration: Compare IC50 at 0 mM, 1 mM, and 5 mM DTT. A true competitive inhibitor should be largely unaffected by DTT concentration.
-
Q: Why does the compound inhibit metalloenzymes (e.g., HDACs, MMPs) so potently? A: It is acting as a Non-Specific Metal Chelator .
-
Mechanism: The oxadiazole nitrogen and the exocyclic sulfur (thione form) form a bidentate ligand trap for Zinc (Zn2+), Copper (Cu2+), or Iron (Fe2+). It strips the metal from the enzyme's active site.
-
Solution: This is a structural liability. If your target is a metalloenzyme, this scaffold is likely a dead end unless you can crystallize it to prove specific binding.
Category B: Cellular Toxicity & Off-Target Effects
Q: We see potent cell killing (low nanomolar), but the biochemical potency against our target is only micromolar. Why the disconnect? A: You have rediscovered a Tubulin Inhibitor .
-
Mechanism: The 3,4,5-trimethoxyphenyl (TMP) motif is the defining feature of Colchicine, Combretastatin A-4, and Podophyllotoxin. It binds to the colchicine-binding site on
-tubulin, preventing microtubule polymerization. This causes G2/M cell cycle arrest and apoptosis, independent of your intended target. -
Diagnostic Protocol (The "Nocodazole Check"):
-
Perform a cell cycle analysis using Flow Cytometry (PI staining).
-
Result: If you see a massive accumulation of cells in the G2/M phase , the compound is targeting tubulin.
-
Alternative: Use a commercial Tubulin Polymerization Assay (fluorescence-based). If Compound 8821 inhibits polymerization, the cellular activity is off-target.
-
Structural Dynamics: The Tautomer Trap
Understanding the chemistry of the headgroup is vital for interpreting your data. The compound is not static; it shifts forms based on pH and solvent.
Figure 2: The oxadiazole-2-thiol exists in equilibrium with the thione, which is prone to covalent reactivity.
Data Summary: Artifact vs. Lead
Compare your data against this reference table to classify your compound.
| Parameter | Artifact / False Positive | True Lead |
| Hill Slope | > 2.0 (Steep) | ~ 1.0 (Standard Isotherm) |
| Detergent Effect | IC50 shifts > 3x with Triton X-100 | IC50 remains stable |
| Enzyme Concentration | IC50 increases linearly with [Enzyme] | IC50 is independent of [Enzyme] (if [E] << Ki) |
| Incubation Time | Potency increases over time (Covalent/Redox) | Potency is time-independent (Rapid equilibrium) |
| Cell Cycle | G2/M Arrest (Tubulin effect) | Phenotype matches target knockdown |
Remediation Strategies
If you must work with this scaffold (e.g., you are trying to develop a tubulin inhibitor or have structural proof of specific binding), use these chemical modifications to stabilize the molecule:
-
S-Alkylation (Capping the Thiol):
-
Convert the thiol (-SH) to a thioether (-S-CH3 or -S-Benzyl).
-
Why: This locks the tautomer, prevents oxidation to disulfide, and stops redox cycling. If the activity remains, it is likely driven by the molecular shape rather than chemical reactivity.
-
-
Scaffold Hopping:
-
Replace the 1,3,4-oxadiazole-2-thiol with a bioisostere that lacks the sulfur, such as a 1,3,4-oxadiazole-2-alkyl or a 1,2,4-triazole .
-
-
Remove the Trimethoxy Group:
-
If your target is not tubulin, change the 3,4,5-trimethoxy pattern to a 4-chloro or 3-fluoro pattern. This usually abolishes tubulin binding affinity.
-
References
-
Baell, J. B., & Holloway, G. A. (2010).[1] New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays.[1] Journal of Medicinal Chemistry. Link
-
Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry. Link
-
Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols. Link
-
Lu, Y., et al. (2012). 3,4,5-Trimethoxyphenyl moiety: a privileged structure for tubulin inhibitors. Current Medicinal Chemistry. Link
-
Koparır, M., et al. (2005). 5-Furan-2-yl[1,3,4]oxadiazole-2-thiol and its thiol-thione tautomerism.[2][3] Molecules. Link
Sources
Technical Support Center: Refining Molecular Docking Protocols for 1,3,4-Oxadiazole Derivatives
Welcome to the technical support center dedicated to the successful molecular docking of 1,3,4-oxadiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of docking this important class of heterocyclic compounds. Here, we move beyond generic protocols to provide in-depth, field-proven insights in a direct question-and-answer format to address specific challenges you may encounter.
Frequently Asked Questions (FAQs)
This section addresses common questions and foundational concepts for docking 1,3,4-oxadiazole derivatives.
Q1: Why do 1,3,4-oxadiazole derivatives require special consideration in molecular docking?
A1: The 1,3,4-oxadiazole ring possesses unique electronic and structural features that necessitate careful parameterization during docking. Its five-membered aromatic ring contains two nitrogen atoms and one oxygen atom, creating a specific arrangement of hydrogen bond donors and acceptors.[1][2] The delocalized π-system and the potential for the ring to act as a bioisostere for esters and amides mean that its interactions within a protein active site can be multifaceted.[3][4][5] Standard docking protocols may not always accurately capture the subtle electrostatic and steric properties of this moiety, leading to inaccurate binding pose predictions.
Q2: Which software is recommended for docking 1,3,4-oxadiazole derivatives?
A2: Several software packages can be effectively used, each with its own strengths. Commonly cited options in the literature include:
-
Schrödinger Suite (Glide): Often used for its robust performance in predicting binding poses and its comprehensive tools for protein and ligand preparation.[6][7]
-
AutoDock Vina: A widely used open-source option known for its speed and efficiency, particularly with the Lamarckian Genetic Algorithm for conformational searching.[8]
-
GROMACS: Primarily a molecular dynamics simulation package, it is often used for post-docking refinement and to assess the stability of the docked complex over time.[6][7]
-
Discovery Studio: Provides excellent visualization tools to analyze protein-ligand interactions in detail.[8]
The choice of software often depends on available resources, the specific research question, and the user's familiarity with the platform.
Q3: What is the most critical step in preparing 1,3,4-oxadiazole derivatives for docking?
A3: Accurate 3D structure generation and charge assignment are paramount. It is crucial to move beyond simple 2D-to-3D conversion. A robust protocol involves:
-
Initial 3D Structure Generation: Use a chemical drawing tool to create the 2D structure and then convert it to 3D.
-
Energy Minimization: This is a non-negotiable step. Employ a suitable molecular mechanics force field (e.g., MMFF94 or MM+) to obtain a low-energy, stable conformation.[9]
-
Quantum Mechanical Calculations: For enhanced accuracy, perform a geometry optimization using a semi-empirical method like AM1 or a higher-level density functional theory (DFT) calculation.[1] This is particularly important for accurately representing the electronic distribution of the oxadiazole ring.
-
Partial Charge Calculation: Assigning correct partial charges is critical for accurately modeling electrostatic interactions. The Gasteiger-Marsili method is a commonly used and effective approach.[1]
Q4: How should I validate my docking protocol for a new protein target?
A4: Protocol validation is essential for trustworthy results. The gold standard is to use a protein-ligand complex with a known crystal structure. The validation process involves:
-
Re-docking the Co-crystallized Ligand: Extract the native ligand from the protein's active site and then dock it back into the same site using your chosen protocol.
-
Calculating the Root Mean Square Deviation (RMSD): Compare the predicted binding pose of the re-docked ligand with its original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that your protocol can accurately reproduce the known binding mode.[8]
Troubleshooting Guide
This section provides solutions to specific problems that may arise during your molecular docking experiments with 1,3,4-oxadiazole derivatives.
Problem 1: My 1,3,4-oxadiazole derivative docks in a chemically nonsensical pose (e.g., clashing with the protein or with poor interactions).
| Potential Cause | Recommended Solution & Explanation |
| Incorrect Ligand Protonation State | The protonation state of your ligand can significantly impact its interactions. Solution: Carefully assess the pKa of ionizable groups on your derivative and the pH of the biological system you are modeling. Use software like MarvinSketch or Epik to predict the dominant protonation state at physiological pH (typically ~7.4) and adjust your ligand structure accordingly before docking. |
| Inadequate Conformational Sampling | The docking algorithm may not be exploring a wide enough range of ligand conformations. Solution: Increase the exhaustiveness or the number of generated poses in your docking software's settings. For example, in AutoDock Vina, you can increase the exhaustiveness parameter. This will increase computational time but allows for a more thorough search of the conformational space. |
| Poor Quality Protein Structure | Missing residues, atoms, or incorrect protonation states in the receptor can lead to erroneous docking results. Solution: Meticulously prepare your protein structure. This includes: adding hydrogen atoms, assigning correct bond orders, filling in missing loops and sidechains (using tools like Prime in the Schrödinger Suite or MODELLER), and performing a restrained energy minimization of the protein to relieve any steric clashes. |
Problem 2: The docking scores for my series of 1,3,4-oxadiazole derivatives do not correlate with their experimental binding affinities (e.g., IC50 values).
| Potential Cause | Recommended Solution & Explanation |
| Inappropriate Scoring Function | The scoring function used by the docking program may not be well-suited for the specific interactions of your system. Solution: If possible, try a different docking program with a different scoring function. Alternatively, consider using consensus docking, where you dock your compounds with multiple programs and prioritize those that consistently score well across different scoring functions. Be aware that docking scores are estimations of binding affinity and a perfect correlation with experimental data is not always achievable.[10] |
| Solvent Effects are Not Accounted For | Most standard docking protocols treat the solvent implicitly or not at all, which can be a significant source of error. Solution: After docking, perform a post-processing step to refine the top-ranked poses. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can provide a more accurate estimation of binding free energy by incorporating solvent effects. |
| Neglecting Protein Flexibility | The "lock-and-key" model of rigid protein docking is often an oversimplification. Solution: Employ induced-fit docking (IFD) protocols, which allow for sidechain and even backbone flexibility in the protein's active site upon ligand binding. This can be computationally more intensive but often yields more realistic results. |
Problem 3: I am getting an error during the ligand preparation stage in my docking software.
| Potential Cause | Recommended Solution & Explanation |
| Incorrect Input File Format | The software requires a specific file format (e.g., .pdb, .mol2, .sdf) with correct atom and bond information. Solution: Ensure your ligand structure is saved in the correct format. Use a reliable molecular editor like ChemDraw, MarvinSketch, or BIOVIA Draw to create and export your structures. Double-check for any unusual bond orders or atom types that may not be recognized by the docking software. |
| Presence of Counter-ions or Salt Molecules | These can interfere with charge calculations and the docking process. Solution: Before preparing your ligand, ensure that you have removed any counter-ions or salt molecules from the input file. The input should only contain the structure of your 1,3,4-oxadiazole derivative. |
Experimental Workflows & Diagrams
To provide a clearer understanding of the key processes, the following workflows are presented.
Workflow 1: Comprehensive Ligand Preparation for 1,3,4-Oxadiazole Derivatives
Caption: Step-by-step workflow for preparing 1,3,4-oxadiazole derivatives for molecular docking.
Workflow 2: Troubleshooting Docking Failures
Caption: A logical decision-making process for troubleshooting common molecular docking issues.
Quantitative Data Summary
The following table provides a quick reference for key parameters to consider during your docking setup.
| Parameter | Recommendation | Rationale & Key Considerations |
| Grid Box Size | Encompass the entire active site with a 5-10 Å buffer around the known ligand binding area. | A box that is too small may prevent the ligand from finding the optimal pose. A box that is too large can unnecessarily increase computation time. |
| Force Field for Ligand Minimization | MMFF94 or a similar modern force field. | These force fields are generally well-parameterized for a wide range of organic molecules, including heterocyclic systems. |
| Validation RMSD Threshold | < 2.0 Å | This is a widely accepted value in the field to confirm that a docking protocol can reliably reproduce a known binding mode.[8] |
References
- Molecular Docking and Modelling Studies for Identifying Novel Oxadiazole Derivatives to Inhibit COX-2 Enzyme as an Anti-Inflammatory Treatment. (2024). Letters in Organic Chemistry.
-
Hassanzadeh, F., Jafari, E., Zarabi, M., Khodarahmi, G., & Vaseghi, G. (n.d.). Synthesis, cytotoxic evaluation, and molecular docking studies of some new 1, 3, 4-oxadiazole-based compounds. Research in Pharmaceutical Sciences. [Link]
-
Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies. (2022). Molecules. [Link]
-
Design, Molecular Docking, Synthesis, Characterization and Preliminary Evaluation of Novel 1,3,4-Oxadiazole Derivatives as Cyclin-Dependent Kinase 2 Inhibitors. (n.d.). Al Mustansiriyah Journal of Pharmaceutical Sciences. [Link]
-
Sreenatha, V., Srinivasa, S. M., & Rajendra Prasad, K. J. (n.d.). Design, synthesis, bioevaluation, DFT, docking, and molecular dynamic simulation for selected novel 1,3,4-Oxadiazole - indole derivatives. Adichunchanagiri University Journal of Health Sciences. [Link]
-
Synthesis, Characterization, Antimicrobial Activity, and Docking Study of Some 1,3,4-Oxadiazole Derivatives with Tert. (n.d.). SID. [Link]
-
Synthesis, Antimicrobial, Antiproliferative, and Docking Studies of 1,3,4-Oxadiazole Derivatives Containing Benzimidazole Scaffold. (2022). Biointerface Research in Applied Chemistry. [Link]
-
Molecular Docking and Modelling Studies for Identifying Novel Oxadiazole Derivatives to Inhibit COX-2 Enzyme as an Anti-Inflammatory Treatment. (n.d.). Ingenta Connect. [Link]
-
Strzelecka, M., et al. (2021). Synthesis, Anticancer Activity and Molecular Docking Studies of Novel N-Mannich Bases of 1,3,4-Oxadiazole Based on 4,6-Dimethylpyridine Scaffold. Molecules. [Link]
-
Sravanthi, B., et al. (n.d.). Design, synthesis, computational molecular docking studies of novel heterocyclics bearing 1,2,4–triazole, 1,3,4–oxadiazole conjugates as potent antibacterial and antitubercular agents. Journal of Taibah University for Science. [Link]
-
Glomb, T., et al. (2022). Biological Evaluation and Molecular Docking Studies of Novel 1,3,4-Oxadiazole Derivatives of 4,6-Dimethyl-2-sulfanylpyridine-3-carboxamide. Molecules. [Link]
-
Design, Molecular Docking Study, Synthesis and Cytotoxicity Evaluation of New 1,3,4-Oxadiazole Derivatives. (2023). ResearchGate. [Link]
-
Synthesis, molecular docking study and anticancer activity of novel 1,3,4-oxadiazole derivatives as potential tubulin inhibitors. (2023). Arabian Journal of Chemistry. [Link]
-
Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. (n.d.). Future Drug Discovery. [Link]
-
1,3,4-oxadiazole derivatives: synthesis, characterization, antifungal activity, DNA binding investigations, TD-DFT calculations, and molecular modelling. (n.d.). Journal of Biomolecular Structure and Dynamics. [Link]
-
Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. (2022). Future Drug Discovery. [Link]
-
Deciphering common failures in molecular docking of ligand-protein complexes. (2000). Journal of Computer-Aided Molecular Design. [Link]
-
Verkhivker, G. M., Bouzida, D., Gehlhaar, D. K., Rejto, P. A., Arthurs, S., Colson, A. B., ... & Freer, S. T. (2000). Deciphering common failures in molecular docking of ligand-protein complexes. Journal of computer-aided molecular design, 14(8), 731-751. [Link]
-
Biological Evaluation and Molecular Docking Studies of Novel 1,3,4-Oxadiazole Derivatives of 4,6-Dimethyl-2-sulfanylpyridine-3-carboxamide. (2022). Molecules. [Link]
-
Synthesis, Pharmacological Evaluation And Molecular Docking Studies Of 1,3,4-Oxadiazole Containing Dopamine D 3 Receptor Ligands. (2023). ResearchGate. [Link]
-
Chen, Y. C. (2015). Beware of docking!. Trends in pharmacological sciences, 36(2), 78-95. [Link]
-
Sahu, P. K., et al. (2024). Exploring Recent Updates on Molecular Docking: Types, Method, Application, Limitation & Future Prospects. International Journal of Pharmaceutical Research and Allied Sciences. [Link]
-
Error while preparing Macro molecule for docking. (Both in PyRx and AutoDock). (2025). Reddit. [Link]
Sources
- 1. Synthesis, cytotoxic evaluation, and molecular docking studies of some new 1, 3, 4-oxadiazole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sid.ir [sid.ir]
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strategies to reduce the cytotoxicity of 1,3,4-oxadiazole compounds in normal cells
Ticket Subject: Reducing Cytotoxicity in Normal Cell Lines
Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open Priority: High[1]
Welcome to the Oxadiazole Optimization Hub
Hello. If you are accessing this guide, you are likely facing the "privileged scaffold paradox": your 1,3,4-oxadiazole derivatives show excellent potency against target pathogens or cancer cells, but they are failing safety screens due to high cytotoxicity in normal fibroblasts (e.g., L929, MRC-5) or renal cells (e.g., VERO, HEK293).[1]
This guide is not a textbook. It is a troubleshooting manual designed to diagnose the source of toxicity and provide actionable chemical and experimental solutions. We focus on Selectivity Index (SI) optimization—maximizing efficacy while minimizing off-target damage.
Module 1: Structural Optimization (The Chemistry Bench)
User Query: "My lead compound has an IC50 of 0.5 µM against cancer lines but kills normal cells at 1.0 µM. How do I improve the therapeutic window?"
Diagnosis: Non-Specific Hydrophobicity & Electronic Mismatch
High lipophilicity often correlates with non-specific membrane disruption, leading to necrosis rather than programmed apoptosis.[1] Furthermore, the electronic density of the oxadiazole ring affects its metabolic stability and interaction with CYP450 enzymes.
Troubleshooting Steps:
1. Analyze the C2/C5 Substitution Pattern The 1,3,4-oxadiazole ring is electron-deficient.[1] Attaching strong Electron-Withdrawing Groups (EWGs) (e.g., -NO2, -CF3) can exacerbate this, potentially making the ring susceptible to nucleophilic attack by cellular thiols (glutathione depletion), leading to oxidative stress in normal cells.[1]
-
Action: Introduce Electron-Donating Groups (EDGs) or weak EWGs on the phenyl rings attached to C2/C5.
-
Evidence: Studies indicate that 3,4,5-trimethoxy substitution patterns often maintain high potency against tumor cells while improving the Selectivity Index (SI) compared to unsubstituted or nitro-substituted analogs.[1] The methoxy groups participate in hydrogen bonding, potentially improving specificity for target proteins over non-specific membrane intercalation.
2. Adjust Lipophilicity (LogP)
-
Rule of Thumb: If cLogP > 5, non-specific toxicity is likely.
-
Solution: Introduce polar moieties to lower LogP without breaking the pharmacophore.
-
Tactic: Replace a phenyl ring with a pyridine or piperidine ring.
-
Tactic: Introduce a glycosyl (sugar) moiety.[2] This exploits the "Warburg effect"—cancer cells overexpress GLUT transporters, potentially increasing uptake in tumors while sparing normal cells that rely less on glycolysis.
-
3. Bioisosteric Replacement If the 1,3,4-oxadiazole itself is suspected of metabolic liability (rare, as it is thermally stable, but possible in specific contexts), consider:
-
Action: Swap for a 1,2,4-oxadiazole (changes vector orientation of substituents).
-
Action: Use an amide linker (though this loses the rigidity of the heterocycle).
Visualization: Structural Decision Tree
Caption: Decision logic for structural modification to improve Selectivity Index (SI).
Module 2: Molecular Hybridization (The "Trojan Horse" Strategy)
User Query: "My compound causes high ROS levels in normal fibroblasts. How do I dampen this effect?"
Diagnosis: Oxidative Stress
Oxadiazoles can induce Reactive Oxygen Species (ROS). While this is a mechanism of killing cancer cells, it damages normal mitochondria.[1]
Troubleshooting Steps:
1. Coumarin Hybridization Coumarins are known to target carbonic anhydrase and inhibit VEGF (Vascular Endothelial Growth Factor).
-
The Fix: Link the 1,3,4-oxadiazole to a coumarin scaffold.
-
Why: Research shows coumarin-oxadiazole hybrids often exhibit SI values > 30.[1] The coumarin moiety can direct the molecule toward tumor-associated enzymes, reducing the effective concentration needed and sparing normal tissue.
2. Antioxidant Conjugation
-
The Fix: Incorporate a phenolic group (e.g., from gallic acid or ferulic acid) or an indole moiety.
-
Why: These groups act as radical scavengers. They can neutralize excess ROS in normal cells (which have lower basal ROS stress than cancer cells) while maintaining enough oxidative pressure to kill cancer cells.
3. Amino Acid Conjugation (Prodrugs)
-
The Fix: Conjugate with Glycine or Alanine via a cleavable linker.
-
Why: This increases water solubility and allows for transport via amino acid transporters (LAT1), which are often upregulated in cancer cells.[1] This improves uptake specificity.
Module 3: In Vitro Validation (The Assay Bench)
User Query: "I am getting inconsistent toxicity data. What is the gold standard protocol for proving safety?"
Protocol: Determination of Selectivity Index (SI)
Do not rely on a single cell line. You must calculate the ratio of toxicity in normal cells vs. cancer cells.[3][4][5]
Materials:
-
Cancer Line: e.g., MCF-7 (Breast), A549 (Lung), HCT-116 (Colon).[1]
-
Normal Line: VERO (African Green Monkey Kidney) or L929 (Murine Fibroblast). Note: VERO is preferred for metabolic stability checks; L929 is preferred for general cytotoxicity.
-
Assay: MTT or SRB (Sulforhodamine B). Recommendation: Use SRB for oxadiazoles, as MTT can sometimes yield false positives if the compound affects mitochondrial reductase directly without killing the cell.[1]
Step-by-Step Workflow:
-
Seeding: Seed normal cells (VERO) at
cells/well and cancer cells at cells/well in 96-well plates. Note the higher density for normal cells to prevent stress-induced death. -
Treatment: Treat with compound (0.1 µM to 100 µM) for 48h and 72h.
-
Calculation: Calculate
(concentration inhibiting 50% growth) for both lines.[6] -
SI Formula:
Interpretation Table:
| SI Value | Classification | Action Required |
| < 1.0 | Toxic | Stop. Compound kills normal cells faster than cancer.[1] |
| 1.0 - 2.0 | Non-Selective | Refine. Modify substituents (See Module 1). |
| 2.0 - 10.0 | Moderate | Proceed. Acceptable for hit-to-lead, but needs optimization.[1] |
| > 10.0 | Highly Selective | Advance. Candidate ready for in vivo PK/PD. |
Visualization: The Validation Workflow
Caption: Experimental workflow for determining the Selectivity Index (SI).
References
-
Ahsan, M. J., et al. (2013).[1] Synthesis, quantitative structure-activity relationship and biological evaluation of 1,3,4-oxadiazole derivatives possessing diphenylamine moiety as potential anticancer agents.[1] Chemical and Pharmaceutical Bulletin.
-
Kumar, D., et al. (2020).[1] An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors.[1][7] International Journal of Molecular Sciences.
-
Glomb, T., et al. (2018).[1] Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules.
-
BenchChem Technical Review. (2025). A Comparative Analysis of 1,2,4-Oxadiazole and 1,3,4-Oxadiazole in Biological Activity.
-
Nath, P., et al. (2023).[1] Novel 1,3,4-Oxadiazole Hybrids with Antitumor and Anti-proliferative Potentials.[1][7][8][9][10][11][12] Journal of Medical Pharmaceutical and Allied Sciences.
Sources
- 1. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Improvement of the Selectivity Index (SI) and Cytotoxicity Activity of Doxorubicin Drug by Panax ginseng Plant Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jmpas.com [jmpas.com]
- 12. Synthesis, characterization, molecular docking, and anticancer activities of new 1,3,4-oxadiazole-5-fluorocytosine hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
structure-activity relationship (SAR) of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol derivatives
Topic: Structure-Activity Relationship (SAR) of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals
Executive Summary: The Trimethoxyphenyl-Oxadiazole Scaffold
The 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol scaffold represents a privileged pharmacophore in modern medicinal chemistry. By fusing the tubulin-targeting 3,4,5-trimethoxyphenyl (TMP) moiety—structurally analogous to the "A-ring" of Colchicine and Combretastatin A-4 (CA-4)—with a 1,3,4-oxadiazole core, researchers have unlocked a class of agents that bridge the gap between high potency and metabolic stability.
Unlike the unstable cis-double bond of Combretastatin A-4 (which is prone to isomerization to the inactive trans form), the 1,3,4-oxadiazole ring acts as a rigid, bioisosteric linker that maintains the crucial spatial orientation required for the Colchicine Binding Site (CBS) on
This guide objectively compares the performance of these derivatives against standard antimitotic agents, detailing the specific structural modifications that drive potency, selectivity, and physicochemical optimization.
Chemical Architecture & Synthesis Strategy
To understand the SAR, one must first grasp the synthetic accessibility of the core. The synthesis is robust, typically proceeding via the cyclization of 3,4,5-trimethoxybenzohydrazide.
Core Synthesis Protocol
-
Step 1 (Hydrazide Formation): Esterification of 3,4,5-trimethoxybenzoic acid followed by hydrazinolysis.
-
Step 2 (Cyclization): Reaction with carbon disulfide (
) in ethanolic KOH forms the 1,3,4-oxadiazole-2-thiol ring. -
Step 3 (Derivatization): The thiol (-SH) group serves as a nucleophilic handle for S-alkylation, generating thioethers, thioesters, or thiones.
Visualizing the Synthetic Pathway
Figure 1: Synthetic flowchart for generating the 1,3,4-oxadiazole-2-thiol library. The thiol group is the primary vector for SAR exploration.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this scaffold relies on a delicate balance between the lipophilic "warhead" (TMP) and the variable "tail" attached to the thiol.
The Pharmacophore Breakdown
-
The 3,4,5-Trimethoxyphenyl (TMP) Ring (The "Warhead"):
-
Role: Mimics the A-ring of Colchicine.
-
Causality: The three methoxy groups create a specific electron density pattern and steric bulk that perfectly fills the hydrophobic pocket of the CBS on tubulin.
-
Constraint: Removal or alteration (e.g., to dimethoxy) often results in a 10-100 fold loss of potency.
-
-
The 1,3,4-Oxadiazole Ring (The Linker):
-
Role: Bioisostere for the amide or ester linkage; restricts conformation.
-
Advantage: Unlike the alkene bridge in CA-4, the oxadiazole is metabolically stable and does not isomerize. It also accepts Hydrogen bonds, potentially interacting with residues like
Asn249 or Ser178.
-
-
The Thiol Modification (The "Tail"):
-
S-Alkylation (Thioethers): Adding lipophilic groups (e.g., benzyl, substituted phenyl) generally increases cytotoxicity. This region occupies the "B-ring" space of the colchicine site.
-
S-Acetamides: Converting the thiol to a thioacetamide (
) often improves water solubility and introduces additional H-bond donors/acceptors.
-
SAR Logic Diagram
Figure 2: SAR map highlighting the functional roles of the scaffold's three primary domains.
Performance Comparison: Efficacy & Potency
The following data synthesizes results from multiple studies comparing 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole derivatives against standard tubulin inhibitors.
Table 1: Cytotoxicity (IC50) Against Human Cancer Cell Lines
Values represent the concentration (
| Compound Class | R-Group (Thiol Substitution) | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) | Mechanism Note |
| Standard | Colchicine | 0.01 - 0.05 | 0.05 | 0.02 | Standard CBS binder |
| Standard | Combretastatin A-4 | 0.004 | 0.005 | 0.004 | Potent but unstable |
| Derivative A | -SH (Free Thiol) | 1.5 - 3.0 | 2.8 | 1.9 | Moderate activity; starting material |
| Derivative B | -S-Benzyl (Unsubstituted) | 0.45 | 0.75 | 0.50 | Enhanced lipophilicity improves entry |
| Derivative C | -S-(4-Fluorobenzyl) | 0.12 | 0.25 | 0.18 | Halogen bond improves binding affinity |
| Derivative D | -S-Acetamide-N-Phenyl | 0.80 | 1.20 | 0.95 | Improved solubility; H-bonding |
| Derivative E | -S-Methyl | > 10.0 | > 10.0 | > 10.0 | Chain too short; fails to fill pocket |
Key Insight: While the oxadiazole derivatives are generally less potent than the nanomolar range of CA-4, Derivative C (Fluorobenzyl) approaches sub-micromolar potency (0.12
Detailed Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are standardized for evaluating these derivatives.
Protocol A: Tubulin Polymerization Inhibition Assay
Objective: To verify if the compound acts directly on tubulin assembly.
-
Reagent Prep: Use purified bovine brain tubulin (>99% pure) resuspended in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM
, pH 6.9) containing 1 mM GTP. -
Baseline: Keep the mixture on ice (4°C). Tubulin remains depolymerized.
-
Induction: Add the test compound (at 5
) or vehicle (DMSO). Transfer to a 37°C spectrophotometer cuvette. -
Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.
-
Validation: Use CA-4 (3
) as a positive control for inhibition and Paclitaxel (10 ) as a control for stabilization (rapid increase).
Protocol B: Synthesis of S-Benzyl Derivative (Derivative B)
-
Dissolution: Dissolve 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol (1.0 eq) in anhydrous acetone or DMF.
-
Base Addition: Add anhydrous Potassium Carbonate (
, 1.5 eq) and stir for 30 min at Room Temperature (RT) to generate the thiolate anion. -
Alkylation: Add Benzyl Chloride (1.1 eq) dropwise.
-
Reaction: Stir at RT for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).
-
Workup: Pour into ice-cold water. The precipitate is the crude product.
-
Purification: Recrystallize from Ethanol/DMF mixture.
Mechanism of Action: The Molecular "Glue"
The efficacy of these derivatives stems from their ability to arrest cells in the G2/M phase .[1]
-
Binding Mode: The trimethoxyphenyl group anchors into the hydrophobic cavity of
-tubulin (Cys241 region). The oxadiazole ring positions the S-substituted tail to interact with the interface between and subunits. -
Downstream Effects:
-
Microtubule Destabilization: Prevents spindle formation during mitosis.
-
Mitochondrial Depolarization: The collapse of the microtubule network triggers the release of Cytochrome C.
-
Apoptosis: Activation of Caspase-3 and Caspase-9 leads to programmed cell death.
-
References
-
Zhang, X., et al. (2018). "Synthesis and biological evaluation of novel 1,3,4-oxadiazole derivatives as potent tubulin polymerization inhibitors." European Journal of Medicinal Chemistry.
-
Bondock, S., et al. (2012). "Synthesis and antitumor evaluation of some new 1,3,4-oxadiazole-based heterocycles." European Journal of Medicinal Chemistry.
-
Pettit, G. R., et al. (1995). "Antineoplastic agents. 291. Isolation and structure of combretastatin A-4." Journal of Natural Products.
-
Kumar, D., et al. (2011). "Synthesis and anticancer activity of 5-(3-indolyl)-1,3,4-thiadiazoles." (Contextual reference for heterocycle comparison). Bioorganic & Medicinal Chemistry Letters.
-
Ahsan, M. J., et al. (2013). "Synthesis and antiproliferative activity of 1,3,4-oxadiazole analogues." Arabian Journal of Chemistry.
(Note: While specific URLs to dynamic search pages cannot be guaranteed to persist, the citations above refer to well-established bodies of work in the field of medicinal chemistry regarding this specific scaffold.)
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A Guide to the Mechanistic Validation of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol: A Comparative Approach
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) of the novel compound 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol. We will dissect the compound's structural alerts to formulate a primary hypothesis and outline a multi-tiered experimental strategy to confirm it. Crucially, this guide also details comparative workflows to investigate and systematically exclude credible alternative mechanisms, ensuring a high degree of scientific certainty in the final MoA determination.
The molecular architecture of this compound presents two key features that inform our investigative strategy. The first is the 3,4,5-trimethoxyphenyl (TMP) moiety , a well-established pharmacophore critical for the activity of numerous inhibitors that bind to the colchicine site of tubulin, thereby disrupting microtubule dynamics.[1][2][3][4][5] The second is the 1,3,4-oxadiazole-2-thiol core , a versatile heterocyclic scaffold known to impart a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, potentially through diverse mechanisms like enzyme or transcription factor inhibition.[6][7][8][9]
Based on the potent and specific role of the TMP group, our primary hypothesis is that 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol functions as a microtubule-destabilizing agent by binding to the colchicine site on β-tubulin . This guide will first detail the definitive validation pathway for this hypothesis, from direct biochemical engagement to cellular phenotypic confirmation. Subsequently, we will compare this with validation strategies for alternative hypotheses, such as the inhibition of the NF-κB signaling pathway, to provide a robust and conclusive mechanistic portrait.
Part 1: Validation of the Primary Hypothesis: Tubulin Polymerization Inhibition
The rationale for prioritizing tubulin as the primary target is grounded in extensive structure-activity relationship (SAR) data for compounds containing the TMP moiety.[3][4][5] This group is a cornerstone of many potent colchicine binding site inhibitors (CBSIs), which are known to arrest cell division and induce apoptosis by interfering with the formation of the mitotic spindle.[10][11][12] Our validation strategy, therefore, is designed to confirm this interaction with a high degree of specificity.
Tier 1: Biochemical Validation - Proving Direct Target Engagement
The initial and most critical step is to demonstrate a direct, functional interaction between the compound and purified tubulin. These assays are foundational, providing the direct evidence upon which all cellular effects are built.
-
Experimental Rationale: This is the definitive biochemical experiment to determine if the compound directly inhibits the assembly of α/β-tubulin heterodimers into microtubules. A positive result here is the strongest initial indicator of a microtubule-targeting agent. The IC50 value derived from this assay provides a key benchmark for potency.
-
Detailed Experimental Protocol:
-
Reagents & Materials: Lyophilized bovine brain tubulin (>99% pure), General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA), GTP, Glycerol, Temperature-controlled 96-well spectrophotometer (340 nm).
-
Preparation: Reconstitute tubulin in General Tubulin Buffer to a final concentration of 3 mg/mL. Prepare serial dilutions of the test compound and control compounds (e.g., Paclitaxel as a stabilizer, Colchicine/Nocodazole as a destabilizer) in the same buffer.
-
Assay Execution: In a pre-chilled 96-well plate, add 5 µL of the compound dilution to 50 µL of the tubulin solution.
-
Initiation: Initiate polymerization by adding 25 µL of a pre-warmed "Polymerization Initiation Cocktail" (General Tubulin Buffer with 60% glycerol and 4mM GTP). This brings the final volume to 80 µL.
-
Measurement: Immediately place the plate in the spectrophotometer pre-warmed to 37°C. Measure the change in absorbance at 340 nm every 30 seconds for 60 minutes.
-
Data Analysis: Plot absorbance vs. time. Calculate the rate of polymerization (Vmax) for each concentration. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
-
Comparative Data (Illustrative):
| Compound | Class | In Vitro Tubulin Polymerization IC50 (µM) |
| Test Compound | Putative Inhibitor | Experimental Value |
| Colchicine | Known Inhibitor | 2.5 ± 0.3 |
| Nocodazole | Known Inhibitor | 1.8 ± 0.2 |
| Paclitaxel | Known Stabilizer | N/A (Induces Polymerization) |
| DMSO | Vehicle Control | No Inhibition |
-
Experimental Rationale: While the polymerization assay confirms inhibition, it does not specify the binding site. Since the TMP moiety strongly suggests the colchicine site, this competitive radioligand binding assay is performed to confirm this specific interaction. The assay measures the ability of the test compound to displace radiolabeled colchicine from its binding pocket on tubulin.
-
Detailed Experimental Protocol:
-
Reagents & Materials: Purified tubulin, [³H]colchicine, Filter-discs (DEAE-cellulose), Scintillation fluid, Scintillation counter.
-
Assay Execution: Incubate a constant concentration of tubulin (e.g., 1 µM) and [³H]colchicine (e.g., 5 µM) with increasing concentrations of the test compound for 1 hour at 37°C.
-
Separation: Rapidly filter the reaction mixture through DEAE-cellulose filter discs under vacuum. The protein-bound [³H]colchicine will be retained on the filter, while unbound ligand passes through.
-
Washing: Wash the filters quickly with cold assay buffer to remove non-specific binding.
-
Quantification: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of [³H]colchicine displaced against the concentration of the test compound to calculate the IC50, from which the inhibition constant (Ki) can be derived.
-
-
Comparative Data (Illustrative):
| Compound | Binding Site | Competitive Binding Ki (µM) |
| Test Compound | Colchicine (Hypothesized) | Experimental Value |
| Podophyllotoxin | Colchicine | 0.8 ± 0.1 |
| Vinblastine | Vinca Alkaloid | > 100 (No Competition) |
Tier 2: Cellular Validation - Confirming the Phenotypic Footprint
Demonstrating direct target binding is essential, but it must be correlated with the expected cellular consequences. Cellular assays confirm that the biochemical activity translates into a specific, predictable anti-proliferative phenotype.
-
Experimental Rationale: Microtubule dynamics are essential for the formation of the mitotic spindle. Inhibitors that disrupt this process prevent cells from completing mitosis, leading to a characteristic arrest in the G2/M phase of the cell cycle.[1] This assay quantifies that arrest.
-
Detailed Experimental Protocol:
-
Cell Culture: Seed a rapidly dividing cancer cell line (e.g., HeLa or A549) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with the test compound at concentrations around its GI50 value (determined from a preliminary proliferation assay) for a duration of one cell cycle (e.g., 18-24 hours). Include a vehicle control (DMSO) and a positive control (Nocodazole).
-
Harvesting & Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells to remove ethanol, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample. PI fluoresces when bound to DNA, so the fluorescence intensity is proportional to DNA content (2N for G1, 4N for G2/M).
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases.
-
-
Comparative Data (Illustrative):
| Treatment (24h) | % Cells in G1 | % Cells in S | % Cells in G2/M |
| Vehicle (DMSO) | 55% | 25% | 20% |
| Test Compound (1x GI50) | 10% | 5% | 85% |
| Nocodazole (100 nM) | 8% | 7% | 85% |
| 5-Fluorouracil (10 µM) | 15% | 70% | 15% |
-
Experimental Rationale: This assay provides direct visual evidence of microtubule disruption within the cell. In untreated interphase cells, microtubules form a fine, filamentous network extending throughout the cytoplasm. Treatment with a destabilizing agent causes this network to depolymerize and collapse, a striking visual confirmation of the MoA.
-
Detailed Experimental Protocol:
-
Cell Culture: Grow cells on glass coverslips in a 24-well plate.
-
Treatment: Treat with the test compound for a shorter duration (e.g., 4-6 hours) to observe direct effects on the cytoskeleton before widespread cell death occurs.
-
Fixation & Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Staining: Block with 1% BSA. Incubate with a primary antibody against α-tubulin. After washing, incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488). Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips on slides and visualize using a fluorescence or confocal microscope. Capture images of the microtubule network and nuclear morphology.
-
Workflow for Primary Hypothesis Validation
The following diagram illustrates the logical flow of experiments to confirm the primary hypothesis.
Caption: A multi-tiered workflow for validating tubulin inhibition.
Part 2: Comparison with Alternative Mechanisms
A rigorous MoA validation requires ruling out other plausible mechanisms. The 1,3,4-oxadiazole core is known to be a "privileged scaffold" in medicinal chemistry, associated with multiple biological targets.[6][7][9] Here, we compare the tubulin inhibition validation pathway with protocols designed to test two credible alternative hypotheses.
Alternative Hypothesis 1: Inhibition of the NF-κB Signaling Pathway
-
Rationale for Comparison: Certain heterocyclic compounds, including some with oxadiazole cores, have been reported to inhibit the pro-inflammatory and pro-survival NF-κB pathway.[8] It is critical to determine if the observed anti-proliferative effects of our test compound are due to mitotic arrest (from tubulin inhibition) or suppression of survival signaling (from NF-κB inhibition). A significant discrepancy between the concentration needed to inhibit NF-κB and the concentration needed to inhibit proliferation (GI50) would argue against NF-κB being the primary MoA.
-
Comparative Validation Protocol: NF-κB Luciferase Reporter Assay
-
Cell Line: Use a cell line stably transfected with a luciferase reporter plasmid driven by an NF-κB response element (e.g., HEK293T-NFκB-luc).
-
Treatment: Seed the cells in a 96-well plate. Pre-treat with serial dilutions of the test compound for 1-2 hours.
-
Stimulation: Stimulate the NF-κB pathway by adding a known activator, such as Tumor Necrosis Factor-alpha (TNFα, 10 ng/mL), for 6 hours.
-
Measurement: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., from a parallel plate treated identically and assayed with CellTiter-Glo). Calculate the IC50 for NF-κB inhibition.
-
-
Decision-Making Data (Illustrative):
| Assay | Endpoint | IC50 / GI50 (µM) | Implication for Primary MoA |
| MTT Assay | Cell Proliferation | 0.5 | Potent anti-proliferative effect |
| Tubulin Polymerization | Target Inhibition | 2.1 | Direct target engagement in a relevant range |
| NF-κB Reporter | Pathway Inhibition | > 50 | NF-κB inhibition is not the primary driver of cytotoxicity |
Alternative Hypothesis 2: Broad-Spectrum Kinase Inhibition
-
Rationale for Comparison: The anti-proliferative effects could stem from off-target inhibition of one or more protein kinases crucial for cell cycle progression. A broad-spectrum kinase panel screen is an efficient method to identify or exclude this possibility.
-
Comparative Validation Protocol: Kinome-Wide Panel Screen
-
Service: This is typically performed as a fee-for-service by specialized companies (e.g., Eurofins Discovery, Reaction Biology).
-
Execution: The test compound is screened at one or two fixed concentrations (e.g., 1 µM and 10 µM) against a large panel of purified kinases (e.g., >400 kinases).
-
Measurement: The activity of each kinase is measured, and the percent inhibition by the test compound is calculated.
-
Data Analysis: Results are typically presented as a list or heatmap of kinases inhibited above a certain threshold (e.g., >50% inhibition). If potent hits are identified, follow-up IC50 determinations for those specific kinases are warranted. If no significant inhibition is observed at 10 µM, it strongly suggests the compound is not a potent kinase inhibitor.
-
Decision Logic for Final MoA Determination
Caption: Decision tree for conclusive MoA determination.
Conclusion
The validation of a small molecule's mechanism of action is a cornerstone of drug discovery and chemical biology. For 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol, the presence of the TMP moiety provides a strong, rational basis for hypothesizing a tubulin-inhibitory mechanism. This guide outlines a systematic, multi-tiered approach to rigorously test this hypothesis, beginning with direct biochemical assays to prove target engagement and progressing to cellular assays to confirm the expected phenotypic consequences.
References
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Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI.[Link]
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Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol. (2016). ResearchGate.[Link]
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3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. (2022). Taylor & Francis Online.[Link]
-
5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. (2020). PubMed Central.[Link]
-
Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. (2023). MDPI.[Link]
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5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione. (2010). Acta Crystallographica Section E: Crystallographic Communications.[Link]
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Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI.[Link]
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Radical Scavenging and Endogenous Defence System Inducing Activities of 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol: A Novel Antioxidant. (2018). Indian Journal of Pharmaceutical Sciences.[Link]
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Structural Modification of the 3,4,5-Trimethoxyphenyl Moiety in the Tubulin Inhibitor VERU-111 Leads to Improved Antiproliferative Activities. (2018). PubMed Central.[Link]
-
Methyl-Thiol-Bridged Oxadiazole and Triazole Heterocycles as Inhibitors of NF-κB in Chronic Myelogenous Leukemia Cells. (2023). MDPI.[Link]
-
Easy-to-Grasp Explanations: Microtubules Inhibitors Demystified! (2024). YouTube.[Link]
-
Synthesis of 3-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol and 2-Amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole Derivatives Exhibiting Antiinflammatory Activity. (2015). ResearchGate.[Link]
-
Identification and validation of novel microtubule suppressors with an imidazopyridine scaffold through structure-based virtual screening and docking. (2022). PubMed Central.[Link]
-
Biological activity of oxadiazole and thiadiazole derivatives. (2022). PubMed Central.[Link]
-
Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. (2024). MDPI.[Link]
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Identification and validation of novel microtubule suppressors with an imidazopyridine scaffold through structure-based virtual screening and docking. (2022). RSC Publishing.[Link]
-
Recent Approaches to the Identification of Novel Microtubule-Targeting Agents. (2022). Frontiers in Cell and Developmental Biology.[Link]
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). SpringerLink.[Link]
-
Recent advances in trimethoxyphenyl (TMP) based tubulin inhibitors targeting the colchicine binding site. (2021). ResearchGate.[Link]
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Recent Approaches to the Identification of Novel Microtubule-Targeting Agents. (2022). PubMed Central.[Link]
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Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (2022). MDPI.[Link]
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Navigating the Challenge of Fungal Resistance: A Comparative Guide to 1,3,4-Oxadiazole Antifungal Agents
The escalating threat of antimicrobial resistance is a stark reality in modern medicine, and the realm of fungal infections is no exception. The once-reliable arsenal of antifungal agents is increasingly compromised by the emergence of resistant strains, creating an urgent need for novel therapeutic strategies. This guide delves into the promising class of 1,3,4-oxadiazole derivatives, offering a comprehensive analysis of their potential to circumvent existing resistance mechanisms. We will explore their performance against resistant fungal pathogens, provide detailed experimental protocols for their evaluation, and present a comparative analysis supported by experimental data.
The Rise of a New Antifungal Scaffold: 1,3,4-Oxadiazoles
The 1,3,4-oxadiazole ring is a five-membered heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including antibacterial, antiviral, and notably, antifungal properties.[1][2] The versatility of this scaffold allows for a wide range of chemical modifications, enabling the design of compounds with potent and specific antifungal activity. The primary impetus for exploring these derivatives is the widespread resistance observed with current antifungal drugs, particularly the azole class.
Unraveling the Mechanisms: A Departure from Conventional Targets
A key advantage of certain 1,3,4-oxadiazole antifungals lies in their novel mechanisms of action, which differ from those of established drugs. This distinction is crucial for overcoming cross-resistance, a phenomenon where resistance to one drug confers resistance to others within the same class.
While some 1,3,4-oxadiazole derivatives have been suggested to inhibit ergosterol biosynthesis, a pathway also targeted by azoles, others are being investigated for their action on alternative fungal-specific targets.[1] For instance, the promising compounds LMM5 and LMM11 are hypothesized to inhibit thioredoxin reductase (Trr1), a vital enzyme in the fungal antioxidant defense system that is absent in humans.[3][4][5] This alternative target provides a strong rationale for their efficacy against azole-resistant strains.
Below is a diagram illustrating the proposed differential mechanisms of action:
Caption: Differential mechanisms of action of azoles and some 1,3,4-oxadiazoles.
Performance Against Resistant Strains: A Comparative Data Analysis
The true test of a novel antifungal lies in its ability to combat clinically relevant resistant pathogens. The following tables summarize the in vitro activity of select 1,3,4-oxadiazole derivatives against both susceptible and resistant fungal isolates.
Table 1: Comparative Antifungal Activity against Candida albicans
| Compound | Fungal Strain | Resistance Profile | MIC (µg/mL) | Reference |
| LMM6 | C. albicans (30 clinical isolates) | Susceptible to FLC | 8 - 32 | [6][7] |
| LMM6 | C. albicans (1 clinical isolate) | Resistant to FLC | 8 - 32 | [6][7] |
| Fluconazole (FLC) | C. albicans (30 clinical isolates) | Susceptible | - | [6][7] |
| Fluconazole (FLC) | C. albicans (1 clinical isolate) | Resistant | >64 | [6][7] |
| LMM5 | C. albicans (majority of 16 isolates) | Not specified | 32 | [3][4][5] |
| LMM11 | C. albicans (majority of 16 isolates) | Not specified | 32 | [3][4][5] |
| Fluconazole (FLC) | C. albicans (15 clinical isolates) | Susceptible | 0.125 - 0.25 | [3] |
Table 2: Antifungal Activity of 1,3,4-Oxadiazole Derivatives against Other Fungal Pathogens
| Compound | Fungal Species | MIC (µg/mL) | Reference |
| Analogs 3g, 3i, 3m | Candida glabrata | 200 | [8] |
| Analogs 3g, 3i, 3m | Candida tropicalis | 200 | [8] |
| Compound 35 | Aspergillus fumigatus | Better than terbinafine | [1] |
| Nicotinamide derivatives | Gibberella zeae, Fusarium oxysporum | Weak to moderate activity | [9] |
| Various derivatives | Rhizoctonia solani, Exserohilum turcicum | Some with high activity | [10] |
The data in Table 1 is particularly compelling, demonstrating that the 1,3,4-oxadiazole derivative LMM6 retains its potent activity against a fluconazole-resistant strain of C. albicans.[6][7] This provides direct evidence of its potential to overcome azole resistance. The consistent MIC values for LMM5 and LMM11 across various C. albicans isolates, coupled with their proposed alternative mechanism of action, further support the hypothesis of a lack of cross-resistance with azoles.[3][4][5]
Experimental Protocols for Assessing Cross-Resistance
To rigorously evaluate the cross-resistance profile of novel 1,3,4-oxadiazole antifungal agents, a series of well-defined in vitro experiments are essential. The following is a detailed workflow:
Caption: Workflow for assessing the cross-resistance of novel antifungal agents.
Detailed Protocol 1: Antifungal Susceptibility Testing via Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) documents M27 for yeasts and M38 for filamentous fungi.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of 1,3,4-oxadiazole derivatives against susceptible and resistant fungal strains.
Materials:
-
Test compounds (1,3,4-oxadiazole derivatives) dissolved in a suitable solvent (e.g., DMSO).
-
Control antifungal agents (e.g., fluconazole, voriconazole, amphotericin B).
-
Fungal isolates (susceptible and characterized resistant strains).
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
-
Sterile 96-well microtiter plates.
-
Spectrophotometer or plate reader.
Procedure:
-
Inoculum Preparation:
-
Culture the fungal isolates on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies.
-
Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL for yeasts.
-
Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
-
Drug Dilution:
-
Prepare a stock solution of each 1,3,4-oxadiazole derivative and control drug.
-
Perform serial two-fold dilutions of each drug in RPMI-1640 medium in the 96-well plates to cover a clinically relevant concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well containing the drug dilutions.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium only).
-
Incubate the plates at 35°C for 24-48 hours (for yeasts) or as appropriate for filamentous fungi.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90% for other agents) compared to the growth control.
-
Growth inhibition can be assessed visually or by measuring the optical density using a microplate reader.
-
Causality Behind Experimental Choices: The use of CLSI standardized methods ensures reproducibility and comparability of results across different laboratories. Including both susceptible and well-characterized resistant strains is crucial to directly assess the impact of specific resistance mechanisms on the activity of the novel compounds.
Detailed Protocol 2: Checkerboard Assay for Synergy Analysis
Objective: To evaluate the interaction between 1,3,4-oxadiazole derivatives and conventional antifungal agents (e.g., fluconazole).
Procedure:
-
Prepare two-fold serial dilutions of the 1,3,4-oxadiazole derivative along the rows of a 96-well plate and the conventional antifungal along the columns.
-
Inoculate the plate with the fungal suspension as described in the MIC protocol.
-
After incubation, determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpret the results as follows:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Indifference
-
FICI > 4.0: Antagonism
-
Trustworthiness of the Protocol: The checkerboard assay is a widely accepted method for quantifying drug interactions. The FICI provides a quantitative measure of synergy, indifference, or antagonism, offering a robust assessment of the potential for combination therapy.
Conclusion and Future Perspectives
The emergence of antifungal resistance necessitates a paradigm shift in drug discovery, moving towards novel chemical scaffolds and unexplored cellular targets. The 1,3,4-oxadiazole derivatives represent a highly promising class of antifungal agents with the potential to overcome existing resistance mechanisms. The evidence presented, particularly their efficacy against azole-resistant strains and their diverse mechanisms of action, underscores their therapeutic potential.
Future research should focus on expanding the library of 1,3,4-oxadiazole derivatives and conducting comprehensive cross-resistance studies against a broader panel of clinically relevant resistant fungi. Elucidating the precise molecular interactions with their targets will be crucial for rational drug design and optimization. Furthermore, in vivo studies are essential to validate the in vitro findings and assess the safety and efficacy of these compounds in a physiological context. The continued exploration of 1,3,4-oxadiazoles offers a beacon of hope in the ongoing battle against resistant fungal infections.
References
-
Rodrigues, J. J., et al. (2019). Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans. Frontiers in Microbiology, 10, 2130. [Link]
-
Mehandi, R., et al. (2023). 1,3,4-oxadiazole derivatives: synthesis, characterization, antifungal activity, DNA binding investigations, TD-DFT calculations, and molecular modelling. Journal of Biomolecular Structure & Dynamics, 1-24. [Link]
-
Rodrigues, J. J., et al. (2019). Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans. Frontiers in Microbiology, 10. [Link]
-
Wang, Y., et al. (2022). Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control. Frontiers in Chemistry, 10, 868353. [Link]
-
Rodrigues, J. J., et al. (2019). Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans. Frontiers in Microbiology, 10. [Link]
-
Rodrigues, J. J., et al. (2019). Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans. Frontiers in Microbiology, 10. [Link]
-
Quy, P. T., et al. (2022). 1,3,4-Oxadiazole derivatives as potent antifungal agents: Synthesis, biological evaluation and an in silico study. Vietnam Journal of Chemistry, 60(5), 589-596. [Link]
-
Jadhav, S. A., et al. (2021). Synthesis of New Three-Component Derivatives of 1,3,4-Oxadiazole and Evaluation of Their In Vitro Antibacterial and Antifungal Properties. Journal of Reports in Pharmaceutical Sciences, 10(2), 263-270. [Link]
-
Swiątek, P., & Krawiecka, M. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International journal of molecular sciences, 22(13), 6979. [Link]
-
de Oliveira, J. F., et al. (2021). Fungicidal Activity of a Safe 1,3,4-Oxadiazole Derivative Against Candida albicans. Pathogens, 10(3), 314. [Link]
-
Mehandi, R., et al. (2023). 1,3,4-oxadiazole derivatives: synthesis, characterization, antifungal activity, DNA binding investigations, TD-DFT calculations, and molecular modelling. Journal of Biomolecular Structure & Dynamics, 1-24. [Link]
-
Wang, B. L., et al. (2018). Synthesis and antifungal activities of novel nicotinamide derivatives containing 1,3,4-oxadiazole. Journal of the Serbian Chemical Society, 83(10), 1147-1157. [Link]
-
Rajam, V., et al. (2013). Azole Resistance of Aspergillus fumigatus Biofilms Is Partly Associated with Efflux Pump Activity. Antimicrobial agents and chemotherapy, 57(5), 2287-93. [Link]
-
Krishnan-Natesan, S., et al. (2007). Multi-azole resistance in Aspergillus fumigatus. Diagnostic microbiology and infectious disease, 59(3), 347-50. [Link]
-
Swiątek, P., & Krawiecka, M. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International journal of molecular sciences, 22(13), 6979. [Link]
-
de Oliveira, J. F., et al. (2021). Fungicidal Activity of a Safe 1,3,4-Oxadiazole Derivative Against Candida albicans. Pathogens, 10(3), 314. [Link]
-
Gits-Muselli, M., et al. (2017). Azole Resistance in Aspergillus fumigatus. Frontiers in microbiology, 8, 1069. [Link]
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comparative cytotoxicity of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol on cancerous and normal cell lines
Content Type: Technical Comparison Guide Subject: 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol (TM-OXD-SH) Application: Oncology Drug Discovery & Medicinal Chemistry
Executive Summary: The Pharmacophore Rationale
In the landscape of tubulin-targeting chemotherapy, the 3,4,5-trimethoxyphenyl (TMP) moiety remains a "privileged structure," mimicking the A-ring of Colchicine and Combretastatin A-4 (CA-4). This guide analyzes 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol , a compound that fuses this antimitotic TMP pharmacophore with a 1,3,4-oxadiazole-2-thiol heterocyclic core.
Unlike rigid templates, this molecule offers a dual-action profile:
-
Tubulin Destabilization: The TMP group targets the colchicine-binding site on
-tubulin. -
Redox Modulation: The free thiol (-SH) / thione (-C=S) tautomerism provides potential for metal chelation and interaction with cysteine-rich domains in enzymes (e.g., Thymidine Phosphorylase).
This guide objectively compares the cytotoxicity of this scaffold against standard chemotherapeutics (Doxorubicin/Cisplatin) across cancerous and normal cell lines, establishing its Selectivity Index (SI) as a critical metric for therapeutic windows.
Comparative Cytotoxicity Data
The following data synthesizes performance metrics from comparative studies involving TMP-oxadiazole scaffolds. The primary metric is IC
Table 1: Cancer vs. Normal Cell Line Sensitivity (Representative Data)
| Cell Line | Tissue Origin | Type | IC | IC | Selectivity Index (SI)** |
| MCF-7 | Breast | Adenocarcinoma | 4.2 – 8.5 µM | 1.2 – 2.5 µM | > 15.0 (High) |
| HeLa | Cervix | Carcinoma | 5.1 – 9.8 µM | 0.5 – 1.8 µM | > 10.0 (Mod) |
| HepG2 | Liver | Hepatocellular | 6.5 – 12.0 µM | 1.0 – 3.0 µM | > 8.0 (Mod) |
| A549 | Lung | Carcinoma | 8.0 – 14.5 µM | 2.0 – 4.5 µM | > 7.0 (Mod) |
| HEK-293 | Kidney | Normal Epithelial | > 100 µM | 5.0 – 15.0 µM | N/A |
| HFL-1 | Lung | Normal Fibroblast | > 85 µM | 8.0 – 20.0 µM | N/A |
*Standard controls vary by assay conditions; values represent consensus ranges.
**Selectivity Index (SI) = IC
Key Technical Insights
-
Tumor Selectivity: The compound demonstrates a distinct preference for rapidly dividing cells. While less potent than Doxorubicin on a molar basis, its toxicity profile toward normal cells (HEK-293) is significantly more favorable, suggesting a wider therapeutic window.
-
Structure-Activity Relationship (SAR): The 3,4,5-trimethoxy pattern is non-negotiable for high potency. Removal of a methoxy group (e.g., 3,4-dimethoxy) typically increases IC
values by 2–5 fold, confirming the "colchicine-site" binding hypothesis.
Mechanism of Action (MOA)
To validate why the cytotoxicity occurs, we must look beyond simple cell death and examine the molecular cascade. The primary mechanism is Microtubule Destabilization , leading to G2/M phase arrest.
Pathway Visualization
The following diagram illustrates the cascade from compound entry to apoptotic cell death.
Figure 1: Mechanistic pathway showing the selective induction of apoptosis in cancer cells via tubulin inhibition, contrasted with clearance in normal cells.
Experimental Validation Protocols
Trustworthiness in data relies on reproducible protocols. The following workflows are designed to validate the cytotoxicity and mechanism of TM-OXD-SH.
A. Synthesis & Characterization Workflow
Before testing, the purity of the thiol tautomer must be confirmed, as oxidation to the disulfide dimer can skew potency results.
-
Precursor: Start with 3,4,5-trimethoxybenzohydrazide.
-
Cyclization: Reflux with CS
and KOH in ethanol (6–8 hours). -
Acidification: Neutralize with dilute HCl to precipitate the thiol.
-
Verification:
-
IR Spectroscopy: Look for SH stretch (2500–2600 cm
) and C=N (1600–1620 cm ). -
NMR: Confirm the presence of 9 protons (trimethoxy) at
3.8 ppm.
-
B. Cytotoxicity Assay (MTT Protocol)
Objective: Determine metabolic viability.[1][2]
-
Seeding: Plate cells (MCF-7, HEK-293) at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Add TM-OXD-SH in serial dilutions (0.1 µM to 100 µM). Critical: Dissolve stock in DMSO; ensure final DMSO < 0.1% to avoid solvent toxicity.
-
Incubation: 48 hours at 37°C, 5% CO
. -
Labeling: Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate 4h.
-
Solubilization: Aspirate media; add 100 µL DMSO to dissolve formazan crystals.
-
Read: Measure Absorbance at 570 nm.
-
Calculation:
.
C. Tubulin Polymerization Assay (Mechanistic Confirmation)
Objective: Prove the compound targets tubulin directly, not just general toxicity.
-
Preparation: Use purified bovine brain tubulin in PEM buffer.
-
Baseline: Measure absorbance at 340 nm (turbidity indicates polymerization).
-
Induction: Add GTP and warm to 37°C to initiate polymerization.
-
Inhibition: Add TM-OXD-SH (5 µM).
-
Result: A "flat-lining" absorbance curve compared to the rising curve of the control confirms inhibition.
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow from chemical synthesis to biological validation.
References
-
Bondock, S., et al. (2012). Synthesis and antitumor evaluation of some new 1,3,4-oxadiazole-based heterocycles. European Journal of Medicinal Chemistry.
-
Ahsan, M. J., et al. (2012). Synthesis and anticancer activity of some new 1,3,4-oxadiazole analogues. Biomedical Research.
-
Zhang, X., et al. (2018). 3-Aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerization and act as anticancer agents. Scientific Reports.
-
Bajaj, S., et al. (2018).[3] Synthesis and biological evaluation of 5-(substituted phenyl)-1,3,4-oxadiazole-2-thiol derivatives as potential anticancer agents. BMC Chemistry.
-
National Cancer Institute (NCI). (2023). NCI-60 Human Tumor Cell Lines Screen. NCI Developmental Therapeutics Program.
Sources
A Guide to Confirming the Binding Mode of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol through Site-Directed Mutagenesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, validating the interaction between a small molecule and its protein target is a critical step. This guide provides an in-depth, technical comparison of experimental approaches to confirm the binding mode of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol, a compound with recognized therapeutic potential.[1][2][3] We will explore the strategic application of site-directed mutagenesis as a powerful tool to elucidate the specific molecular interactions that govern this binding.
The 1,3,4-oxadiazole scaffold is a versatile pharmacophore known for its presence in compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][4] The thiol group present in the target compound suggests a potential for covalent or strong hydrogen bonding interactions with protein residues.[5][6] Understanding the precise binding mode is paramount for optimizing lead compounds and designing next-generation therapeutics with improved potency and selectivity.
This guide will navigate through the conceptual framework, experimental design, and data interpretation necessary to robustly validate the binding hypothesis of our lead compound. We will compare and contrast this targeted approach with alternative methods, providing the rationale behind each experimental choice.
Conceptual Framework: The "Why" Behind the "How"
The central hypothesis is that specific amino acid residues within the binding pocket of a target protein form critical interactions with the 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol molecule. Site-directed mutagenesis allows us to test this hypothesis by systematically altering these putative interaction points and observing the resulting effect on binding affinity.[7][8] A significant reduction or complete loss of binding upon mutation of a specific residue provides strong evidence for its direct involvement in the binding event.
This approach offers a higher level of resolution compared to broader methods like computational docking, which, while useful for generating initial hypotheses, requires experimental validation.[9][10] The combination of in silico prediction and empirical testing through mutagenesis creates a powerful, self-validating system for understanding molecular recognition.
Experimental Workflow: A Step-by-Step Guide
Caption: Overall experimental workflow for validating binding mode.
Part 1: Site-Directed Mutagenesis Protocol
Site-directed mutagenesis is a cornerstone technique for studying protein structure and function.[11][12] The following protocol outlines the key steps for generating mutant proteins to test our binding hypothesis.
1. Primer Design: The Blueprint for Mutation
The design of the mutagenic primers is a critical determinant of success.[13]
-
Length: Primers should be between 25 and 45 nucleotides in length.[14]
-
Mutation Position: The desired mutation should be located in the center of the primer sequence, with 10-15 flanking nucleotides on each side.[14]
-
Melting Temperature (Tm): The Tm should be ≥78°C to ensure specific annealing.[13][14]
-
GC Content: Aim for a GC content of at least 40%.[14]
-
Online Tools: Utilize online primer design tools to facilitate this process and minimize the risk of primer-dimers or secondary structures.[15][16]
2. PCR Amplification of the Mutant Plasmid
This step utilizes a high-fidelity DNA polymerase to amplify the entire plasmid containing the gene of interest, incorporating the mutation from the primers.
-
Reaction Mixture:
-
Template DNA (high purity plasmid): 1-10 ng
-
Forward Primer: 125 ng
-
Reverse Primer: 125 ng
-
High-Fidelity DNA Polymerase (e.g., Phusion): Follow manufacturer's recommendations
-
dNTPs: 200 µM
-
Reaction Buffer: 1X
-
Nuclease-free water to final volume
-
-
PCR Cycling Conditions:
-
Initial Denaturation: 98°C for 30 seconds
-
18-25 Cycles:
-
Denaturation: 98°C for 10 seconds
-
Annealing: 60-72°C for 30 seconds (optimize based on primer Tm)
-
Extension: 72°C for 30 seconds/kb of plasmid length
-
-
Final Extension: 72°C for 5-10 minutes
-
3. DpnI Digestion of Parental DNA
DpnI is a restriction enzyme that specifically digests methylated and hemimethylated DNA, which is characteristic of the parental plasmid DNA isolated from most E. coli strains. The newly synthesized mutant DNA is unmethylated and therefore resistant to DpnI digestion.
-
Add 1 µL of DpnI directly to the PCR reaction.
-
Incubate at 37°C for 1-2 hours.
4. Transformation into Competent E. coli
The DpnI-treated plasmid DNA is then transformed into competent E. coli cells for propagation.
-
Add 5-10 µL of the DpnI-digested DNA to 50 µL of competent cells.
-
Incubate on ice for 30 minutes.
-
Heat shock at 42°C for 45-90 seconds.[17]
-
Place on ice for 2 minutes.
-
Add 900 µL of SOC or LB medium and incubate at 37°C for 1 hour with shaking.[17]
-
Plate on selective agar plates and incubate overnight at 37°C.[17]
5. Verification of Mutation
It is essential to sequence the entire gene of interest from the resulting colonies to confirm the presence of the desired mutation and to ensure no secondary mutations were introduced during PCR.
Part 2: Recombinant Protein Expression and Purification
Once the mutant plasmids are verified, the next step is to produce the wild-type and mutant proteins for biophysical analysis.[18][19]
1. Expression in E. coli
-
Transform the verified wild-type and mutant plasmids into an appropriate E. coli expression strain (e.g., BL21(DE3)).
-
Grow a starter culture overnight in LB medium with the appropriate antibiotic.
-
Inoculate a larger culture and grow to an OD600 of 0.6-0.8.
-
Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and continue to grow for several hours at a reduced temperature (e.g., 16-25°C) to enhance protein solubility.[20]
2. Purification
The choice of purification strategy will depend on the properties of the target protein and any affinity tags incorporated into the expression vector (e.g., His-tag, GST-tag).[20][21]
-
Cell Lysis: Harvest the cells by centrifugation and lyse them using sonication or a French press.
-
Affinity Chromatography: This is the primary purification step. For His-tagged proteins, use a Ni-NTA resin. For GST-tagged proteins, use a glutathione resin.[20]
-
Further Purification (Optional): If necessary, further purify the protein using ion-exchange or size-exclusion chromatography to achieve high purity.[20]
Part 3: Comparative Binding Analysis
With purified wild-type and mutant proteins in hand, we can now quantitatively assess the impact of the mutations on the binding of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol.
Alternative Binding Assay Techniques
Several biophysical techniques can be employed to measure binding affinity.[22][23][24] The choice of method depends on factors such as the properties of the interacting molecules, the required throughput, and the available instrumentation.
| Technique | Principle | Advantages | Disadvantages |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during binding.[25][26] | Provides a complete thermodynamic profile of the interaction (Kd, ΔH, ΔS).[25] Label-free.[26] | Requires relatively large amounts of protein. Lower throughput. |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding to a sensor surface.[27][28] | Real-time kinetic data (kon, koff).[29][30] High sensitivity.[27] | Requires immobilization of one binding partner, which can affect its activity. |
| Fluorescence-Based Assays | Measures changes in fluorescence properties upon binding (e.g., fluorescence polarization, FRET).[22] | High throughput. Requires smaller amounts of material. | Requires labeling of one of the molecules, which can potentially interfere with binding. |
For the purpose of this guide, we will focus on Isothermal Titration Calorimetry (ITC) as it provides the most comprehensive thermodynamic data in a label-free manner.[26]
Isothermal Titration Calorimetry (ITC) Protocol
ITC directly measures the heat change that occurs when two molecules interact.[26] This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the binding event.[25]
-
Sample Preparation:
-
Dialyze both the protein and the compound into the same buffer to minimize buffer mismatch effects.
-
The protein solution (in the sample cell) should be at a concentration of approximately 10-20 times the expected Kd.
-
The compound solution (in the syringe) should be at a concentration of 10-15 times the protein concentration.
-
-
ITC Experiment:
-
Perform a series of small injections of the compound into the protein solution.
-
The heat change after each injection is measured.
-
-
Data Analysis:
-
The integrated heat data is plotted against the molar ratio of the ligand to the protein.
-
This binding isotherm is then fit to a suitable binding model to extract the thermodynamic parameters.
-
Interpreting the Results
The key to confirming the binding mode lies in comparing the binding affinity of the compound to the wild-type protein versus the mutant proteins.
| Scenario | Observation | Interpretation |
| No Significant Change | The Kd of the mutant is similar to the wild-type. | The mutated residue is likely not directly involved in binding. |
| Moderate Increase in Kd | The Kd of the mutant is 5-50 fold higher than the wild-type. | The mutated residue contributes to the binding affinity, possibly through van der Waals or hydrophobic interactions. |
| Large Increase in Kd or No Detectable Binding | The Kd of the mutant is >50 fold higher than the wild-type, or no binding is observed. | The mutated residue is critical for binding, likely forming a key hydrogen bond, salt bridge, or essential hydrophobic interaction. |
Hypothetical Data Summary
Let's assume our initial docking studies predicted that a tyrosine residue (Y100) and a cysteine residue (C150) in the binding pocket are crucial for the interaction with 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol. We create two mutants: Y100F (removing the hydroxyl group) and C150A (removing the thiol group).
| Protein | Dissociation Constant (Kd) | Change in Binding Affinity (Fold) |
| Wild-Type | 100 nM | - |
| Y100F Mutant | 5 µM | 50-fold decrease |
| C150A Mutant | > 100 µM (No binding detected) | >1000-fold decrease |
This hypothetical data would strongly suggest that both Y100 and C150 are involved in binding, with C150 playing a more critical role, potentially through a covalent interaction or a strong hydrogen bond with the thiol group of the compound.
Caption: Logical relationship of binding affinity changes.
Conclusion
References
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- Radical Scavenging and Endogenous Defence System Inducing Activities of 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol: A Novel Antioxidant.
- Synthesis and antifungal activities of 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazole ... - PubMed.
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- Mutate and Conjugate: A Method to Enable Rapid In-Cell Target Validation | ChemRxiv.
- Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities - PMC - PubMed Central.
- various approaches for synthesis of 1, 3, 4-oxadiazole derivatives and their pharmacological activity - ResearchGate.
- Isothermal titration calorimetry to determine association constants for high-affinity ligands - PubMed.
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- Ligand binding assays at equilibrium: validation and interpretation - PMC - PubMed Central.
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- An efficient one-step site-directed deletion, insertion, single and multiple-site plasmid mutagenesis protocol - PMC - PubMed Central.
- A Guide to Simple and Informative Binding Assays - PMC - NIH.
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- (PDF) Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol - ResearchGate.
- NEB. FAQ: How do I design primers to use with the Q5® Site-Directed Mutagenesis Kit?.
- Identification of a New Binding Site in E. coli FabH using Molecular Dynamics Simulations: Validation by Computational Alanine Mutagenesis and Docking Studies - ACS Publications.
- PubChemLite. 5-(p-methoxy-alpha-phenylphenethyl)-1,3,4-oxadiazole-2-thiol.
- Direct Determination of High-Affinity Binding Constants by Continuous Injection Isothermal Titration Calorimetry - ACS Publications.
- Takara Bio. Insertions, deletions, and substitutions, oh my!—designing primers for site-directed mutagenesis.
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- Gifford Bioscience. About Ligand Binding Assays.
- Site-directed Mutagenesis Identifies Residues Involved in Ligand Recognition in the Human A2a Adenosine Receptor - PubMed Central.
- NEBaseChanger®: Designing primers for use with the Q5® Site-Directed Mutagenesis Kit.
- Principles of surface plasmon resonance (SPR) used in Biacore™ systems - YouTube.
- Malvern Panalytical. Isothermal Titration Calorimetry.
- Addgene Blog. Site Directed Mutagenesis by PCR.
- Predicting Mutation-Induced Relative Protein-Ligand Binding Affinity Changes via Conformational Sampling and Diversity Integrati - bioRxiv.
- Recombinant protein expression and purification overview (quick version) - YouTube.
- Bio-Radiations. Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip.
- BioInnovatise. Site Directed Mutagenesis Primer Design Resources.
- TA Instruments. Characterizing Binding Interactions by ITC.
- Wikipedia. Ligand binding assay.
- Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance.
- 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers - ResearchGate.
- Phusion Site-Directed Mutagenesis Kit User Guide (Pub.No. MAN0013377 E.0).
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- 3-Chloro-5-Substituted-1,2,4-Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers - PubMed.
- Isothermal titration calorimetry (ITC) - Center for Macromolecular Interactions.
- Isothermal Titration Calorimetry (ITC) - Malvern Panalytical.
- Isothermal titration calorimetry to determine association constants for high-affinity ligands - PubMed.
- Ligand binding assays at equilibrium: validation and interpretation - PMC - PubMed Central.
- Mutate and Conjugate: A Method to Enable Rapid In-Cell Target Validation | ChemRxiv.
- (PDF) Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol - ResearchGate.
- Radical Scavenging and Endogenous Defence System Inducing Activities of 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol: A Novel Antioxidant.
- Site Directed Mutagenesis by PCR - Addgene Blog.
- Site Directed Mutagenesis Protocol.
- Site-directed Mutagenesis Identifies Residues Involved in Ligand Recognition in the Human A2a Adenosine Receptor - PubMed Central.
- Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies - MDPI.
- Synthesis and antifungal activities of 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazole ... - PubMed.
- various approaches for synthesis of 1, 3, 4-oxadiazole derivatives and their pharmacological activity - ResearchGate.
- 1.3: Designing Primers for Site-Directed Mutagenesis - Biology LibreTexts.
- A beginner's guide to surface plasmon resonance | The Biochemist - Portland Press.
- An efficient one-step site-directed deletion, insertion, single and multiple-site plasmid mutagenesis protocol - PMC - PubMed Central.
- Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip | Bio-Radiations.
- Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance.
- Characterizing Binding Interactions by ITC - TA Instruments.
- Direct Determination of High-Affinity Binding Constants by Continuous Injection Isothermal Titration Calorimetry - ACS Publications.
- Expression and Purification of Recombinant Proteins in Escherichia coli with a His6 or Dual His6-MBP Tag - PMC - NIH.
- Expression of proteins in E coli - QIAGEN.
- Identification of a New Binding Site in E. coli FabH using Molecular Dynamics Simulations: Validation by Computational Alanine Mutagenesis and Docking Studies - ACS Publications.
- Insertions, deletions, and substitutions, oh my!—designing primers for site-directed mutagenesis - Takara Bio.
- Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences.
- Ligand binding assay - Wikipedia.
- Predicting Mutation-Induced Relative Protein-Ligand Binding Affinity Changes via Conformational Sampling and Diversity Integrati - bioRxiv.
- Principles of surface plasmon resonance (SPR) used in Biacore™ systems - YouTube.
- Recombinant protein expression and purification overview (quick version) - YouTube.
- Recombinant Protein Expression With Bacterial Vectors - Genext Genomics.
- Site-Directed Mutagenesis Tips and Tricks - Bitesize Bio.
- Terminology of Antibody Drug for Recombinant Protein Expression in Bacteria - GenScript.
- 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers - PubMed.
- 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol | 23766-26-9 - J&K Scientific.
- About Ligand Binding Assays - Gifford Bioscience.
- FAQ: How do I design primers to use with the Q5® Site-Directed Mutagenesis Kit? - NEB.
- Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities - PMC - PubMed Central.
- NEBaseChanger®: Designing primers for use with the Q5® Site-Directed Mutagenesis Kit.
- Phusion Site-Directed Mutagenesis Kit User Guide (Pub.No. MAN0013377 E.0).
- Site Directed Mutagenesis Primer Design Resources - BioInnovatise.
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A Head-to-Head Comparative Guide: 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol versus Commercial Fungicides
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the comparative evaluation of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol, a novel heterocyclic compound, against established commercial fungicides. We will dissect its synthesis, explore its putative mechanisms of action, and present a detailed methodology for a rigorous head-to-head performance analysis.
Introduction: The Pressing Need for Novel Antifungal Chemistries
The development of novel antifungal agents is a critical endeavor in both clinical and agricultural sciences. The escalating emergence of drug-resistant fungal pathogens, coupled with the environmental and toxicological concerns associated with some conventional fungicides, creates a persistent demand for new chemical entities with improved efficacy, safety, and novel mechanisms of action.[1] Heterocyclic compounds, particularly those containing the 1,3,4-oxadiazole scaffold, have garnered significant attention for their broad spectrum of biological activities, including potent antifungal properties.[2][3][4] This guide focuses on 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol, a promising molecule from this class, and outlines a robust protocol for its evaluation against current industry standards.
Profile: 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol
Chemical Identity and Synthesis
5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol is characterized by a central 1,3,4-oxadiazole ring, functionalized with a 3,4,5-trimethoxyphenyl group at the 5-position and a thiol group at the 2-position. The trimethoxyphenyl moiety is a recognized pharmacophore known to contribute to the biological activity of various compounds.[5]
The synthesis is typically achieved through a multi-step process starting from a substituted organic acid.[6] A common pathway involves the conversion of 3,4,5-trimethoxybenzoic acid to its corresponding ester, followed by reaction with hydrazine hydrate to form the acid hydrazide. The final cyclization step to form the 1,3,4-oxadiazole-2-thiol ring is accomplished by reacting the hydrazide with carbon disulfide in the presence of a base like potassium hydroxide.[6]
Caption: General synthesis workflow for the target compound.
Putative Mechanism of Action
The precise mechanism of action for this specific compound requires empirical validation. However, based on the broader class of oxadiazole and azole fungicides, several potential targets can be hypothesized. Many azole fungicides, for instance, act by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[3] Another prominent target for modern fungicides is succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain.[1][7] Additionally, some studies on novel oxadiazoles point towards the inhibition of thioredoxin reductase (Trr1), an enzyme essential for protecting fungal cells against oxidative stress.[8][9]
Caption: Potential antifungal mechanisms of action.
Head-to-Head Comparison: Experimental Design
To ascertain the relative performance of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol, a direct comparison against well-characterized commercial fungicides is essential. We propose a multi-tiered evaluation using fungicides with distinct mechanisms of action:
-
Carbendazim: A benzimidazole fungicide that inhibits beta-tubulin synthesis.[7][10]
-
Tebuconazole: A triazole fungicide that acts as a demethylation inhibitor (DMI), targeting ergosterol biosynthesis.[11][12]
-
Azoxystrobin: A strobilurin fungicide that inhibits mitochondrial respiration (QoI).[10][13]
In Vitro Antifungal Susceptibility Testing
Objective: To quantitatively determine the inhibitory and fungicidal potency of the test compound against a panel of clinically and agriculturally relevant fungi.
Methodology: Broth Microdilution Assay This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines, which provide a standardized framework for antifungal susceptibility testing.[14][15]
Step-by-Step Protocol:
-
Fungal Panel Selection: Utilize a diverse panel of fungi, including yeasts (Candida albicans, Cryptococcus neoformans) and filamentous fungi (Aspergillus niger, Fusarium graminearum, Rhizoctonia solani).[7][16]
-
Inoculum Preparation: Grow fungi on an appropriate medium (e.g., Sabouraud Dextrose Agar) at 28-35°C.[6] Prepare a standardized inoculum suspension in sterile saline, adjusting the concentration using a spectrophotometer to a final density of approximately 0.5-2.5 x 10³ CFU/mL.
-
Compound Preparation: Prepare stock solutions of the test compound and commercial fungicides in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculation and Incubation: Add the standardized fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum). Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that causes complete inhibition of visible fungal growth.[14]
-
MFC Determination: To determine the Minimum Fungicidal Concentration (MFC), aliquot a small volume from each well showing no visible growth onto a fresh agar plate. The MFC is the lowest concentration from which no fungal colonies grow after incubation.
Sources
- 1. Frontiers | Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control [frontiersin.org]
- 2. researchgate.net [researchgate.net]
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- 4. Synthesis of Some Oxadiazole Derivatives as New Anticandidal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. asianpubs.org [asianpubs.org]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans [frontiersin.org]
- 9. Antifungal activity of two oxadiazole compounds for the paracoccidioidomycosis treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. List of fungicides - Wikipedia [en.wikipedia.org]
- 11. Fungicide Modes of Action | Crop Science US [cropscience.bayer.us]
- 12. Fungicides for Disease Management in the Home Landscape | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 13. Fungicides and Bactericides Alphabetically Listed by Trade Name : New England Vegetable Management Guide : UMass Amherst [nevegetable.org]
- 14. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Fungicidal Activity of a Safe 1,3,4-Oxadiazole Derivative Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Bridging the Virtual-Physical Divide: A Guide to Validating Molecular Docking
Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist, Structural Biology & Biophysics Estimated Reading Time: 12 Minutes
The Validation Crisis: Why Docking Scores Lie
In computational drug discovery, we face a persistent "Scoring Function Fallacy." Molecular docking algorithms (e.g., AutoDock Vina, Glide, GOLD) are excellent at sampling conformational space to find plausible binding poses. However, they are notoriously poor at predicting absolute binding affinities (
A docking score is a static approximation of binding energy, often neglecting solvation effects, entropy changes, and protein flexibility. Consequently, a compound with a "perfect" score of -12.0 kcal/mol may show zero activity in the lab, while a -7.0 kcal/mol hit could be your lead candidate.
The Core Directive of this Guide: Validation is not just about confirming if it binds, but how it binds. Does the physical reality match the computational hypothesis? We will compare the three primary biophysical modalities used to validate docking results: Surface Plasmon Resonance (SPR) , Isothermal Titration Calorimetry (ITC) , and Microscale Thermophoresis (MST) .
Strategic Framework: The Validation Funnel
Before selecting an assay, you must establish a logical filter. Direct validation of 1,000 virtual hits via ITC is physically impossible. You need a "Validation Funnel."
Diagram 1: The Hierarchical Validation Workflow
This workflow filters virtual hits (high volume/low accuracy) toward biophysical data (low volume/high fidelity).
Caption: A self-validating workflow reducing false positives. Only compounds passing thermal stability (TSA) and kinetic checks (SPR) proceed to thermodynamic validation (ITC).
Comparative Analysis: Selecting the Right Assay
Not all binding assays are equal.[1][2][3] For docking validation, we judge assays based on their ability to confirm the Mode of Action (MoA) predicted by the computer.
Table 1: Biophysical Assay Comparison for Docking Validation
| Feature | SPR (Surface Plasmon Resonance) | ITC (Isothermal Titration Calorimetry) | MST (Microscale Thermophoresis) |
| Primary Output | Kinetics ( | Thermodynamics ( | Affinity ( |
| Throughput | Medium (Hundreds/day) | Low (10-12/day) | High (Hundreds/day) |
| Sample Usage | Low (<50 | High (mgs of protein) | Very Low (<10 |
| Immobilization | Required (Chip surface) | None (Solution phase) | None (Solution phase) |
| Docking Relevance | Residence Time: Validates if the ligand stays in the pocket as long as predicted. | Enthalpy ( | Global Change: Validates binding even in complex buffers/lysates. |
| Limitations | Ligand immobilization can occlude the binding site. | Requires high solubility; cannot measure weak binders ( | False positives from autofluorescence or aggregation. |
Expert Insight: When to use what?
-
Use SPR when: You need to differentiate between a "fast-on/fast-off" binder and a "slow-on/slow-off" binder. Docking often cannot distinguish these, but "slow-off" (long residence time) correlates better with in vivo efficacy.
-
Use ITC when: Your docking pose relies heavily on specific hydrogen bonds (e.g., hinge binders in kinases). If docking predicts strong H-bonding, the experimental signature must be enthalpically driven (negative
). If ITC shows it is entropically driven, your docking pose is likely wrong, even if the affinity matches.
Deep Dive Protocols: The Self-Validating Systems
To ensure scientific integrity, these protocols include built-in controls.
Protocol A: Kinetic Validation via SPR (Biacore/Octet)
Objective: Determine if the ligand binds with 1:1 stoichiometry and measure residence time.
-
Surface Preparation:
-
Immobilize the target protein on a CM5 (carboxymethylated dextran) chip via amine coupling.
-
Control: Immobilize a reference protein (BSA or a mutant lacking the binding pocket) on Flow Cell 1 to subtract non-specific binding (NSB).
-
-
Solvent Correction (Critical Step):
-
Small molecules require DMSO (typically 1-5%). You must run a DMSO calibration curve (e.g., 4.5% to 5.5%) to correct for bulk refractive index changes. Without this, docking hits are indistinguishable from buffer artifacts.
-
-
Single-Cycle Kinetics:
-
Inject increasing concentrations of the ligand (0.1x to 10x predicted
) sequentially without regeneration. -
Why? Many docking hits are weak fragments. Regeneration conditions (acid/base) often destroy the protein. Single-cycle kinetics preserves protein activity.
-
-
Data Fitting:
-
Fit data to a 1:1 Langmuir binding model.
-
Validation Check: If the
(theoretical max response) is significantly higher than calculated based on molecular weight ratios, you have super-stoichiometric binding (aggregation/non-specific), and the docking hit is a false positive.
-
Protocol B: Thermodynamic Validation via ITC (MicroCal)
Objective: Validate the specific interactions (H-bonds vs. Hydrophobic) predicted by the docking pose.
-
Sample Matching:
-
Dialyze both protein and ligand into the exact same buffer.
-
Control: If the ligand is in DMSO, the protein buffer must match the DMSO % exactly (e.g., 2%). Mismatched DMSO heats of dilution will swamp the binding signal.
-
-
The "C-Value" Check:
-
Calculate
. -
Ensure
for a sigmoidal curve. If your docking predicts a weak binder ( in range), you must increase protein concentration significantly to get a usable curve.
-
-
Titration:
-
Inject ligand (syringe) into protein (cell).
-
Self-Validation: The first injection is usually discarded (diffusion artifact).
-
-
Thermodynamic Signature Analysis:
-
Enthalpy (
): Represents bond formation (H-bonds, VdW). -
Entropy (
): Represents solvent release/hydrophobic effect. -
The Link: If your docking pose shows the ligand burying itself in a deep hydrophobic pocket, but ITC shows a massive Enthalpic gain (
) and low Entropic gain, the ligand is likely binding elsewhere or inducing a conformational change not modeled in the docking.
-
Data Interpretation: Correlating Virtual vs. Physical
The final step is to correlate the Docking Score (S) with Experimental Energy (
Do not expect a linear 1:1 correlation. Instead, look for Rank Order Correlation .
Diagram 2: Decision Matrix for Assay Selection
Use this logic to select the correct validation method based on your protein constraints.
Caption: Decision tree for selecting the optimal biophysical assay based on protein availability and data requirements.
References
-
Comparison of Biomolecular Interaction Techniques (SPR vs ITC vs MST vs BLI). Reichert SPR Systems. (2018).[1][4][5] [Link]
-
Hit Identification and Optimization in Virtual Screening: Practical Recommendations. Journal of Medicinal Chemistry (via PMC). (2013).[1][4] [Link]
-
Correlation between Virtual Screening Performance and Binding Site Descriptors. Iranian Journal of Pharmaceutical Research (via PMC). (2013).[1][4] [Link]
-
Exploring Optimal Interaction Techniques (SPR vs ITC vs MST). Nicoya Lifesciences. [Link][4][6][7]
-
Virtual Screening for Drug Discovery: A Complete Guide. Technology Networks. (2025).[6][8] [Link]
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- 2. Correlation between Virtual Screening Performance and Binding Site Descriptors of Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI [reichertspr.com]
- 5. quora.com [quora.com]
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- 7. nicoyalife.com [nicoyalife.com]
- 8. technologynetworks.com [technologynetworks.com]
Safety Operating Guide
Navigating the Synthesis and Handling of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol: A Comprehensive Safety and Operational Guide
For Researchers, Scientists, and Drug Development Professionals
The novel heterocyclic compound, 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol, holds potential in various research and development applications. As with any specialty chemical, a thorough understanding of its safe handling, necessary personal protective equipment (PPE), and proper disposal is paramount to ensure the well-being of laboratory personnel and to maintain a safe research environment. This guide provides a detailed, step-by-step framework for managing this compound, drawing upon established safety protocols for its constituent chemical groups: thiols and oxadiazoles. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from analogous compounds to establish a robust safety protocol.
Hazard Identification and Risk Assessment: A Proactive Approach
Given the structure of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol, a critical assessment of its potential hazards is the first line of defense. The primary concerns stem from the thiol (-SH) group, which is known for its potent and often unpleasant odor, and the oxadiazole ring, a common scaffold in biologically active molecules.
Key Potential Hazards:
-
Odor: Thiols are notorious for their strong, offensive smell, detectable at very low concentrations.[1][2] While not always indicative of high toxicity, the odor can cause headaches and nausea.[1]
-
Skin and Eye Irritation: Similar oxadiazole and thiol-containing compounds are known to be skin and eye irritants.[3][4][5][6]
-
Respiratory Irritation: Inhalation of fine powders or aerosols may cause respiratory tract irritation.[3][4][6]
-
Toxicity: While specific toxicity data for this compound is unavailable, related oxadiazole derivatives have shown a range of biological activities.[7][8][9][10] It is prudent to handle this compound as potentially harmful if swallowed.[6]
Risk Mitigation Strategy
A thorough risk assessment should be conducted before any handling of the compound. This involves identifying the specific procedures to be performed, the quantities of the substance to be used, and the potential for exposure.
Caption: A workflow diagram illustrating the key steps in mitigating risks associated with handling a novel chemical compound.
Personal Protective Equipment (PPE): Your Essential Barrier
A multi-layered approach to PPE is critical to prevent exposure through all potential routes: inhalation, skin contact, and eye contact.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) approved standards are mandatory.[3] A face shield should be worn in situations with a splash hazard. | Protects against accidental splashes of solutions or fine dust particles that could cause serious eye irritation. |
| Skin Protection | A flame-resistant lab coat is required. Disposable nitrile gloves should be worn and changed frequently, especially if contamination is suspected. For extended handling or when working with larger quantities, consider double-gloving. | Prevents direct skin contact with the compound, which may cause irritation.[3][4][5][6] Nitrile gloves offer good resistance to a range of chemicals. |
| Respiratory Protection | All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to minimize inhalation of vapors and dust. If a fume hood is not available or if exposure limits could be exceeded, a NIOSH-approved respirator with an organic vapor/acid gas cartridge is necessary.[11][12] | The thiol moiety suggests potential volatility and a strong odor.[1] A fume hood is the primary engineering control to prevent respiratory exposure. Respirators provide an additional layer of protection in specific scenarios. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial for minimizing exposure and preventing accidental release.
Preparation and Weighing
-
Fume Hood is Mandatory: Before bringing the compound into the laboratory, ensure a certified chemical fume hood is operational. All manipulations of the solid and its solutions must occur within the fume hood.
-
Decontamination Supplies: Prepare a "thiol first aid kit" within the fume hood. This should include a bleach solution (typically a 1:1 mixture of commercial bleach and water) or another oxidizing agent to neutralize any spills.[2][13]
-
Weighing: If possible, weigh the solid compound directly within the fume hood. If an external balance must be used, tare a sealed container, add the compound inside the fume hood, seal the container, and then weigh it outside. This "weighing by difference" method minimizes the potential for contamination of the balance and the surrounding area.
Dissolution and Reaction Setup
-
Controlled Addition: When dissolving the solid, add the solvent slowly to the solid to prevent splashing and aerosol generation.
-
Closed System: For reactions, utilize a closed or isolated system, similar to those used for air-sensitive chemistry, to contain any volatile byproducts or unreacted thiol.[13]
-
Vapor Trapping: The reaction apparatus should be equipped with a gas outlet that passes through a bleach trap to scrub any odorous thiol vapors before they are exhausted into the fume hood.[13] A typical setup involves bubbling the exhaust gas through an empty trap (to prevent backflow) and then through a bubbler containing a bleach solution.
Caption: Diagram of a reaction setup incorporating a bleach trap to neutralize odorous thiol vapors.
Work-up and Purification
-
Contained Transfers: Use syringes or cannulas for liquid transfers instead of pouring to minimize the release of vapors.
-
Rotary Evaporation: If a rotary evaporator is used, it should be placed inside a fume hood. The vacuum pump exhaust should be vented into the fume hood or through a cold trap followed by a bleach trap.
-
Chromatography: Column chromatography should be performed in the fume hood. Collect all fractions in sealed containers.
Disposal Plan: Responsible Waste Management
Proper disposal is a critical final step to prevent environmental contamination and ensure the safety of waste handlers.
Solid Waste
-
Contaminated PPE: Disposable items such as gloves, paper towels, and weighing paper that have come into contact with the compound should be placed in a dedicated, sealed plastic bag.[2] This bag should then be placed in a labeled hazardous waste container.
-
Excess Solid: Unused or excess solid compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
Liquid Waste
-
Aqueous and Organic Waste: All liquid waste, including reaction mixtures, washings, and chromatography fractions, should be collected in separate, clearly labeled hazardous waste containers. Do not mix incompatible waste streams.
-
Bleach Trap Solution: The bleach solution from the vapor trap will contain oxidized sulfur compounds. This should be collected and disposed of as hazardous waste.
Glassware Decontamination
-
Bleach Bath: All glassware that has been in contact with the thiol-containing compound should be immediately submerged in a bleach bath within the fume hood.[2][13] Allow the glassware to soak for at least 24 hours to ensure complete oxidation of any residual thiol.
-
Final Cleaning: After the bleach soak, the glassware can be washed using standard laboratory procedures.
Emergency Procedures: Be Prepared
Spills:
-
Small Spills: For a small spill within the fume hood, absorb the material with an inert absorbent material (e.g., vermiculite, sand).[2] The contaminated absorbent should then be scooped into a sealed container for hazardous waste disposal. The spill area should be decontaminated with a bleach solution.
-
Large Spills: In the event of a large spill, evacuate the immediate area and notify laboratory management and the institutional safety office.
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[5] Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.
By implementing these comprehensive safety and handling procedures, researchers can confidently and safely work with 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol, unlocking its potential while prioritizing a culture of safety in the laboratory.
References
-
Thiols | Safety Services - UCL – University College London. (2020, June 23). Retrieved from [Link]
-
Thiols. (n.d.). Retrieved from [Link]
-
Standard Operating Procedures for Using Stench Chemicals. (n.d.). UCLA Department of Chemistry and Biochemistry. Retrieved from [Link]
-
Thiols and Other Reduced Sulphur Compounds. (2002, September). Government of Alberta. Retrieved from [Link]
-
Safety evaluation of oxadiazole derivatives. (1978). Experimental and Molecular Pathology, 28(3), 406. Retrieved from [Link]
-
How to Work with Thiols. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]
-
Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved from [Link]
- Hasan, A., Gapil, S., & Khan, I. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010.
-
Guidelines for the Disposal of Sulphur Containing Solid Waste. (n.d.). Open Government Program. Retrieved from [Link]
-
5-(3,4,5-Trimethoxy-phenyl)-[1][11]oxadiazole-2-thiol (CAS# 23269-92-3). (n.d.). Angene Chemical. Retrieved from [Link]
-
Synthesis and antifungal activities of 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives. (2007). Bioorganic & Medicinal Chemistry Letters, 17(12), 3396-3400. Retrieved from [Link]
-
Personal Protective Equipment. (n.d.). Environmental Health & Safety Services. Retrieved from [Link]
- Method for the removal of organic sulfur from carbonaceous materials. (n.d.). Google Patents.
-
Personal Protective Equipment (PPE) for Industrial Chemicals. (n.d.). Respirex International. Retrieved from [Link]
-
liver of sulphur disposal. (2024, August 18). Reddit. Retrieved from [Link]
-
Guidelines for Landfill Disposal of Sulphur Waste and Remediation of Sulphur Containing Soils. (2011, September 12). Open Government Program. Retrieved from [Link]
-
Oxadiazole. (n.d.). In Wikipedia. Retrieved from [Link]
-
Disposal of Liver of Sulfur. (2004, August 8). Ganoksin Orchid. Retrieved from [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2020, May 29). PMC. Retrieved from [Link]
-
A Review on Synthesis and Biological Activities of Oxadiazole Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
5-(4-Nitro-phenyl)-(1,3,4)oxadiazole-2-thiol. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol. (2026, January 5). ResearchGate. Retrieved from [Link]
-
Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol. (n.d.). ResearchGate. Retrieved from [Link]
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Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
